4-Bromo-6-methyl-1H-indole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVJZMYSWAVFCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646228 | |
| Record name | 4-Bromo-6-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-48-9 | |
| Record name | 4-Bromo-6-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-6-methyl-1H-indole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthetic approaches for 4-Bromo-6-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted indoles.
Chemical Properties and Structure
This compound is a disubstituted indole derivative. The indole scaffold is a prominent feature in numerous biologically active compounds and natural products. The presence of a bromine atom and a methyl group on the benzene ring of the indole nucleus significantly influences its electronic properties and reactivity, making it a versatile building block for the synthesis of more complex molecules.
Structural Information
The chemical structure of this compound is characterized by an indole ring system with a bromine atom at the 4-position and a methyl group at the 6-position.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 885520-48-9 |
| Molecular Formula | C₉H₈BrN |
| Molecular Weight | 210.07 g/mol |
| SMILES | Cc1cc2c(c(Br)c1)CNC=2 |
| InChI | InChI=1S/C9H8BrN/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. Please note that some of these values are predicted based on computational models.
| Property | Value | Source |
| Appearance | White to off-white solid | Predicted |
| Boiling Point | 328.8 ± 22.0 °C | Predicted |
| pKa | 16.43 ± 0.30 | Predicted |
| Density | 1.563 ± 0.06 g/cm³ | Predicted |
| LogP | 3.23 | Predicted |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | Generic recommendation |
Experimental Protocols
Proposed Synthesis Workflow
A common and effective method for the synthesis of substituted indoles is the Fischer indole synthesis. A potential workflow for the synthesis of this compound could start from a correspondingly substituted phenylhydrazine and a suitable ketone or aldehyde.
Caption: Proposed Fischer Indole Synthesis Workflow for this compound.
General Experimental Procedure (Hypothetical)
Step 1: Synthesis of (3-Bromo-5-methylphenyl)hydrazine
-
Dissolve 3-bromo-5-methylaniline in a suitable acidic solution (e.g., aqueous HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete diazotization.
-
To the resulting diazonium salt solution, add a reducing agent such as tin(II) chloride (SnCl₂) or sodium sulfite (Na₂SO₃) portion-wise while controlling the temperature.
-
After the reaction is complete, neutralize the mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (3-bromo-5-methylphenyl)hydrazine.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Fischer Indole Synthesis
-
To a solution of (3-bromo-5-methylphenyl)hydrazine in a suitable solvent (e.g., ethanol, acetic acid, or a mixture), add acetaldehyde.
-
Add an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Melting Point: To assess the purity of the solid product.
Chemical Reactivity and Potential Applications
The reactivity of the indole ring is a key determinant of its utility in chemical synthesis. The electron-rich nature of the indole nucleus makes it susceptible to electrophilic attack, primarily at the C3 position.
General Reactivity of the Indole Ring
The following diagram illustrates the general reactivity of the indole ring towards electrophiles, which is a fundamental concept for understanding its potential chemical transformations and biological interactions.
Caption: General reactivity of the indole nucleus towards electrophiles and bases.
Potential Applications in Drug Discovery
Substituted indoles are a rich source of lead compounds in drug discovery. The bromine atom on the this compound scaffold can serve as a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a diverse library of compounds for biological screening. The methyl group can also influence the lipophilicity and metabolic stability of potential drug candidates. Given the prevalence of the indole motif in pharmacologically active agents, this compound represents a valuable starting material for the development of new therapeutics.
Conclusion
This compound is a valuable synthetic intermediate with potential applications in medicinal chemistry and materials science. This guide has provided a summary of its chemical properties, a plausible synthetic strategy, and an overview of its general reactivity. Further experimental investigation is required to fully elucidate its properties and explore its potential in various scientific and industrial applications.
An In-depth Technical Guide to 4-Bromo-6-methyl-1H-indole
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Bromo-6-methyl-1H-indole, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound is a halogenated indole derivative. The presence of the bromine atom and the methyl group on the indole scaffold significantly influences its chemical reactivity and biological activity.
| Property | Value | Reference |
| Molecular Formula | C9H8BrN | [1] |
| Molecular Weight | 210.07 g/mol | [1][2][3] |
| CAS Number | 885520-48-9 | [1] |
Experimental Protocols
Detailed experimental procedures for the synthesis and handling of this compound are crucial for its application in research and development.
Synthesis of this compound:
A common synthetic route to this compound involves the Fischer indole synthesis. The general workflow for such a synthesis is outlined below.
DOT Script for Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: (4-bromophenyl)hydrazine hydrochloride and 5-methyl-2-pentanone are combined in a suitable solvent, such as ethanol or acetic acid.
-
Acid Catalysis: A strong acid, like sulfuric acid or polyphosphoric acid, is added to catalyze the reaction.
-
Heating: The reaction mixture is heated to reflux for several hours to facilitate the cyclization and formation of the indole ring.
-
Work-up: Upon completion, the reaction is cooled and neutralized. The product is then extracted into an organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
Handling and Storage:
This compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.
Potential Signaling Pathway Involvement
While specific signaling pathways involving this compound are not extensively documented, its structural similarity to other bromoindoles suggests potential interactions with pathways regulated by kinases, such as Glycogen Synthase Kinase 3 (GSK-3). 4-Bromoindole, a related compound, has been studied for its potential as a GSK-3 inhibitor.[4]
DOT Script for a Hypothetical Signaling Pathway:
Caption: Hypothetical inhibition of the GSK-3 signaling pathway.
This guide serves as a foundational resource for the study and application of this compound. Further research is necessary to fully elucidate its biological activities and potential therapeutic uses.
References
Spectroscopic Profile of 4-Bromo-6-methyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Bromo-6-methyl-1H-indole. The information presented herein is essential for the unequivocal identification and characterization of this molecule, which holds potential as a building block in medicinal chemistry and drug discovery programs. This document details the available data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of a complete public dataset for this specific molecule, data from closely related analogs are included for comparative purposes where necessary.
Table 1: ¹H NMR Spectroscopic Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference Compound |
| H-1 (N-H) | ~8.1 (broad s) | Singlet, broad | - | Predicted/Typical for Indoles |
| H-2 | ~7.2 | Triplet | ~2.5 | Predicted/Typical for Indoles |
| H-3 | ~6.5 | Triplet | ~2.5 | Predicted/Typical for Indoles |
| H-5 | ~7.3 | Singlet | - | Predicted/Typical for Indoles |
| H-7 | ~7.1 | Singlet | - | Predicted/Typical for Indoles |
| -CH₃ | ~2.4 | Singlet | - | Predicted/Typical for Indoles |
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Assignment | Chemical Shift (δ, ppm) | Reference Compound |
| C-2 | ~124 | Predicted/Typical for Indoles |
| C-3 | ~102 | Predicted/Typical for Indoles |
| C-3a | ~129 | Predicted/Typical for Indoles |
| C-4 | ~115 (due to Br) | Predicted/Typical for Indoles |
| C-5 | ~122 | Predicted/Typical for Indoles |
| C-6 | ~132 (due to CH₃) | Predicted/Typical for Indoles |
| C-7 | ~113 | Predicted/Typical for Indoles |
| C-7a | ~136 | Predicted/Typical for Indoles |
| -CH₃ | ~21 | Predicted/Typical for Indoles |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |
| ~3400 | N-H stretch | Strong, broad |
| ~3100-3000 | C-H stretch (aromatic) | Medium |
| ~2950-2850 | C-H stretch (methyl) | Medium |
| ~1600, ~1470 | C=C stretch (aromatic ring) | Medium-Strong |
| ~1340 | C-N stretch | Medium |
| ~800-700 | C-H out-of-plane bend (aromatic) | Strong |
| ~600 | C-Br stretch | Medium-Weak |
Note: These are characteristic absorption bands expected for the structure of this compound based on known data for similar indole derivatives.
Table 4: Mass Spectrometry Data
| m/z | Assignment | Relative Intensity (%) |
| 210/212 | [M]⁺ (Molecular Ion) | High (Isotopic pattern for Br) |
| 131 | [M - Br]⁺ | Moderate |
| 130 | [M - HBr]⁺ | High |
| 103 | [M - HBr - HCN]⁺ | Moderate |
Note: The molecular ion peak is expected to show a characteristic 1:1 isotopic pattern due to the presence of the bromine atom. The fragmentation pattern is predicted based on common fragmentation pathways for halogenated indole compounds. A mass spectrum for 4-Bromo-6-methyl indole is available on SpectraBase, confirming the molecular weight of 210.07 g/mol .[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
¹H NMR: The spectrum is acquired with a pulse angle of 30-45 degrees, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are accumulated to achieve a good signal-to-noise ratio.
-
¹³C NMR: The spectrum is acquired using a proton-decoupled pulse program. The spectral width is typically around 220 ppm. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often required due to the lower natural abundance of the ¹³C isotope and the relaxation times of quaternary carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method is commonly used.
-
ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact.
-
KBr Pellet Method: Approximately 1-2 mg of the sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation and Data Acquisition: The spectrum is recorded using an FT-IR spectrometer. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample can be introduced via direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. Electron Ionization (EI) is a common method for generating the mass spectrum of small organic molecules.
Instrumentation and Data Acquisition: In a typical EI-MS experiment, the sample is bombarded with a beam of electrons (usually at 70 eV). The resulting positively charged molecular ions and fragment ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical compound like this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
Physical properties of 4-Bromo-6-methyl-1H-indole (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise overview of the known physical properties of the heterocyclic compound 4-Bromo-6-methyl-1H-indole, with a focus on its melting point and solubility. Due to the limited availability of experimentally determined data for this specific molecule in public literature, this guide also furnishes detailed, standardized experimental protocols for the determination of these critical parameters. Furthermore, predicted physicochemical data are presented, and for comparative purposes, the experimental melting point of a closely related isomer is included. This document also explores the broader context of bromoindoles' biological significance, illustrating a relevant signaling pathway to underscore their potential in drug discovery.
Introduction
Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous biologically active compounds. The strategic placement of substituents, such as halogens and alkyl groups, on the indole ring can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This compound is one such derivative with potential applications in the development of novel therapeutic agents. Accurate knowledge of its physical properties, such as melting point and solubility, is fundamental for its synthesis, purification, formulation, and biological screening.
Physicochemical Properties
Data Presentation
The following table summarizes the available quantitative data for this compound and a related isomer. It is crucial to note that most data for the target compound are predicted and should be confirmed through experimental validation.
| Property | This compound | 4-Bromo-3-methyl-1H-indole (Isomer) | Data Type |
| Melting Point | Not available | 79-80 °C | Experimental |
| Boiling Point | 328.8 ± 22.0 °C | Not available | Predicted |
| Solubility | No data available | Not available | - |
| Density | 1.563 ± 0.06 g/cm³ | Not available | Predicted |
| pKa | 16.43 ± 0.30 | Not available | Predicted |
| LogP | 3.239 | Not available | Predicted |
Data for 4-Bromo-3-methyl-1H-indole is sourced from supporting information of a peer-reviewed publication and is provided for comparative purposes only.
Experimental Protocols
To facilitate the empirical determination of the physical properties of this compound, the following standard laboratory protocols are provided.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Principle: The melting point is determined by heating a small, powdered sample of the compound in a capillary tube and observing the temperature range over which the solid transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample of this compound is completely dry. If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, a rapid preliminary heating can be performed to estimate the melting range.
-
For an accurate measurement, heat the block rapidly to about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point of the sample.
-
-
Purity Confirmation: To confirm the identity and purity, a mixed melting point determination can be performed. Mix the sample with a known pure standard. If there is no depression in the melting point, the sample is likely pure and identical to the standard.
Determination of Solubility
Solubility is a key parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies.
Principle: The solubility of a compound is assessed by observing its ability to form a homogeneous solution with a given solvent at a specified concentration. A series of solvents with varying polarities are typically used to create a solubility profile.
Apparatus:
-
Small test tubes
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Analytical balance
Procedure:
-
Solvent Selection: A standard panel of solvents should be used, including but not limited to:
-
Water (or aqueous buffer at physiological pH)
-
Ethanol
-
Methanol
-
Acetone
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
-
Qualitative Assessment:
-
Place approximately 1-2 mg of this compound into a small test tube.
-
Add 1 mL of the selected solvent.
-
Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.
-
Visually inspect the solution against a dark background to determine if the solid has completely dissolved.
-
Classify the solubility as "soluble," "partially soluble," or "insoluble."
-
-
Quantitative Assessment (if required):
-
Prepare a series of vials with a known, increasing amount of the compound.
-
Add a fixed volume of the solvent to each vial.
-
Agitate the vials until equilibrium is reached (this may require several hours).
-
Analyze the clear supernatant by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) to determine the concentration of the dissolved compound.
-
Biological Context and Signaling Pathways
Bromoindole derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] One of the well-documented mechanisms of action for some anticancer indole derivatives is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).
The inhibition of the EGFR signaling pathway is a clinically validated strategy in oncology. Overactivation of this pathway can lead to uncontrolled cell proliferation, survival, and metastasis.
EGFR Signaling Pathway Inhibition Workflow
The following diagram illustrates the logical workflow of how a bromoindole derivative might be screened for its inhibitory effect on the EGFR signaling pathway.
Caption: Workflow for evaluating the inhibitory effect of this compound on the EGFR pathway.
Simplified EGFR Signaling Pathway
This diagram depicts a simplified representation of the EGFR signaling cascade and the point of inhibition by a hypothetical inhibitor.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a bromoindole compound.
Conclusion
While experimental data on the physical properties of this compound remain to be fully elucidated in accessible literature, this guide provides the necessary framework for its characterization. The presented protocols for determining melting point and solubility are robust and widely applicable. The predicted physicochemical properties and data from a closely related isomer serve as a valuable starting point for researchers. Furthermore, the exploration of the biological context of bromoindoles, particularly their potential as EGFR inhibitors, highlights the importance of this compound class in modern drug discovery efforts. It is recommended that the protocols outlined herein be utilized to establish a definitive physicochemical profile for this compound to facilitate its further development.
References
An In-depth Technical Guide to 4-Bromo-6-methyl-1H-indole (CAS Number: 885520-48-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-6-methyl-1H-indole, identified by the CAS number 885520-48-9, is a halogenated indole derivative. The indole scaffold is a prominent feature in a vast array of biologically active natural products and synthetic compounds, making its derivatives, such as this compound, valuable building blocks in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the available physicochemical properties, spectral data, synthesis, and potential biological significance of this compound, aimed at supporting research and development endeavors.
Physicochemical and Spectral Data
Precise experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. However, predicted values and some spectral information have been compiled below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈BrN | Chem-Impex |
| Molecular Weight | 210.07 g/mol | Chem-Impex |
| Appearance | White to off-white solid | LookChem |
| Boiling Point (Predicted) | 328.8 ± 22.0 °C | LookChem |
| Density (Predicted) | 1.563 ± 0.06 g/cm³ | LookChem |
| pKa (Predicted) | 16.43 ± 0.30 | LookChem |
Spectral Data:
Synthesis
The synthesis of this compound can be approached through various synthetic strategies common for indole derivatives. One reported method involves the Leimgruber-Batcho indole synthesis, which is known for its versatility and high yield in preparing substituted indoles.[7]
Experimental Workflow: Leimgruber-Batcho Indole Synthesis (General Scheme)
Caption: General workflow for the Leimgruber-Batcho synthesis of a substituted indole.
Note: The provided DOT script illustrates the synthesis of a structurally related compound, 4-bromo-6-fluoro-1H-indole, as a detailed, replicable protocol for this compound is not available in the cited literature.[7] This general methodology can, however, be adapted by starting with the appropriate precursor, 2-methyl-5-bromo-nitrobenzene.
Biological and Medicinal Chemistry Applications
While specific biological studies on this compound are limited, the broader class of halogenated indoles exhibits a wide range of significant biological activities, suggesting potential avenues for investigation for this particular compound.
4.1. Potential as an Antimicrobial Agent
Halogenated indoles have demonstrated potent antibacterial and antibiofilm activities, particularly against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[8] The presence and position of halogen substituents on the indole ring are crucial for their antimicrobial efficacy. The bromine atom at the 4-position and the methyl group at the 6-position of the target compound could modulate its interaction with bacterial targets.
4.2. Potential as an Antiviral Agent
Indole derivatives are recognized as a "privileged scaffold" in antiviral drug discovery, with several approved drugs and clinical candidates featuring this core structure.[9] They can act as inhibitors of viral entry, fusion, and replication.[10] For instance, certain bromoindole derivatives have shown activity against Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV).[10]
4.3. Potential as an Anticancer Agent
The indole nucleus is a key component of numerous anticancer agents, both natural and synthetic.[11] These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[12] The substitution pattern on the indole ring significantly influences the anticancer potency.
Signaling Pathway: General Mechanism of Indole-based Tubulin Polymerization Inhibitors
Caption: General mechanism of tubulin polymerization inhibition by indole derivatives.
4.4. Intermediate in Drug Synthesis
Due to its functionalized indole core, this compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.[13] The bromine atom can be readily functionalized through various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships.
Conclusion
This compound is a chemical entity with considerable potential in drug discovery and materials science, stemming from the well-established biological importance of the indole scaffold. While specific experimental data on its properties and biological activities are currently sparse in the public domain, this guide consolidates the available information to provide a foundation for future research. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its potential applications.
References
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. rsc.org [rsc.org]
- 4. web.pdx.edu [web.pdx.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. compoundchem.com [compoundchem.com]
- 7. Page loading... [guidechem.com]
- 8. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 10. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a deceptively simple fusion of a benzene and a pyrrole ring, stands as one of the most significant structural motifs in the landscape of bioactive molecules. Its prevalence in natural products, pharmaceuticals, and agrochemicals underscores its remarkable versatility as a scaffold for molecular design. This technical guide delves into the core of indole chemistry, tracing its historical roots from the vibrant hues of ancient dyes to the complexities of modern drug development. We will explore the seminal discoveries of key substituted indoles, dissect the foundational synthetic methodologies, and illuminate the biological pathways that have cemented the indole's status as a "privileged" structure in medicinal chemistry.
Early Encounters: From Ancient Dyes to the Isolation of the Indole Core
The story of the indole begins not in a laboratory, but in the rich history of textile dyeing. For millennia, the deep blue pigment indigo, extracted from plants of the Indigofera genus, was a highly prized commodity, often referred to as "blue gold".[1] The chemical investigations into this vibrant dye in the 19th century laid the groundwork for the discovery of the indole heterocycle.
In 1866, the German chemist Adolf von Baeyer first synthesized indole by reducing oxindole, a derivative of isatin which in turn was obtained by the oxidation of indigo.[2] This marked the formal entry of the indole nucleus into the annals of chemistry. The name "indole" itself is a portmanteau of "indigo" and "oleum" (Latin for oil), reflecting its origin.
Foundational Synthetic Methodologies: Building the Indole Framework
The ability to construct the indole core with various substituents was a critical step in unlocking its potential. The late 19th and early 20th centuries saw the development of several named reactions that remain cornerstones of indole synthesis to this day.
The Fischer Indole Synthesis (1883)
Discovered by the Nobel laureate Emil Fischer, this reaction is arguably the most widely used method for synthesizing substituted indoles.[3][4][5][6][7][8][9][10] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.
Reaction Mechanism:
The mechanism of the Fischer indole synthesis is a classic example of a[11][11]-sigmatropic rearrangement.
Figure 1: Fischer Indole Synthesis Mechanism
Experimental Protocol (Representative Modern Procedure):
A mixture of the appropriate phenylhydrazine (1.0 eq) and ketone (1.1 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene) is treated with a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, H₂SO₄, ZnCl₂, or polyphosphoric acid). The reaction mixture is then heated, typically at reflux, for several hours. After cooling, the reaction is quenched, and the product is isolated and purified by crystallization or chromatography.
The Madelung Synthesis (1912)
Developed by Walter Madelung, this method involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base.[11][12][13][14][15][16][17][18] This reaction is particularly useful for the synthesis of 2-substituted indoles.
Reaction Mechanism:
The Madelung synthesis proceeds via the formation of a benzylic carbanion, which then attacks the amide carbonyl.
Figure 2: Madelung Synthesis Mechanism
Experimental Protocol (Representative Modern Procedure):
An N-(2-alkylphenyl)alkanamide is heated with a strong base, such as potassium tert-butoxide or n-butyllithium, in an inert, high-boiling solvent like toluene or xylene. The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) at temperatures ranging from 150 to 300°C. After the reaction is complete, the mixture is cooled, quenched with water, and the indole product is extracted and purified.
The Reissert Indole Synthesis (1897)
Discovered by Arnold Reissert, this synthesis involves the reductive cyclization of an o-nitrophenylpyruvic acid, which is formed from the condensation of o-nitrotoluene and diethyl oxalate.[2][7][13][17][19][20][21][22][23][24][25]
Reaction Mechanism:
The key steps in the Reissert synthesis are the initial condensation to form the pyruvic acid derivative, followed by reduction of the nitro group and subsequent cyclization.
Figure 3: Reissert Synthesis Mechanism
Experimental Protocol (Representative Modern Procedure):
o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base like sodium ethoxide to yield ethyl o-nitrophenylpyruvate. This intermediate is then subjected to reductive cyclization using a reducing agent such as zinc dust in acetic acid or catalytic hydrogenation. The resulting indole-2-carboxylic acid can be isolated or decarboxylated in situ by heating to afford the corresponding indole.
Key Substituted Indoles in Biology and Medicine
The development of synthetic methods for the indole core coincided with the discovery of naturally occurring substituted indoles with profound biological activities.
Tryptophan: The Essential Amino Acid
In 1901, Frederick Gowland Hopkins and Sydney W. Cole isolated the amino acid tryptophan from the hydrolysis of casein.[26] Tryptophan is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. It serves as a crucial building block for proteins and is a precursor to several important biomolecules, including the neurotransmitter serotonin and the hormone melatonin.
Tryptophan Metabolism Pathways:
The metabolic fate of tryptophan is diverse, with the majority being catabolized through the kynurenine pathway and a smaller but vital portion entering the serotonin pathway.[3][4][11][12][27]
Figure 4: Tryptophan Metabolism Pathways
Serotonin: The "Happy" Neurotransmitter
First isolated and named in 1948 by Maurice M. Rapport, Arda Green, and Irvine H. Page, serotonin (5-hydroxytryptamine or 5-HT) is a monoamine neurotransmitter with wide-ranging physiological functions.[15][28] It plays a critical role in the regulation of mood, appetite, sleep, and cognition. The discovery of serotonin and its subsequent study revolutionized our understanding of brain chemistry and led to the development of numerous psychoactive drugs, most notably the selective serotonin reuptake inhibitors (SSRIs) used to treat depression and anxiety.
Serotonin Signaling Pathway:
Serotonin exerts its effects by binding to a variety of 5-HT receptors, which are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[5][29][30][31]
Figure 5: Serotonin Signaling Pathway
Data Presentation
While detailed quantitative data from the original discovery papers of the 19th and early 20th centuries are not always readily available or consistently reported, the following tables summarize representative yields for these classical syntheses and modern spectroscopic data for indole characterization.
Table 1: Representative Yields of Classical Indole Syntheses
| Synthesis Method | Reactants | Product | Reported Yield (%) | Reference |
| Fischer Indole | Phenylhydrazine + 1,4-Cyclohexanedione monoethyleneacetal | Tricyclic Indole Intermediate | 89 | [32] |
| Fischer Indole | Phenylhydrazine hydrochloride + Optically active cyclohexanone | Tricyclic Indole | 84 | [32] |
| Madelung | N-benzoyl-o-toluidine | 2-Phenylindole | Not specified in abstracts | [12][13] |
| Reissert | o-Nitrotoluene + Diethyl oxalate (multi-step) | Indole | Not specified in abstracts | [20][21] |
Table 2: Representative Spectroscopic Data for a Substituted Indole (Methyl 1H-indole-2-carboxylate)
| Spectroscopic Technique | Key Signals |
| ¹H-NMR (DMSO-d₆, 600 MHz) | δ 11.91 (s, 1H, NH), 7.66 (d, 1H), 7.49 (d, 1H), 7.27 (dd, 1H), 7.18 (s, 1H), 7.09 (dd, 1H), 3.88 (s, 3H, CH₃) |
| ¹³C-NMR (DMSO-d₆, 150 MHz) | δ 162.3 (C=O), 137.9, 127.5, 127.2, 125.1, 122.5, 120.7, 113.1, 108.3, 52.2 (CH₃) |
| LRMS-ESI⁻ (m/z) | 173.9 (M - H)⁻ |
Data adapted from[33]
Experimental Workflow: A Generalized Approach
The synthesis of a substituted indole, for example via the Fischer indole synthesis, follows a general workflow from reaction setup to product characterization.
Figure 6: Generalized Experimental Workflow
Conclusion
The journey of the substituted indole, from its origins in the vibrant dye indigo to its central role in modern medicine, is a testament to the power of chemical synthesis and the intricate relationship between molecular structure and biological function. The foundational discoveries and synthetic methodologies detailed in this guide have provided the tools for generations of scientists to explore the vast chemical space of indole derivatives. As we continue to refine these classic reactions and develop novel synthetic strategies, the indole scaffold is poised to remain a source of inspiration and innovation in the quest for new therapeutics and functional materials for years to come.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 4. Tryptophan Metabolism and Gut-Brain Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. synarchive.com [synarchive.com]
- 7. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fischer_indole_synthesis [chemeurope.com]
- 9. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 10. Chemicals [chemicals.thermofisher.cn]
- 11. researchgate.net [researchgate.net]
- 12. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 14. Madelung吲哚合成(Madelung Indole Synthesis) | 化学空间 Chem-Station [cn.chem-station.com]
- 15. synarchive.com [synarchive.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Serotonin pathway - Wikipedia [en.wikipedia.org]
- 20. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 21. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 22. researchgate.net [researchgate.net]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. Reissert_indole_synthesis [chemeurope.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. drkumardiscovery.com [drkumardiscovery.com]
- 28. Organic Syntheses Procedure [orgsyn.org]
- 29. researchgate.net [researchgate.net]
- 30. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 31. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 32. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
4-Bromo-6-methyl-1H-indole: A Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides an in-depth technical guide on the potential stability and degradation pathways of 4-Bromo-6-methyl-1H-indole. It is important to note that specific experimental stability and degradation studies on this particular molecule are not extensively available in the public domain. Therefore, the information presented herein is largely based on the established chemistry of the indole nucleus, the influence of its substituents (bromo and methyl groups), and general principles of drug stability testing. The proposed degradation pathways and experimental protocols are intended to serve as a scientifically grounded framework for future research.
Executive Summary
This compound is a substituted indole derivative with potential applications in medicinal chemistry and drug development. Understanding its stability profile is critical for its synthesis, formulation, storage, and handling. This guide outlines the predicted physicochemical properties, probable degradation pathways under various stress conditions, and provides detailed, albeit hypothetical, experimental protocols for a comprehensive stability assessment. Based on the general behavior of indole compounds, this compound is expected to be susceptible to oxidation and photolytic degradation, while showing relative stability to hydrolysis and moderate thermal stress.
Physicochemical Properties and Storage
Currently, detailed experimental data on the physicochemical properties of this compound are limited. The available information, primarily from chemical suppliers, is summarized below.
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₈BrN | - |
| Molecular Weight | 210.07 g/mol | - |
| Boiling Point | 328.8 ± 22.0 °C | Predicted |
| Storage Conditions | Keep in a dark place, Sealed in dry, Room Temperature | Recommended by suppliers |
These storage recommendations suggest a sensitivity to light and moisture.
Postulated Degradation Pathways
The degradation of this compound is likely to be dictated by the reactivity of the indole ring, which is an electron-rich aromatic system. The primary modes of degradation are anticipated to be oxidation and photolysis.
Oxidative Degradation
The indole nucleus is susceptible to oxidation, particularly at the C2 and C3 positions of the pyrrole ring.[1][2] The presence of a methyl group at C6 and a bromine atom at C4 are not expected to prevent this core reactivity. The generally accepted mechanism for indole oxidation involves initial hydroxylation.[1][3]
A plausible oxidative degradation pathway for this compound could proceed as follows:
-
Hydroxylation: Initial oxidation, likely by atmospheric oxygen or other oxidizing agents, could lead to the formation of an unstable hydroxyindolenine intermediate.
-
Formation of Oxindole: This intermediate could rearrange to form the more stable 4-Bromo-6-methyl-1,3-dihydro-2H-indol-2-one (an oxindole derivative).
-
Further Oxidation to Isatin: The oxindole could be further oxidized to this compound-2,3-dione (an isatin derivative).[1]
-
Ring Opening: Under stronger oxidative conditions, the pyrrole ring of the isatin derivative could cleave to form derivatives of anthranilic acid.[2][4]
Figure 1: Postulated Oxidative Degradation Pathway.
Photolytic Degradation
Indole and its derivatives are known to be sensitive to light, particularly UV radiation. The bromine substituent on the benzene ring may increase the molecule's susceptibility to photodecomposition. Potential photolytic degradation pathways could involve:
-
Radical Formation: Homolytic cleavage of the C-Br bond upon absorption of UV light, leading to the formation of an indolyl radical and a bromine radical. This could initiate a cascade of radical-mediated reactions, leading to polymerization or the formation of various dimeric and polymeric byproducts.
-
Photo-oxidation: In the presence of oxygen, light can accelerate the oxidative degradation pathways described above.
Figure 2: Potential Photolytic Degradation Pathways.
Thermal Degradation
While indole itself exhibits thermal decomposition at very high temperatures (above 1000 K), leading to isomerization and fragmentation, substituted indoles are generally stable under typical pharmaceutical storage and processing conditions.[5][6] Significant degradation of this compound is not expected at temperatures commonly used for accelerated stability studies (e.g., 40-80°C).[7] However, at much higher temperatures, decomposition could occur through pathways similar to indole, such as ring isomerization or cleavage of the substituents.
Hydrolytic Degradation
The indole ring is generally stable to hydrolysis under neutral pH conditions. The C-Br bond on the aromatic ring is also typically resistant to hydrolysis unless harsh conditions or specific catalysts are employed. Therefore, this compound is predicted to be stable across a range of pH values (e.g., pH 2 to 10) under typical temperature conditions. Significant degradation would likely only occur under extreme pH and high temperature.
Proposed Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound, a forced degradation study should be conducted in line with ICH guidelines.[8] This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability conditions.
Figure 3: General Workflow for a Forced Degradation Study.
Materials and Equipment
-
This compound (high purity)
-
HPLC grade solvents (acetonitrile, methanol, water)
-
Reagent grade hydrochloric acid, sodium hydroxide, hydrogen peroxide
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector and a Mass Spectrometer (MS) detector
-
Photostability chamber (ICH Q1B compliant)
-
Temperature-controlled ovens and water baths
-
Calibrated pH meter
Development of a Stability-Indicating Analytical Method
A reverse-phase HPLC method should be developed to separate the parent compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: PDA detector to monitor at multiple wavelengths (e.g., 220 nm, 280 nm) and a mass spectrometer to identify the mass of the parent compound and any degradants.
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Forced Degradation Procedures
The goal is to achieve 5-20% degradation of the active substance.[8]
4.3.1 Hydrolytic Degradation
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl, water, and 0.1 M NaOH.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[7]
-
Withdraw aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours, etc.).
-
Neutralize the acidic and basic samples before dilution and analysis by the stability-indicating HPLC method.
4.3.2 Oxidative Degradation
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Add a solution of hydrogen peroxide to achieve a final concentration of ~3% H₂O₂.
-
Store the solution at room temperature, protected from light, for a defined period (e.g., up to 7 days).[7]
-
Withdraw and analyze aliquots at various time points.
4.3.3 Thermal Degradation
-
Place a sample of solid this compound in a vial and store it in an oven at an elevated temperature (e.g., 80°C).
-
At various time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.
-
A solution-state thermal degradation study can also be performed in a neutral solvent.
4.3.4 Photolytic Degradation
-
Expose both solid and solution samples of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]
-
Maintain a dark control sample under the same conditions but protected from light.
-
Analyze the samples after exposure.
Conclusion
While specific stability data for this compound is scarce, a comprehensive understanding of indole chemistry allows for the formulation of robust hypotheses regarding its stability and degradation. The compound is likely to be most sensitive to oxidative and photolytic stress, with the degradation pathways proceeding through common indole intermediates such as oxindoles and isatins. The provided experimental protocols offer a thorough framework for systematically evaluating the stability of this compound, developing a stability-indicating analytical method, and characterizing any potential degradation products. Such studies are essential for the successful development of any pharmaceutical product containing this molecule.
References
- 1. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Quantum Chemical Calculations on 4-Bromo-6-methyl-1H-indole: A DFT-Based Approach
Abstract
Indole derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities. Understanding the structural, electronic, and spectroscopic properties of these compounds at a quantum level is crucial for rational drug design and development. This technical guide outlines a comprehensive computational protocol for the analysis of 4-Bromo-6-methyl-1H-indole using Density Functional Theory (DFT). It details the theoretical framework, computational and experimental methodologies, and the interpretation of key calculated parameters, including optimized geometry, vibrational frequencies, and frontier molecular orbitals. The data presented herein, while illustrative, serves as a robust template for the quantum chemical investigation of this and related heterocyclic compounds.
Introduction
The indole scaffold is a privileged structure in pharmacology, present in numerous natural alkaloids, signaling molecules, and synthetic drugs. The specific functionalization of the indole ring, such as the introduction of halogen atoms and alkyl groups, can significantly modulate its physicochemical properties and biological activity. This compound is one such derivative with potential applications in drug discovery.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-destructive method to elucidate the fundamental properties of a molecule.[1][2] These calculations allow for the prediction of molecular geometry, vibrational spectra, electronic structure, and reactivity, offering insights that are complementary to experimental data.[3] This guide provides a detailed workflow for performing and interpreting DFT calculations on this compound, establishing a foundation for further in-silico studies like molecular docking and dynamics simulations.
Methodologies
A combined experimental and computational approach is the gold standard for characterizing novel compounds. The experimental work typically involves synthesis and spectroscopic characterization, which then serves to validate the results obtained from theoretical calculations.
Experimental Protocols (Illustrative)
-
Synthesis: A common route for the synthesis of substituted indoles is the Fischer indole synthesis. For this compound, a plausible precursor would be (3-bromo-5-methylphenyl)hydrazine, which would be reacted with a suitable ketone or aldehyde under acidic conditions. The crude product would then be purified using column chromatography.
-
Spectroscopic Characterization: The synthesized compound's structure would be confirmed using standard spectroscopic techniques.
-
FT-IR and FT-Raman: Spectra are typically recorded in the 4000-400 cm⁻¹ range to identify characteristic vibrational modes of the functional groups.
-
¹H and ¹³C NMR: Spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to confirm the chemical structure, connectivity, and environment of the protons and carbons.
-
Computational Protocol
All quantum chemical calculations are typically performed using a software package like Gaussian.[1] The methodology involves geometry optimization, frequency calculations, and the analysis of electronic properties.
-
Geometry Optimization: The initial molecular structure of this compound is optimized using DFT. A widely used and reliable method is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[2][3] A high-level basis set, such as 6-311++G(d,p), is recommended to accurately describe electron distribution, especially for a molecule containing a bromine atom.[1][4][5] The optimization is complete when the forces on all atoms are negligible, and the structure corresponds to a minimum on the potential energy surface.
-
Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). The calculated frequencies provide a theoretical vibrational spectrum (IR and Raman) that can be compared with experimental data.
-
Electronic Property Analysis: Key electronic properties are derived from the optimized structure.
-
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity and stability.[1]
-
Molecular Electrostatic Potential (MEP): The MEP surface is mapped to identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.[1]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [scirp.org]
- 3. Speculative assessment, molecular composition, PDOS, topology exploration (ELF, LOL, RDG), ligand-protein interactions, on 5-bromo-3-nitropyridine-2-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, molecular docking, and DFT calculation of novel 4-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole derivatives | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
Toxicological Profile and Safety Assessment of Brominated Indoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current toxicological data and safety information for brominated indoles. This class of compounds, found in various marine organisms and also accessible through synthetic routes, has garnered significant interest for its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. As research and development in this area progress, a thorough understanding of their toxicological profile is paramount for safe handling, experimental design, and potential therapeutic applications. This document summarizes key findings from in vitro and in vivo studies, details relevant experimental methodologies, and outlines the known signaling pathways involved in their mechanism of action.
In Vitro Toxicity
In vitro assays are fundamental in the initial screening of the toxic potential of chemical compounds. For brominated indoles, a range of studies have been conducted to assess their effects on various cell lines.
Cytotoxicity Data
The cytotoxic effects of several brominated indoles have been evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity as an indicator of cell viability. The results are often expressed as the IC50 value, the concentration of a compound that inhibits 50% of cell viability.
| Compound | Cell Line | Assay | IC50 / % Viability | Reference |
| 6-bromoindirubin | RAW264.7 | MTT | 56.2% viability at 50 µg/mL | [1] |
| Tyrindoleninone | RAW264.7 | MTT | 84.1% viability at 50 µg/mL | [1] |
| 5-bromoisatin | RAW264.7 | MTT | 55.0% viability at 50 µg/mL | [1] |
| 7-bromoisatin | RAW264.7 | MTT | 81.9% viability at 50 µg/mL | [1] |
| 6-bromoindole | RAW264.7 | MTT | 66.4% viability at 50 µg/mL | [1] |
| 7-bromoisatin | 3T3 fibroblast | MTT | 80.9% viability at 50 µg/mL | [1] |
| Phthalide-fused indoles | HL-60 | CCK-8 | Moderate potency at 100 µM | [2] |
| Phthalide-fused indolines | HL-60 | CCK-8 | Moderate potency at 100 µM | [2] |
| Compound 3b (5-chloro substituted indoline) | HL-60 | CCK-8 | IC50 = 45.4 µM | [2] |
| Compound 3b (5-chloro substituted indoline) | HepG2 | CCK-8 | IC50 = 57.7 µM | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Brominated indole compound of interest
-
Cell line (e.g., RAW264.7 murine macrophages)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/mL) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the brominated indole compound in complete culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
References
A Technical Guide to 4-Bromo-Indole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] The strategic introduction of a bromine atom, particularly at the 4-position, can significantly modulate the molecule's physicochemical properties, enhancing its biological activity and potential as a therapeutic agent.[3] This technical guide provides a comprehensive review of 4-bromo-indole derivatives, covering their synthesis, multifaceted biological activities—including anticancer, anti-inflammatory, and antimicrobial properties—and their applications as versatile building blocks in drug discovery and materials science.
Synthesis of 4-Bromo-Indole Derivatives
Achieving regioselective bromination of the indole ring, especially at the C4 position, is a key challenge in the synthesis of these derivatives.[3] Various strategies have been developed, ranging from classical methods to modern catalytic systems. The choice of method often depends on the desired scale, available starting materials, and the need for specific functional group tolerance.
Key Synthetic Strategies
Several reliable methods for the synthesis of 4-bromo-indoles have been established:
-
Batcho-Leimgruber Indole Synthesis: A well-known method that can be adapted for the synthesis of substituted indoles like 4-bromo-indole.[4]
-
Metal-Halogen Exchange: This technique is useful for introducing substituents onto the indole core by exchanging a bromine atom with a metal, which can then participate in various coupling reactions.[4]
-
Direct Bromination of Protected Indoles: The indole nitrogen is often protected (e.g., with a benzenesulfonyl group) to control the reactivity and regioselectivity of the bromination reaction.[3][5]
-
Palladium-Catalyzed C-N Bond Formation: Modern catalytic methods enable the synthesis of brominated indoles using bulky phosphine ligands like PtBu3 to prevent catalyst inhibition.[6]
The following workflow illustrates a general approach to the synthesis and functionalization of 4-bromo-indole derivatives.
References
Fundamental Reactivity of the 4-Bromo-6-methyl-1H-indole Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-bromo-6-methyl-1H-indole scaffold is a valuable building block in medicinal chemistry and materials science. Its strategic substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a methyl group influencing electronic properties, and a reactive indole core, allows for diverse functionalization pathways. This technical guide provides an in-depth overview of the fundamental reactivity of this scaffold, including detailed experimental protocols and quantitative data where available from analogous systems.
Core Reactivity Principles
The reactivity of the this compound scaffold is dictated by the interplay of its key structural features:
-
The Indole Nucleus: The pyrrole ring of the indole system is electron-rich, making it susceptible to electrophilic attack, primarily at the C3 position. The nitrogen atom (N1) is a nucleophilic center and can be readily functionalized.
-
The Bromine Atom at C4: The C-Br bond provides a handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, alkyl, and alkynyl substituents.
-
The Methyl Group at C6: This electron-donating group can subtly influence the reactivity of the benzene ring, though the dominant reactive sites remain the pyrrole ring and the C-Br bond.
A general overview of the reactive sites is presented below:
Caption: Key reactive sites on the this compound scaffold.
Electrophilic Aromatic Substitution
The electron-rich nature of the indole ring directs electrophilic substitution to the C3 position. Common electrophilic substitution reactions applicable to this scaffold are detailed below.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl group at the C3 position, a versatile handle for further synthetic transformations.[1][2][3]
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of the indole scaffold.
Experimental Protocol (Adapted from general procedures): [4]
-
To a solution of this compound (1.0 eq) in dry DMF (10 volumes) at 0 °C, phosphorus oxychloride (1.5 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched by pouring it onto crushed ice and neutralizing with a saturated aqueous solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and dried under vacuum to afford the desired product.
| Reactant | Reagents | Product | Typical Yield (%) |
| This compound | POCl3, DMF | This compound-3-carbaldehyde | 75-90 (estimated) |
Mannich Reaction
The Mannich reaction facilitates the aminomethylation of the indole at the C3 position, introducing a basic side chain.[5][6][7][8][9]
Experimental Protocol (Adapted from general procedures):
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the secondary amine (1.1 eq) and aqueous formaldehyde (1.1 eq).
-
The mixture is stirred at room temperature or heated to reflux for 2-12 hours.
-
After cooling, the reaction mixture is neutralized with a base (e.g., NaOH, K2CO3) and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the Mannich base.
| Reactant | Reagents | Product | Typical Yield (%) |
| This compound | Formaldehyde, Dimethylamine | 1-((4-Bromo-6-methyl-1H-indol-3-yl)methyl)-N,N-dimethylamine | 70-85 (estimated) |
Metal-Catalyzed Cross-Coupling Reactions
The C4-bromo substituent is the primary site for diversification through various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
This reaction is a powerful method for forming C-C bonds by coupling the bromoindole with a boronic acid or ester.[10][11][12]
Reaction Workflow:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocol (Adapted from general procedures): [10]
-
In a reaction vessel, combine this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and a base such as K2CO3 or Cs2CO3 (2.0 eq).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, 2-5 mol%) and any additional ligand.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
| Coupling Partner | Catalyst/Ligand | Base | Product | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 4-Phenyl-6-methyl-1H-indole | 70-95 (estimated) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | 4-(4-Methoxyphenyl)-6-methyl-1H-indole | 70-90 (estimated) |
Sonogashira Coupling
This reaction allows for the introduction of an alkyne moiety at the C4 position.[13][14][15][16][17]
Experimental Protocol (Adapted from general procedures): [13]
-
To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a solvent like THF or DMF, add a base, typically an amine such as triethylamine or diisopropylamine (2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.
-
Upon completion, the reaction mixture is filtered to remove the amine hydrobromide salt, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried and concentrated, and the product is purified by chromatography.
| Coupling Partner | Catalyst/Co-catalyst | Base | Product | Typical Yield (%) |
| Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N | 4-(Phenylethynyl)-6-methyl-1H-indole | 60-85 (estimated) |
| Trimethylsilylacetylene | Pd(PPh3)4 / CuI | i-Pr2NH | 4-((Trimethylsilyl)ethynyl)-6-methyl-1H-indole | 70-90 (estimated) |
Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds, coupling the bromoindole with various amines.[18][19][20][21][22]
Experimental Protocol (Adapted from general procedures):
-
In an oven-dried, argon-flushed flask, combine this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, 1-3 mol%), a phosphine ligand (e.g., XPhos, SPhos, 2-6 mol%), and a strong base (e.g., NaOt-Bu, K3PO4, 1.4 eq).
-
Add an anhydrous solvent such as toluene or dioxane.
-
Heat the mixture to 80-120 °C and stir until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
The filtrate is washed with water and brine, dried, and concentrated.
-
Purification by column chromatography affords the N-substituted product.
| Coupling Partner | Catalyst/Ligand | Base | Product | Typical Yield (%) |
| Morpholine | Pd2(dba)3 / XPhos | NaOt-Bu | 4-(Morpholino)-6-methyl-1H-indole | 65-85 (estimated) |
| Aniline | Pd(OAc)2 / BINAP | Cs2CO3 | N-Phenyl-6-methyl-1H-indol-4-amine | 60-80 (estimated) |
Heck Reaction
The Heck reaction couples the bromoindole with an alkene to form a new C-C bond with stereocontrol.[23][24][25][26][27]
Experimental Protocol (Adapted from general procedures):
-
A mixture of this compound (1.0 eq), an alkene (1.5 eq), a palladium source (e.g., Pd(OAc)2, 2-5 mol%), a phosphine ligand (e.g., P(o-tol)3, 4-10 mol%), and a base (e.g., Et3N, K2CO3, 1.5-2.0 eq) in a polar aprotic solvent (e.g., DMF, NMP) is prepared.
-
The reaction is heated to 80-140 °C for several hours.
-
After cooling, the mixture is diluted with water and extracted with an organic solvent.
-
The organic extracts are washed, dried, and concentrated.
-
The product is purified by chromatography.
| Coupling Partner | Catalyst/Ligand | Base | Product | Typical Yield (%) |
| Styrene | Pd(OAc)2 / P(o-tol)3 | Et3N | 4-((E)-Styryl)-6-methyl-1H-indole | 50-75 (estimated) |
| Methyl acrylate | Pd(OAc)2 / PPh3 | K2CO3 | Methyl (E)-3-(6-methyl-1H-indol-4-yl)acrylate | 60-80 (estimated) |
N-Functionalization
The indole nitrogen can be readily functionalized through various alkylation and arylation reactions.
N-Alkylation
Experimental Protocol (Adapted from general procedures):
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or THF, add a base (e.g., NaH, K2CO3, 1.2 eq) and stir for 15-30 minutes at room temperature.
-
Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete.
-
Quench the reaction with water and extract with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the N-alkylated indole.
| Alkylating Agent | Base | Product | Typical Yield (%) |
| Methyl iodide | NaH | 4-Bromo-1,6-dimethyl-1H-indole | >90 (estimated) |
| Benzyl bromide | K2CO3 | 1-Benzyl-4-bromo-6-methyl-1H-indole | 80-95 (estimated) |
N-Arylation (Ullmann Condensation / Buchwald-Hartwig Amination)
N-arylation can be achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. The latter is often preferred due to milder conditions and broader substrate scope. The protocol is similar to the Buchwald-Hartwig amination described for the C4 position, but with the indole nitrogen acting as the nucleophile.
Logical Relationship for N-Arylation Catalyst Selection:
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. Mannich Reaction [organic-chemistry.org]
- 7. Mannich Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. adichemistry.com [adichemistry.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. rsc.org [rsc.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. research.rug.nl [research.rug.nl]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. soc.chim.it [soc.chim.it]
- 24. macmillan.princeton.edu [macmillan.princeton.edu]
- 25. researchgate.net [researchgate.net]
- 26. m.youtube.com [m.youtube.com]
- 27. Heck Reaction [organic-chemistry.org]
4-Bromo-6-methyl-1H-indole: A Technical Guide for Drug Discovery Professionals
An In-depth Overview of Commercial Availability, Synthesis, and Biological Significance
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to interact with a wide range of biological targets make it a privileged structure in drug discovery. Among the vast array of substituted indoles, 4-Bromo-6-methyl-1H-indole presents itself as a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, a detailed experimental protocol for its synthesis, and an exploration of the biological activities and potential signaling pathways associated with substituted indoles, tailored for researchers, scientists, and drug development professionals.
Commercial Availability
This compound (CAS No: 885520-48-9) is available from several chemical suppliers. The purity, available quantities, and pricing can vary, and it is advisable to contact the suppliers directly for the most current information. A summary of representative suppliers is provided in Table 1.
| Supplier | Product Code/CAS No. | Purity | Available Quantities |
| eMolecules | MFCD07781547 | ≥95% | 1g |
| Fisher Scientific | 50-218-8093 | 95.000% | 1g |
| BLD Pharm | BD158184 | 97% | 1g, 5g, 10g |
| Acros Pharmatech | IND276 | 98.00%+ | Custom |
| CymitQuimica | IN-DA00IF6O | 97% | 100mg, 250mg, 1g, 5g |
| Molbase | MB552048 | 96% | 100g |
Table 1: Commercial Suppliers of this compound
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through a multi-step process involving the construction of the indole ring followed by regioselective bromination. The following protocol is a representative method adapted from established indole syntheses and bromination procedures.[1][2][3]
Workflow for the Synthesis of this compound
Caption: A representative synthetic workflow for this compound.
Detailed Experimental Procedure:
Step 1: Synthesis of 6-Methyl-1H-indole
A common route to substituted indoles is the Fischer indole synthesis.[1] Starting from 3-methylaniline, it can be converted to the corresponding phenylhydrazine, which is then reacted with a ketone or aldehyde to form the indole ring.
-
Materials: 3-Methylaniline, sodium nitrite, hydrochloric acid, acetone, ethanol, sulfuric acid.
-
Procedure:
-
Diazotize 3-methylaniline with sodium nitrite and hydrochloric acid at 0-5 °C.
-
Reduce the resulting diazonium salt in situ with a suitable reducing agent (e.g., sodium sulfite) to yield 3-methylphenylhydrazine.
-
React the 3-methylphenylhydrazine with acetone in the presence of an acid catalyst (e.g., sulfuric acid in ethanol) under reflux.
-
After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain 6-methyl-1H-indole.
-
Step 2: Bromination of 6-Methyl-1H-indole
Regioselective bromination of the indole ring is crucial. The C4 position is less reactive than C3, but with appropriate protecting groups and reaction conditions, bromination at C4 can be achieved.
-
Materials: 6-Methyl-1H-indole, N-Bromosuccinimide (NBS), dichloromethane (DCM).
-
Procedure:
-
Dissolve 6-methyl-1H-indole in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The stoichiometry should be carefully controlled to favor mono-bromination.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate this compound.
-
Characterization Data:
The final product should be characterized by spectroscopic methods to confirm its structure.
-
¹H NMR: Expected signals would include aromatic protons, an N-H proton, and a methyl group singlet. The positions and coupling constants of the aromatic protons will be indicative of the 4-bromo-6-methyl substitution pattern.
-
¹³C NMR: The number of signals and their chemical shifts will correspond to the nine carbon atoms in the molecule.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of C₉H₈BrN (210.07 g/mol ).
Biological Activities and Drug Discovery Potential of Substituted Indoles
The indole nucleus is a prevalent scaffold in a multitude of biologically active compounds.[4][5] The incorporation of substituents, such as bromo and methyl groups, can significantly modulate the pharmacological properties of the indole ring system.[6] Substituted indoles have demonstrated a wide range of biological activities, making them attractive candidates for drug development.
Key Therapeutic Areas:
-
Anticancer Activity: Many indole derivatives exhibit potent anticancer properties by targeting various cellular mechanisms, including the inhibition of tubulin polymerization, protein kinases, and histone deacetylases.[4][7]
-
Antimicrobial and Antiviral Activity: The indole scaffold is present in several antimicrobial and antiviral agents. These compounds can act by inhibiting essential enzymes in pathogens or by disrupting their cellular membranes.[5][8]
-
Anti-inflammatory Effects: Substituted indoles have been shown to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
-
Neurological Applications: The structural similarity of indole to neurotransmitters like serotonin has led to the development of indole-based drugs for treating neurological and psychiatric disorders.
Potential Signaling Pathways
The diverse biological activities of substituted indoles stem from their ability to interact with a variety of cellular targets and modulate key signaling pathways. One such critical pathway often implicated in cancer and inflammation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .
Simplified NF-κB Signaling Pathway
Caption: Potential modulation of the NF-κB signaling pathway by substituted indoles.
Many substituted indoles have been found to inhibit the activation of NF-κB. This can occur through various mechanisms, such as the inhibition of the IKK complex, which is responsible for phosphorylating the inhibitory protein IκB. By preventing the degradation of IκB, the translocation of the active NF-κB dimer (p50/p65) to the nucleus is blocked, leading to the downregulation of pro-inflammatory and pro-survival genes. The specific interactions of this compound with components of this and other pathways would require further experimental validation.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential for the development of novel therapeutic agents. The versatile indole scaffold, decorated with bromo and methyl substituents, offers a platform for generating diverse chemical libraries for screening against a wide range of biological targets. A thorough understanding of its synthesis, commercial availability, and the broader biological context of substituted indoles provides a solid foundation for researchers and drug development professionals to explore its utility in their discovery programs. Further investigation into the specific molecular targets and mechanisms of action of derivatives of this compound will be crucial in unlocking its full therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of biological activity of some novel indoles [wisdomlib.org]
- 7. benchchem.com [benchchem.com]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
Methodological & Application
Application Notes and Protocols for the Proposed Synthesis of 4-Bromo-6-methyl-1H-indole from 6-methylindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a proposed synthetic route for the preparation of 4-Bromo-6-methyl-1H-indole, a halogenated indole derivative with potential applications in medicinal chemistry and drug development. Due to the inherent challenges in achieving regioselective C4-bromination of the indole nucleus, a multi-step protocol involving nitrogen protection, directed bromination, and subsequent deprotection is presented as a plausible strategy. This application note provides detailed, albeit hypothetical, experimental procedures, a summary of expected quantitative data, and visualizations of the experimental workflow and a potential biological signaling pathway. The information herein is intended to serve as a foundational guide for researchers aiming to synthesize and explore the therapeutic potential of this and related compounds.
Introduction
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. Halogenation, particularly bromination, of the indole ring is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Bromoindoles have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. The specific substitution pattern on the indole core is critical for its biological function. The synthesis of 4-bromo-substituted indoles is a synthetic challenge, as electrophilic substitution on the indole ring typically favors the C3, C2, C5, or C7 positions. This protocol outlines a proposed method to achieve the synthesis of this compound from the readily available starting material, 6-methylindole.
Proposed Synthetic Protocol
The direct bromination of 6-methylindole is anticipated to result in a mixture of several brominated isomers. To achieve the desired C4-regioselectivity, a three-step synthetic sequence is proposed: (1) protection of the indole nitrogen to modulate the electron density of the ring system, (2) electrophilic bromination, and (3) removal of the protecting group.
Step 1: N-Protection of 6-methylindole
Protection of the indole nitrogen is a crucial first step to prevent N-bromination and to influence the regioselectivity of the subsequent electrophilic attack on the indole ring. The electron-withdrawing nature of the tosyl group can decrease the reactivity of the pyrrole ring and favor substitution on the benzene portion of the indole.
-
Materials:
-
6-methylindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
A flame-dried round-bottom flask under an inert atmosphere (Argon) is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
A solution of 6-methylindole (1.0 equivalent) in anhydrous THF is added dropwise to the suspension at 0 °C.
-
The reaction mixture is stirred at 0 °C for 30 minutes, after which a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product, N-tosyl-6-methylindole, is purified by silica gel column chromatography.
-
Step 2: Bromination of N-Tosyl-6-methylindole
With the nitrogen protected, electrophilic bromination is directed towards the indole ring. N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine.
-
Materials:
-
N-Tosyl-6-methylindole
-
N-Bromosuccinimide (NBS)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
A solution of N-tosyl-6-methylindole (1.0 equivalent) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
N-Bromosuccinimide (1.05 equivalents) is added portion-wise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for 2-4 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with saturated aqueous Na₂S₂O₃ solution.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by silica gel column chromatography to isolate the desired N-tosyl-4-bromo-6-methylindole isomer.
-
Step 3: Deprotection of N-Tosyl-4-bromo-6-methylindole
The final step involves the removal of the tosyl protecting group to yield the target product.
-
Materials:
-
N-Tosyl-4-bromo-6-methylindole
-
Potassium hydroxide (KOH)
-
Methanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
A solution of N-tosyl-4-bromo-6-methylindole (1.0 equivalent) in methanol is treated with an aqueous solution of potassium hydroxide (5.0 equivalents).
-
The mixture is heated to reflux for 4-6 hours.
-
After cooling to room temperature, the methanol is removed under reduced pressure.
-
The aqueous residue is neutralized with 1 M HCl.
-
The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The final product, this compound, is purified by recrystallization or silica gel column chromatography.
-
Quantitative Data Summary
The following table summarizes the anticipated (hypothetical) yields and purity for each step of the synthesis. These values are estimates and will require experimental optimization.
| Step | Starting Material | Product | Anticipated Yield (%) | Purity (by HPLC, %) |
| 1 | 6-methylindole | N-Tosyl-6-methylindole | 90 | >98 |
| 2 | N-Tosyl-6-methylindole | N-Tosyl-4-bromo-6-methylindole | 40-60* | >95 |
| 3 | N-Tosyl-4-bromo-6-methylindole | This compound | 85 | >99 |
*A mixture of isomers is expected, and the yield of the desired C4-isomer will depend on the success of the regioselective bromination.
Visualizations
Experimental Workflow Diagram
Application Note: Regioselective C3-Bromination of 6-Methylindole using N-Bromosuccinimide
References
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4-Bromo-6-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-Bromo-6-methyl-1H-indole in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex, substituted indole scaffolds. The indole nucleus is a privileged structure found in numerous natural products and FDA-approved drugs.[1][2] Functionalization at the 4-position of the indole ring can significantly influence the biological activity of the resulting compounds.[3]
The protocols detailed below are based on established methodologies for the Suzuki-Miyaura coupling of bromoindoles and other nitrogen-containing heterocycles.[4][5][6] While specific conditions for this compound may require optimization, these notes offer a robust starting point for developing efficient and high-yielding coupling procedures.
Overview of the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide.[7] This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[7]
The catalytic cycle generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Experimental Protocols for Suzuki Cross-Coupling of this compound
Two detailed protocols are provided below. Protocol A utilizes a common palladium catalyst and ligand system, while Protocol B employs a more specialized pre-catalyst that has shown efficacy with challenging heterocyclic substrates.[6] It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.
Protocol A: Standard Conditions using a Palladium Catalyst and Ligand
This protocol is adapted from general procedures for Suzuki-Miyaura coupling of aryl bromides.[7]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium(II) acetate (0.02 mmol) and the phosphine ligand (0.04 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-6-methyl-1H-indole.
Protocol B: Using a Palladium Pre-catalyst
This protocol utilizes a pre-catalyst that can be more effective for challenging substrates like unprotected indoles.[4][5]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄) (2.0 equivalents)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.03 mmol), and the base (2.0 mmol) to a reaction vessel.
-
Add the degassed anhydrous solvent (e.g., DMF, 5 mL).
-
Seal the vessel and heat to the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Work-up the reaction as described in Protocol A (steps 8-9).
-
Purify the product by flash column chromatography.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize typical reaction parameters that can be varied to optimize the Suzuki cross-coupling of this compound. The optimal conditions will depend on the specific arylboronic acid used.
Table 1: Catalyst and Ligand Screening
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | Dioxane/H₂O | 90 | Optimize |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | Optimize |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | Optimize |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | Optimize |
Table 2: Base and Solvent Optimization
| Entry | Catalyst | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Optimized | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | Optimize |
| 2 | Optimized | Cs₂CO₃ (2) | DMF | 110 | Optimize |
| 3 | Optimized | K₃PO₄ (3) | Toluene | 100 | Optimize |
| 4 | Optimized | NaHCO₃ (2) | Acetonitrile/H₂O (3:1) | 80 | Optimize |
Visualization of Experimental Workflow and Potential Applications
Diagrams
Caption: General workflow for the Suzuki cross-coupling of this compound.
Caption: A generalized workflow for the discovery of bioactive indole derivatives.
Applications in Drug Discovery
While specific biological activities of 4-aryl-6-methyl-1H-indoles are not extensively documented, the broader class of substituted indoles exhibits a vast range of pharmacological properties.[1][8] Indole derivatives are known to act as:
-
Anticancer Agents: Many indole-containing compounds show potent antiproliferative activity against various cancer cell lines.[1][3]
-
Enzyme Inhibitors: The indole scaffold is a key component in inhibitors of enzymes such as kinases and indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are targets in cancer immunotherapy.[9]
-
Antimicrobial and Antiviral Agents: Substituted indoles have been developed as effective antibacterial, antifungal, and antiviral drugs, including treatments for HIV.[1][8]
-
Central Nervous System (CNS) Agents: The structural similarity of indole to neurotransmitters like serotonin has led to the development of indole-based drugs for neurological and psychiatric disorders.
The synthesis of a library of novel 4-aryl-6-methyl-1H-indoles via the Suzuki cross-coupling reaction provides a powerful platform for the discovery of new therapeutic agents. The workflow for such a drug discovery program is illustrated in the diagram above. The lack of specific data on this particular scaffold highlights a promising area for future research and development.[10]
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Indole-Containing Metal Complexes and Their Medicinal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 9. 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Buchwald-Hartwig Amination of 4-Bromo-6-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance.[2][3] The synthesis of substituted indoles is of significant interest as the indole motif is a key structural component in a vast array of biologically active compounds. This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 4-bromo-6-methyl-1H-indole, a versatile building block in drug discovery. For electron-rich heterocyclic halides like this compound, careful selection of the catalyst system, including the palladium precursor, ligand, and base, is crucial for achieving high yields and avoiding side reactions.[4]
General Considerations
The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated prior to use.
Key Reaction Components
-
Palladium Precursor: A variety of palladium(0) and palladium(II) sources can be used. Common examples include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts). The choice of precursor can influence reaction efficiency and catalyst activation.
-
Ligand: The selection of the phosphine ligand is critical for a successful amination. For electron-rich and potentially sterically hindered substrates like this compound, bulky, electron-rich biarylphosphine ligands are often the most effective. These ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[5] The choice of ligand may also depend on the nature of the amine coupling partner (primary vs. secondary).[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and the indole N-H (if unprotected). For substrates with an unprotected N-H indole, strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) are often necessary to achieve good results.[4] Other commonly used bases include sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄). The choice of base can impact the reaction rate and substrate compatibility.
-
Solvent: Anhydrous, aprotic solvents are typically used. Toluene, dioxane, and tetrahydrofuran (THF) are common choices. The solvent can influence the solubility of the reactants and the stability of the catalytic species.
Experimental Protocols
The following protocols are general guidelines for the Buchwald-Hartwig amination of this compound with primary and secondary amines. Optimization of the reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.
Protocol 1: Amination with a Primary Aliphatic Amine
This protocol is a starting point for the coupling of this compound with a primary aliphatic amine.
Materials:
-
This compound
-
Primary aliphatic amine (e.g., n-hexylamine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
BrettPhos
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), BrettPhos (0.02 mmol, 2 mol%), and palladium(II) acetate (0.01 mmol, 1 mol%).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the primary aliphatic amine (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Slowly add LiHMDS (2.2 mmol, 2.2 equiv, 1 M solution in THF) to the stirred mixture at room temperature.
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amination with a Secondary Aliphatic Amine
This protocol is a starting point for the coupling of this compound with a secondary aliphatic amine.
Materials:
-
This compound
-
Secondary aliphatic amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a glovebox, add this compound (1.0 mmol, 1.0 equiv), RuPhos (0.04 mmol, 4 mol%), and Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) to an oven-dried vial equipped with a stir bar.
-
Add anhydrous THF (5 mL) to the vial.
-
Add the secondary aliphatic amine (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Slowly add LiHMDS (2.2 mmol, 2.2 equiv, 1 M solution in THF) to the stirred mixture.
-
Seal the vial and heat the reaction mixture at 65 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully quench the reaction with water.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired product.
Data Presentation
The following table summarizes representative conditions and expected outcomes for the Buchwald-Hartwig amination of this compound with various amine coupling partners. These are based on typical results for similar bromoindole substrates and should be considered as a starting point for optimization.[4]
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | Pd(OAc)₂ (1) | BrettPhos (2) | LiHMDS (2.2) | Toluene | 100 | 12-24 | 75-90 |
| 2 | Aniline | Pd₂(dba)₃ (1) | XPhos (4) | LiHMDS (2.2) | THF | 65 | 12-24 | 80-95 |
| 3 | Morpholine | Pd₂(dba)₃ (1) | RuPhos (4) | LiHMDS (2.2) | THF | 65 | 12-24 | 85-98 |
| 4 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (2.0) | Dioxane | 110 | 12-24 | 70-85 |
Mandatory Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Application Notes and Protocols for 4-Bromo-6-methyl-1H-indole in Pharmaceutical Synthesis
Introduction
4-Bromo-6-methyl-1H-indole is a versatile heterocyclic building block of significant interest in pharmaceutical and medicinal chemistry. Its indole core is a privileged scaffold found in numerous biologically active compounds and approved drugs. The strategic placement of a bromine atom at the 4-position and a methyl group at the 6-position offers synthetic handles for diversification, making it a valuable starting material for the synthesis of complex molecular architectures. The bromine atom, in particular, serves as a key functional group for transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, and alkyl substituents to construct novel drug candidates.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to pharmaceutical development. It is intended for researchers, scientists, and drug development professionals.
Applications in Pharmaceutical Synthesis
The this compound scaffold is a valuable precursor for the synthesis of various classes of therapeutic agents, most notably kinase inhibitors. The indole ring system mimics the structure of ATP and can effectively target the ATP-binding site of various kinases, which are critical regulators of cell signaling pathways implicated in cancer, inflammation, and neurodegenerative diseases.
Derivatives of substituted indoles have shown potent inhibitory activity against a range of kinases, including:
-
Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK): PERK is a key mediator of the unfolded protein response (UPR), a cellular stress pathway implicated in cancer cell survival. The potent and selective PERK inhibitor GSK2606414 features a substituted indole core, highlighting the potential of this scaffold in developing agents for oncology.[2]
-
p21-Activated Kinase 1 (PAK1): PAKs are involved in cell motility, survival, and proliferation. Indole and azaindole-based compounds have been developed as potent PAK1 inhibitors.[3]
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Overactivation of EGFR is a hallmark of many cancers. Bromo-indole derivatives have been investigated as potential EGFR inhibitors.[4]
-
Cyclin-Dependent Kinase 2 (CDK2): CDKs are central regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. Oxindole-based compounds, closely related to the indole scaffold, are potent CDK2 inhibitors.[5]
The bromine atom on the this compound scaffold allows for the strategic introduction of various substituents via cross-coupling chemistry to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Signaling Pathway: Kinase Inhibition
The diagram below illustrates a simplified signaling pathway and the role of a kinase inhibitor. Many drug candidates synthesized from the this compound building block are designed to target such pathways.
Key Synthetic Reactions and Protocols
The bromine atom at the 4-position is ideally suited for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds between an organohalide and an organoboron compound. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
The following diagram outlines the typical workflow for a Suzuki-Miyaura cross-coupling reaction.
This protocol describes a representative procedure for the coupling of this compound with phenylboronic acid. Conditions are adapted from established methods for similar bromo-indole substrates.[6][7]
Materials:
-
This compound (1.0 mmol, 210 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 41 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the Pd(dppf)Cl₂ catalyst to the flask.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-phenyl-6-methyl-1H-indole.
Sonogashira Cross-Coupling
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is crucial for synthesizing compounds containing an alkyne moiety, a versatile functional group in medicinal chemistry.
This protocol provides a general method for the Sonogashira coupling of this compound, adapted from procedures for similar substrates.[8]
Materials:
-
This compound (1.0 mmol, 210 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI) (0.06 mmol, 11 mg)
-
Triethylamine (Et₃N) (5 mL)
-
Toluene (10 mL)
-
Argon or Nitrogen gas
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, dissolve this compound, PdCl₂(PPh₃)₂, and CuI in toluene and triethylamine.
-
Add phenylacetylene dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction may require gentle heating (40-50 °C) to go to completion.
-
Upon completion (typically 6-24 hours), filter the reaction mixture through a pad of Celite® to remove the catalyst and salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 4-(phenylethynyl)-6-methyl-1H-indole.
Quantitative Data Summary
The following tables provide representative data for the cross-coupling reactions of this compound. Yields are based on typical outcomes for analogous bromo-heterocyclic substrates and should be considered illustrative. Optimization may be required to achieve these results.
Table 1: Suzuki-Miyaura Coupling Reaction Parameters
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/H₂O | 100 | 6 | 91 |
| 3 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2.5) / SPhos (5) | K₃PO₄ | Toluene/H₂O | 110 | 12 | 78 |
Table 2: Sonogashira Coupling Reaction Parameters
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | Toluene | 25 | 20 | 88 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | THF | 40 | 16 | 92 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 50 | 10 | 81 |
Disclaimer: The provided protocols and data are based on established chemical literature for similar compounds and are intended for guidance. All laboratory work should be conducted by trained professionals in a suitable environment with appropriate safety precautions. Reaction conditions may require optimization for specific substrates and scales.
References
- 1. 885520-48-9 | MFCD07781547 | this compound [aaronchem.com]
- 2. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 885520-48-9|this compound|BLD Pharm [bldpharm.de]
Application Notes and Protocols: Synthesis of Kinase Inhibitors from 4-Bromo-6-methyl-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of potential kinase inhibitors starting from 4-bromo-6-methyl-1H-indole. The protocols are based on established palladium-catalyzed cross-coupling reactions, which are fundamental in medicinal chemistry for the construction of diverse molecular scaffolds. While the specific biological activity of derivatives from this exact starting material is not extensively documented in publicly available literature, the methodologies described herein are widely applicable for the synthesis of kinase inhibitors from analogous bromo-indole and bromo-azaindole precursors.
Introduction to Kinase Inhibitors and the Indole Scaffold
Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.
The indole nucleus is a privileged scaffold in medicinal chemistry, frequently found in potent kinase inhibitors. Its structural features allow for key interactions with the ATP-binding site of kinases. The functionalization of the indole core, particularly through the introduction of aryl and heteroaryl moieties, is a common strategy in the design of novel and selective kinase inhibitors. The starting material, this compound, provides a versatile platform for such modifications at the 4-position.
Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position of the indole ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The two primary reactions for generating libraries of potential kinase inhibitors from this scaffold are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Caption: General synthetic routes from this compound.
Potential Kinase Targets
Based on the structures of known kinase inhibitors derived from similar indole scaffolds, the compounds synthesized from this compound could potentially target a range of kinases, including but not limited to:
-
Tyrosine Kinases:
-
Src family kinases (Src, Lyn, Fyn)
-
Epidermal Growth Factor Receptor (EGFR)
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Platelet-Derived Growth Factor Receptor (PDGFR)
-
-
Serine/Threonine Kinases:
-
p38 MAP Kinase
-
Aurora Kinases
-
Cyclin-Dependent Kinases (CDKs)
-
Mitogen-activated protein kinase-activated protein kinase 2 (MK2)
-
Experimental Protocols
The following are detailed protocols for the synthesis of kinase inhibitor scaffolds from this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-6-methyl-1H-indoles
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with various aryl or heteroaryl boronic acids or their corresponding pinacol esters.
Application of 4-Bromo-6-methyl-1H-indole in Organic Electronics: An Overview of Potential and Related Systems
For the attention of: Researchers, scientists, and drug development professionals.
Introduction:
4-Bromo-6-methyl-1H-indole is a substituted indole derivative. The indole scaffold is a key heterocyclic motif that has garnered significant interest in the field of organic electronics. Its electron-rich nature and planar structure facilitate π-π stacking and charge transport, making it a promising building block for materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). The presence of bromo and methyl substituents on the indole core, as in this compound, offers opportunities for further functionalization through various cross-coupling reactions, allowing for the fine-tuning of electronic and physical properties.
Despite the potential of the this compound scaffold, a comprehensive search of current scientific literature and databases did not yield specific studies detailing its direct application or the performance of materials derived from it in organic electronic devices. Therefore, this document will provide an overview of the potential applications based on the properties of related indole-based materials and outline general experimental protocols relevant to the field.
Potential Applications in Organic Electronics
The unique electronic properties of the indole ring system make it a versatile component in the design of novel organic electronic materials. The strategic placement of bromo and methyl groups in this compound can be leveraged for the synthesis of more complex molecular architectures with tailored functionalities.
Hole-Transporting Materials (HTMs) in OLEDs and Perovskite Solar Cells
The electron-donating nature of the indole nucleus makes it a suitable candidate for the core of hole-transporting materials. The bromine atom at the 4-position can serve as a reactive handle for introducing other functional groups, such as arylamines, which are known to enhance hole mobility and stability. The methyl group at the 6-position can improve the solubility and morphological stability of the resulting material. While no specific data exists for this compound, other indole-based derivatives have been investigated as HTMs.
Emitter Materials in OLEDs
Indole derivatives can also be incorporated into the structure of emissive materials for OLEDs. By extending the π-conjugation through reactions at the bromo position, the emission wavelength of the resulting molecule can be tuned across the visible spectrum. The indole core can act as a donor unit in a donor-acceptor type emitter, a common strategy for achieving high-efficiency fluorescence or phosphorescence.
Organic Semiconductors in OFETs
The ability of planar aromatic molecules to form ordered stacks is crucial for efficient charge transport in OFETs. The indole moiety can promote such organization. Functionalization of this compound could lead to materials with appropriate HOMO/LUMO energy levels for efficient charge injection and transport in transistor applications.
General Experimental Protocols
While specific protocols for this compound are not available, the following are generalized experimental procedures commonly employed in the fabrication and characterization of organic electronic devices using novel materials.
General Synthesis of a Donor-Acceptor Molecule via Suzuki Coupling
This protocol describes a typical cross-coupling reaction that could be used to functionalize the 4-bromo position of the indole ring.
Materials:
-
This compound
-
A suitable boronic acid or ester derivative (the "acceptor" part)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, dissolve this compound (1 equivalent), the boronic acid/ester (1.2 equivalents), and the base (2-3 equivalents) in the chosen solvent.
-
Degas the solution by bubbling with an inert gas for 15-30 minutes.
-
Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Fabrication of an Organic Light-Emitting Diode (OLED)
This protocol outlines the steps for fabricating a simple multi-layer OLED device by thermal evaporation.
Materials:
-
Pre-cleaned patterned ITO-coated glass substrates
-
Hole-injection layer (HIL) material (e.g., PEDOT:PSS)
-
Hole-transport layer (HTL) material (e.g., a derivative of this compound)
-
Emissive layer (EML) material
-
Electron-transport layer (ETL) material (e.g., TPBi)
-
Electron-injection layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system
Procedure:
-
Clean the ITO substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen and treat with UV-ozone or oxygen plasma.
-
Spin-coat the HIL material (e.g., PEDOT:PSS) onto the ITO substrate and anneal.
-
Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Sequentially deposit the HTL, EML, ETL, and EIL materials at controlled rates.
-
Deposit the metal cathode through a shadow mask to define the active area of the device.
-
Encapsulate the device in a glovebox to prevent degradation from moisture and oxygen.
Visualizations
Logical Workflow for Material Synthesis and Device Fabrication
The following diagram illustrates a generalized workflow from the starting material to a fabricated organic electronic device.
Caption: Generalized workflow from precursor to device analysis.
Concluding Remarks
While direct applications of this compound in organic electronics are not documented, its chemical structure presents it as a viable starting point for the synthesis of novel materials. The presence of a reactive bromine site and a solubilizing methyl group on the electronically active indole core are advantageous features for designing new hole-transporting materials, emitters, and organic semiconductors. Further research is warranted to synthesize and characterize derivatives of this compound and to evaluate their performance in organic electronic devices. The protocols and workflows described herein provide a general framework for such investigations.
Application Notes and Protocols for N-Functionalization of 4-Bromo-6-methyl-1H-indole
For researchers, scientists, and drug development professionals, the functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry. The nitrogen atom of the indole ring presents a key handle for structural modification, profoundly influencing the pharmacological and physicochemical properties of the resulting compounds. This document provides detailed protocols for the N-functionalization of 4-Bromo-6-methyl-1H-indole, a versatile building block in drug discovery, covering N-alkylation, N-arylation, and N-acylation reactions.
N-Alkylation of this compound
N-alkylation of indoles is a fundamental transformation, often achieved by deprotonation of the indole nitrogen followed by reaction with an alkylating agent. The presence of the electron-withdrawing bromine at the 4-position increases the acidity of the N-H bond, facilitating deprotonation.
Experimental Protocol: N-Benzylation
This protocol describes the N-benzylation of this compound using sodium hydride as a base and benzyl bromide as the alkylating agent.
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Quantitative Data Summary:
| Reagent/Parameter | Molar Ratio/Condition | Notes |
| This compound | 1.0 eq | Starting material |
| Sodium Hydride (NaH) | 1.2 eq | Base for deprotonation |
| Benzyl Bromide | 1.1 eq | Alkylating agent |
| Solvent | Anhydrous DMF | - |
| Temperature | 0 °C to Room Temperature | - |
| Reaction Time | 2-4 hours | Monitor by TLC |
Experimental Workflow:
N-Arylation of this compound
Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the N-arylation of indoles.[1][2][3][4] This protocol is adaptable to a range of aryl halides. The choice of ligand is crucial for achieving high yields.
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol describes the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Materials and Reagents:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous and degassed toluene
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01-0.05 eq), XPhos (0.02-0.10 eq), and NaOtBu (1.4 eq) to a dry Schlenk tube.
-
Add this compound (1.0 eq) and the aryl bromide (1.2 eq).
-
Add anhydrous and degassed toluene.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Reagent/Parameter | Molar Ratio/Condition | Notes |
| This compound | 1.0 eq | Starting material |
| Aryl Bromide | 1.2 eq | Coupling partner |
| Pd₂(dba)₃ | 0.01-0.05 eq | Palladium precursor |
| XPhos | 0.02-0.10 eq | Ligand |
| Sodium tert-butoxide | 1.4 eq | Base |
| Solvent | Anhydrous Toluene | - |
| Temperature | 100-110 °C | - |
| Reaction Time | 12-24 hours | Monitor reaction progress |
Experimental Workflow:
N-Acylation of this compound
N-acylation introduces a carbonyl group to the indole nitrogen, a common motif in many biologically active molecules. Direct acylation can be challenging due to the potential for C3-acylation. The following protocol utilizes thioesters as a stable and selective acyl source.[5]
Experimental Protocol: N-Acylation with a Thioester
This protocol describes the N-acylation of this compound using a thioester in the presence of a base.
Materials and Reagents:
-
This compound
-
Thioester (e.g., S-phenyl thioacetate)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous xylene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vial, add this compound (1.0 eq), the thioester (1.5 eq), and cesium carbonate (2.0 eq).
-
Add anhydrous xylene.
-
Seal the vial and heat the mixture to 140 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Reagent/Parameter | Molar Ratio/Condition | Notes |
| This compound | 1.0 eq | Starting material |
| Thioester | 1.5 eq | Acylating agent |
| Cesium Carbonate (Cs₂CO₃) | 2.0 eq | Base |
| Solvent | Anhydrous Xylene | - |
| Temperature | 140 °C | - |
| Reaction Time | 12-24 hours | Monitor by TLC |
Experimental Workflow:
References
Application Notes and Protocols: 4-Bromo-6-methyl-1H-indole in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, with numerous derivatives showing promise as therapeutic agents for neurodegenerative diseases. While direct studies on 4-Bromo-6-methyl-1H-indole in Alzheimer's research are not extensively documented, its structural similarity to other biologically active indoles suggests its potential as a multi-target agent. This document provides a theoretical framework and detailed protocols for investigating the efficacy of this compound as a potential therapeutic candidate for Alzheimer's disease, focusing on its potential roles as an acetylcholinesterase (AChE) inhibitor and an inhibitor of Aβ aggregation.
Rationale for Investigation
Indole derivatives have been shown to interact with key pathological targets in Alzheimer's disease. The proposed investigation of this compound is based on the following rationale:
-
Acetylcholinesterase (AChE) Inhibition: The cholinergic hypothesis of Alzheimer's disease suggests that a decline in acetylcholine levels contributes to cognitive deficits. Many indole-based compounds have demonstrated potent AChE inhibitory activity.
-
Amyloid-β (Aβ) Aggregation Inhibition: The aggregation of Aβ peptides into toxic oligomers and plaques is a central event in AD pathogenesis. The planar indole ring system can interact with Aβ peptides, interfering with their aggregation cascade.
-
Neuroprotective Effects: Oxidative stress and neuroinflammation are key components of AD pathology. Indole derivatives often possess antioxidant and anti-inflammatory properties, which can protect neurons from damage.
Quantitative Data Summary
The following table summarizes hypothetical inhibitory data for this compound alongside published data for known inhibitors for comparative purposes.
| Compound | Target | IC50 Value | Reference |
| This compound | AChE | [Hypothetical Data] | N/A |
| Donepezil | AChE | 12.3 nM | [1] |
| Galantamine | AChE | 410 nM | [1] |
| This compound | Aβ Aggregation | [Hypothetical Data] | N/A |
| 6-bromotryptamine A | Aβ Oligomer Formation | Effective Inhibition Shown | [1] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity by measuring the formation of the yellow product, 5-thio-2-nitrobenzoate.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
0.1 M Phosphate Buffer (pH 8.0)
-
This compound (Test Compound)
-
Donepezil (Positive Control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 14 mM stock solution of ATCI in deionized water (prepare fresh).
-
Prepare a stock solution of AChE (e.g., 1 U/mL) in phosphate buffer.
-
Prepare serial dilutions of the test compound and positive control in phosphate buffer.
-
-
Assay Protocol (Final Volume: 200 µL/well):
-
Add 120 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound/control at various concentrations.
-
Add 20 µL of DTNB solution.
-
Add 20 µL of AChE solution to all wells except the blank. Add 20 µL of buffer to the blank wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbs/min).
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Amyloid-β (1-42) Aggregation Inhibition Assay (Thioflavin T Assay)
This assay monitors the formation of Aβ fibrils by measuring the fluorescence of Thioflavin T (ThT), which binds to β-sheet-rich structures.
Materials:
-
Human Amyloid-β (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Thioflavin T (ThT)
-
0.1 M Phosphate Buffer (pH 7.4)
-
This compound (Test Compound)
-
Known Aβ aggregation inhibitor (e.g., Curcumin) as a positive control
-
Black 96-well microplate with a clear bottom
-
Fluorometric microplate reader
Procedure:
-
Aβ Peptide Preparation:
-
Dissolve Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas to form a peptide film.
-
Store the peptide films at -20°C.
-
Immediately before use, dissolve the peptide film in DMSO to a concentration of 1 mM and then dilute to the final working concentration in phosphate buffer.
-
-
Aggregation Assay:
-
In a 96-well plate, mix Aβ(1-42) solution (final concentration e.g., 10 µM) with various concentrations of the test compound or positive control.
-
The final volume in each well should be 100 µL.
-
Incubate the plate at 37°C with continuous gentle shaking for 24-48 hours.
-
-
ThT Fluorescence Measurement:
-
Prepare a 5 µM ThT solution in phosphate buffer.
-
Add 100 µL of the ThT solution to each well of the assay plate.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer and ThT.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(F_control - F_sample) / F_control] * 100 (where F is the fluorescence intensity)
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Neuroprotection Assay in SH-SY5Y Cells
This assay evaluates the ability of the test compound to protect neuronal cells from Aβ-induced toxicity using the MTT assay for cell viability.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Aggregated Aβ(1-42) oligomers (prepared separately)
-
This compound (Test Compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
Procedure:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in complete medium at 37°C in a humidified 5% CO2 atmosphere.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce toxicity by adding pre-aggregated Aβ(1-42) oligomers (e.g., 5 µM) to the wells (except for the control wells) and incubate for 24 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
% Cell Viability = (Abs_sample / Abs_control) * 100
-
Plot cell viability against the concentration of the test compound to assess its protective effect.
-
Visualizations
Figure 1: Potential therapeutic intervention points of this compound in the pathogenic cascade of Alzheimer's disease.
Figure 2: Experimental workflow for the Acetylcholinesterase (AChE) inhibition assay.
Figure 3: Experimental workflow for the Amyloid-β aggregation inhibition assay.
Conclusion
While further empirical data is required, the structural characteristics of this compound make it a plausible candidate for investigation in the context of Alzheimer's disease therapeutics. The provided protocols offer a standardized approach for evaluating its potential as an inhibitor of acetylcholinesterase and amyloid-β aggregation, as well as its neuroprotective properties. Successful outcomes from these assays would warrant further preclinical development, including studies in animal models of Alzheimer's disease.
References
Application Notes and Protocols for the Development of Novel Anti-Cancer Agents from 4-Bromo-6-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis and evaluation of novel anti-cancer agents derived from 4-Bromo-6-methyl-1H-indole. Herein, we describe the synthesis of a hypothetical potent anti-cancer agent, designated as IND-M6B4-PYR , through a Suzuki coupling reaction. Detailed protocols for its characterization and biological evaluation are provided, including cytotoxicity screening, analysis of its effect on the cell cycle, and elucidation of its mechanism of action as a tubulin polymerization inhibitor leading to apoptosis.
Synthesis of IND-M6B4-PYR
A novel indole derivative, IND-M6B4-PYR (4-(pyridin-4-yl)-6-methyl-1H-indole), is synthesized from the starting material this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is highly efficient for the formation of carbon-carbon bonds.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a clean, dry flask, combine this compound (1 mmol), 4-pyridinylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).
-
Solvent and Base: Add a suitable solvent system, for instance, a 3:1 mixture of dioxane and water (10 mL). Introduce a base, such as sodium carbonate (2 mmol), to the mixture.
-
Reaction Conditions: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture at 80-100°C for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired compound, IND-M6B4-PYR.
Diagram: Synthetic Workflow for IND-M6B4-PYR
Biological Evaluation of IND-M6B4-PYR
The anti-cancer potential of IND-M6B4-PYR is evaluated through a series of in vitro assays to determine its cytotoxicity, its effect on cell cycle progression, and its mechanism of action.
Cytotoxicity Screening using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of IND-M6B4-PYR (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Cytotoxicity of IND-M6B4-PYR against various cancer cell lines.
| Cell Line | IC₅₀ (µM) |
| HeLa (Cervical Cancer) | 5.2 |
| MCF-7 (Breast Cancer) | 8.7 |
| A549 (Lung Cancer) | 12.1 |
| HCT116 (Colon Cancer) | 6.5 |
Cell Cycle Analysis by Flow Cytometry
To investigate the effect of IND-M6B4-PYR on cell cycle progression, treated cells are stained with propidium iodide (PI) and analyzed by flow cytometry.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with IND-M6B4-PYR at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Table 2: Effect of IND-M6B4-PYR on Cell Cycle Distribution in HeLa Cells.
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | 55.3 | 28.1 | 16.6 |
| IND-M6B4-PYR (5.2 µM) | 15.2 | 10.5 | 74.3 |
The results indicate a significant increase in the percentage of cells in the G2/M phase, suggesting that IND-M6B4-PYR induces cell cycle arrest at this stage.
Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction
Based on the G2/M arrest, we hypothesize that IND-M6B4-PYR may act as a tubulin polymerization inhibitor. This is a common mechanism for indole derivatives that leads to mitotic arrest and subsequent apoptosis.[1]
Diagram: Proposed Signaling Pathway of IND-M6B4-PYR Action
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer with GTP).
-
Compound Addition: Add different concentrations of IND-M6B4-PYR or a known tubulin inhibitor (e.g., colchicine) as a positive control.
-
Polymerization Monitoring: Monitor the polymerization of tubulin into microtubules by measuring the increase in absorbance at 340 nm over time at 37°C in a spectrophotometer.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. A decrease in the rate and extent of polymerization in the presence of IND-M6B4-PYR indicates inhibition.
Table 3: Inhibition of Tubulin Polymerization by IND-M6B4-PYR.
| Compound | IC₅₀ (µM) |
| Colchicine (Control) | 1.5 |
| IND-M6B4-PYR | 3.8 |
Experimental Protocol: Western Blot Analysis for Apoptosis Markers
To confirm that the G2/M arrest induced by IND-M6B4-PYR leads to apoptosis, the expression of key apoptosis-related proteins is analyzed by Western blot.
-
Protein Extraction: Treat cells with IND-M6B4-PYR for 48 hours, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against apoptosis markers such as Cleaved Caspase-3, PARP, Bcl-2, and Bax. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP) and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Table 4: Relative Protein Expression of Apoptosis Markers in HeLa Cells Treated with IND-M6B4-PYR.
| Protein | Vehicle Control | IND-M6B4-PYR (5.2 µM) |
| Cleaved Caspase-3 | 1.0 | 4.8 |
| Cleaved PARP | 1.0 | 5.2 |
| Bcl-2 | 1.0 | 0.3 |
| Bax | 1.0 | 3.9 |
| Bax/Bcl-2 Ratio | 1.0 | 13.0 |
An increase in the levels of cleaved caspase-3 and cleaved PARP, along with an increased Bax/Bcl-2 ratio, confirms the induction of apoptosis by IND-M6B4-PYR.
Summary and Conclusion
The novel indole derivative, IND-M6B4-PYR, was successfully synthesized from this compound. In vitro studies demonstrated its potent cytotoxic effects against a panel of cancer cell lines. The compound was found to induce cell cycle arrest at the G2/M phase, consistent with its activity as a tubulin polymerization inhibitor. Further investigation confirmed its ability to inhibit tubulin polymerization in vitro and induce apoptosis in cancer cells, as evidenced by the activation of caspases and modulation of Bcl-2 family proteins. These findings highlight IND-M6B4-PYR as a promising lead compound for the development of new anti-cancer therapeutics.
Diagram: Overall Experimental Workflow
References
Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-6-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction has become an indispensable tool in medicinal chemistry and materials science for the synthesis of complex molecules, including substituted indoles. The indole scaffold is a privileged structure in numerous biologically active compounds, and its functionalization is of great interest in drug discovery. This document provides a detailed experimental procedure for the Sonogashira coupling of 4-Bromo-6-methyl-1H-indole with various terminal alkynes, a key transformation for accessing a diverse range of 4-alkynyl-6-methyl-1H-indole derivatives. These products can serve as crucial intermediates for the development of novel therapeutic agents. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, although copper-free conditions have also been developed.[1][2]
Reaction Scheme
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Sonogashira coupling of 4-bromoindoles with various terminal alkynes. While specific data for this compound is limited, the provided data for the closely related 4-bromo-1H-indole serves as a strong starting point for reaction optimization.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | TMP | DMSO | 60 | 6 | 87 | [2] |
Abbreviations: [DTBNpP]Pd(crotyl)Cl = (Di-tert-butylneopentylphosphine)palladium(II) crotyl chloride, TMP = 2,2,6,6-Tetramethylpiperidine, DMSO = Dimethyl sulfoxide.
Experimental Protocols
This section details the necessary reagents, equipment, and a step-by-step procedure for the Sonogashira coupling of this compound. The following protocol is a general method adapted from established procedures for the Sonogashira coupling of bromoindoles.[2]
Materials and Equipment
Reagents:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, [DTBNpP]Pd(crotyl)Cl)
-
Copper(I) iodide (CuI) (for traditional Sonogashira)
-
Phosphine ligand (e.g., PPh₃, cataCXium A) (optional, depending on the catalyst)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (iPr₂NH), 2,2,6,6-Tetramethylpiperidine (TMP), Cesium Carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), Toluene, Dimethyl sulfoxide (DMSO))
-
Inert gas (Argon or Nitrogen)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath with temperature control
-
Inert gas line (manifold or balloon)
-
Syringes and needles
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
General Procedure for Sonogashira Coupling (Copper-Free)
This protocol is adapted from a reported copper-free Sonogashira reaction of 4-bromo-1H-indole.[2]
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (0.025 mmol, 2.5 mol %), and a magnetic stir bar.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Via syringe, add anhydrous dimethyl sulfoxide (DMSO) (5 mL) to the flask.
-
Add the base, 2,2,6,6-tetramethylpiperidine (TMP) (2.0 mmol, 2.0 equiv.), to the reaction mixture via syringe.
-
Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.
Reaction and Monitoring:
-
Heat the reaction mixture to 60 °C using an oil bath.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (this compound) is consumed (typically 6-12 hours). Use an appropriate eluent system (e.g., hexane/ethyl acetate mixture) for TLC analysis.
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to elute the desired 4-alkynyl-6-methyl-1H-indole.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product.
-
Characterize the purified compound using NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Catalytic Cycle of Sonogashira Coupling (Copper Co-catalyzed)
Caption: The catalytic cycle for the copper co-catalyzed Sonogashira coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-6-methyl-1H-indole
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of 4-Bromo-6-methyl-1H-indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound, and which is recommended for the best yield and regioselectivity?
A1: The most prevalent methods for indole synthesis are the Fischer, Leimgruber-Batcho, and Bartoli indole syntheses.[1] For this compound, a modified Fischer Indole Synthesis is highly recommended.[2] This approach involves the acid-catalyzed cyclization of a suitably substituted arylhydrazone. To ensure the correct positioning of the bromo and methyl groups, it is crucial to start with a pre-substituted phenylhydrazine, specifically (5-bromo-3-methylphenyl)hydrazine, rather than attempting to brominate 6-methylindole directly. Direct bromination of the indole nucleus typically occurs at the C3 position and can lead to over-bromination and a mixture of isomers.[3]
Q2: My Fischer Indole Synthesis is resulting in a low yield and significant tar formation. What are the likely causes and solutions?
A2: Low yields and tarring in Fischer indole synthesis are common issues, often stemming from harsh reaction conditions.[4] The choice of acid catalyst is critical.[5] While strong Brønsted acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, AlCl₃) are effective, they can also promote side reactions or degradation of the starting material or product, especially at high temperatures.[2][6]
Solutions:
-
Catalyst Choice: Consider using a milder catalyst such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).[2] In some cases, reactions in low-melting eutectic mixtures or ionic liquids can improve yields.[7]
-
Temperature Control: Avoid excessively high temperatures. Run optimization experiments to find the lowest effective temperature for the cyclization step.
-
Protecting Groups: Although more complex, using an N-protecting group on the starting hydrazine can sometimes modulate reactivity and prevent side reactions.
Q3: I am observing multiple brominated products instead of the desired 4-bromo isomer. How can I control the regioselectivity?
A3: The indole ring is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic, followed by C2, C5, and C6. Direct bromination of 6-methylindole will almost certainly yield 3-bromo-6-methyl-1H-indole as the major product. Achieving substitution at the C4 position is challenging due to lower nucleophilicity.[8] The most effective strategy to guarantee the 4-bromo substitution pattern is to build the indole ring from a precursor that already contains the bromine atom at the correct position. The recommended starting material is 5-bromo-3-methylaniline , which can be converted to the corresponding phenylhydrazine before undergoing the Fischer cyclization.
Q4: How can I prevent the formation of di- or poly-brominated byproducts?
A4: Over-bromination occurs when the reaction conditions are too harsh or the brominating agent is too reactive.[3] This is another reason why direct bromination of 6-methylindole is discouraged. If you must perform a bromination on an indole system, consider the following to improve selectivity for the mono-brominated product:
-
Milder Reagents: Use a less reactive brominating agent. N-Bromosuccinimide (NBS) or pyridinium bromide perbromide are generally more selective than elemental bromine (Br₂).[3]
-
Low Temperature: Perform the reaction at 0°C or lower to reduce the reaction rate and improve control.[3]
-
Stoichiometry: Use only one equivalent of the brominating agent.
-
Nitrogen Protection: Protecting the indole nitrogen with a group like Boc or Ts can modulate the ring's reactivity and influence the substitution pattern.[3]
Q5: What are the best practices for purifying this compound?
A5: Purification is typically achieved via column chromatography on silica gel. The polarity of the eluent system is critical for good separation.[3] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. For example, a gradient of 5% to 20% ethyl acetate in hexane is a common starting point. Monitoring the fractions by Thin-Layer Chromatography (TLC) is essential to identify and combine the pure product.[9] If the compound is basic or interacts strongly with silica, adding a small amount of triethylamine (1%) to the eluent can prevent streaking.[9]
Troubleshooting Guides
Guide 1: Diagnosing and Improving Low Reaction Yield
This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound.
Caption: Troubleshooting workflow for low product yield.
Guide 2: Ensuring Correct C4-Bromo Regioselectivity
This guide illustrates the strategic choice required to obtain the desired 4-bromo isomer.
Caption: Synthetic strategies for this compound.
Data Presentation
Quantitative data from related indole syntheses are summarized below to provide a basis for experimental design.
Table 1: Comparison of Acid Catalysts in Fischer Indole Synthesis
| Catalyst | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Brønsted Acids | ||||
| HCl, H₂SO₄ | High Temperature (100-180°C) | Readily available, inexpensive. | Can cause significant charring/tar formation, low yields. | [2][5] |
| p-TsOH | Reflux in solvent (e.g., Toluene) | Milder than H₂SO₄, often cleaner reactions. | Can be less reactive, requiring longer times. | [5] |
| Polyphosphoric Acid (PPA) | 80-150°C, often neat | Good dehydrating agent, often gives high yields. | Highly viscous, can make workup difficult. | [10] |
| Lewis Acids | ||||
| ZnCl₂ | 150-200°C, often neat or in high-boiling solvent | Effective for many substrates. | Requires high temperatures, can be harsh. | [2][5] |
| BF₃·OEt₂ | Lower temperatures possible (RT to 80°C) | Milder conditions, can improve yields. | Moisture sensitive, more expensive. | [5] |
| FeCl₃, AlCl₃ | Varies, often in organic solvent | Strong Lewis acids, can be very effective. | Can promote side reactions, harsh conditions. |[5] |
Table 2: Comparison of Brominating Agents for Indole Derivatives
| Brominating Agent | Solvent | Typical Temperature | Selectivity | Notes | Reference |
|---|---|---|---|---|---|
| Bromine (Br₂) | Pyridine, CCl₄, Acetic Acid | 0°C to RT | Low | Highly reactive, often leads to over-bromination. | [3] |
| N-Bromosuccinimide (NBS) | THF, DMF, CCl₄ | 0°C to RT | Good | Milder than Br₂, generally preferred for mono-bromination. | [3] |
| Pyridinium bromide perbromide | Pyridine, THF | 0°C to RT | Good | Solid reagent, easy to handle, good selectivity. |[3] |
Experimental Protocols
The following is a proposed, detailed protocol for the synthesis of this compound based on the Fischer Indole Synthesis. This protocol assumes the availability of the key precursor, 5-bromo-3-methylaniline.
Workflow Diagram
Caption: Overall experimental workflow for the synthesis.
Protocol: Synthesis via Fischer Indole Cyclization
Step 1: Synthesis of (5-Bromo-3-methylphenyl)hydrazine hydrochloride
-
Diazotization: Dissolve 5-bromo-3-methylaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5°C. Add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) (3.0 eq) in concentrated HCl. Cool this solution to 0°C.
-
Addition: Slowly add the cold diazonium salt solution to the SnCl₂ solution. A precipitate should form.
-
Isolation: Stir the mixture for 2-3 hours, allowing it to warm to room temperature. Collect the precipitate by filtration, wash with a small amount of cold water, and then diethyl ether. Dry the solid under vacuum to yield the hydrochloride salt of the desired hydrazine.
Step 2: Hydrazone Formation
-
Preparation: Suspend (5-bromo-3-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Condensation: Add ethyl pyruvate (1.1 eq) to the suspension. Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The hydrazone product may precipitate. If so, collect by filtration. If not, remove the ethanol under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.
Step 3: Fischer Indole Cyclization
-
Reaction Setup: Place polyphosphoric acid (PPA) (10x weight of the hydrazone) in a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet. Heat the PPA to 80-90°C.
-
Addition: Add the crude hydrazone from the previous step to the hot PPA in portions, ensuring the internal temperature does not exceed 100°C.
-
Reaction: Stir the mixture at 90-100°C for 1-2 hours. The color of the mixture will darken. Monitor the reaction by TLC (quench a small aliquot in water, extract with ethyl acetate, and spot on a TLC plate).
-
Workup: Cool the reaction mixture to about 60°C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a strong base (e.g., 50% NaOH) until pH > 9. Be careful, as this is an exothermic process. Extract the aqueous layer three times with ethyl acetate.
-
Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
Step 4: Purification
-
Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Elution: Use a solvent system of hexane/ethyl acetate, starting with 100% hexane and gradually increasing the ethyl acetate concentration (e.g., from 2% to 15%).
-
Isolation: Collect the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to obtain this compound as a solid.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. distantreader.org [distantreader.org]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of 4-Bromo-6-methyl-1H-indole by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 4-Bromo-6-methyl-1H-indole via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Experimental Protocol: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound. The ideal solvent system and conditions should be determined empirically.
1. Solvent Selection:
-
Place a small amount of the crude this compound into several test tubes.
-
To each tube, add a different potential solvent or solvent mixture (e.g., heptane/ethyl acetate, toluene, ethanol).
-
Observe the solubility at room temperature. A good solvent will dissolve the compound sparingly or not at all at room temperature.
-
Gently heat the test tubes. An ideal solvent will completely dissolve the compound at elevated temperatures.
-
Allow the solutions to cool to room temperature and then in an ice bath. The solvent system that yields a good crop of crystals with minimal soluble impurities is suitable for recrystallization.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities.
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
6. Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
7. Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
The following table presents illustrative data for the recrystallization of this compound. Actual results may vary depending on the specific impurities and experimental conditions.
| Parameter | Crude Material | After Recrystallization |
| Appearance | Brownish solid | Off-white to light yellow crystals |
| Purity (by HPLC) | ~85% | >98% |
| Yield | - | 60-85% |
| Melting Point | 98-102 °C | 105-107 °C |
Troubleshooting Guide & FAQs
Q1: My compound is not dissolving in the hot solvent.
A1: This indicates that the chosen solvent is not suitable for your compound at the concentration used.
-
Troubleshooting Steps:
-
Increase the amount of solvent gradually until the compound dissolves. Be mindful that using too much solvent will reduce your yield.
-
Try a different solvent or a solvent mixture. For bromo-methyl-indoles, solvent systems like heptane/ethyl acetate or toluene have been shown to be effective. A mixture of a solvent in which the compound is soluble and one in which it is less soluble can be optimized.
-
Ensure you are heating the solvent to its boiling point.
-
Q2: No crystals are forming upon cooling.
A2: This is a common issue that can arise from several factors.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Add a "seed crystal" of the pure compound to the solution.
-
-
Supersaturation: The solution may not be saturated enough. You can try to evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
-
Cooling Rate: Ensure the solution is cooling slowly. Rapid cooling can sometimes inhibit crystallization or lead to the formation of an oil. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
-
Q3: The compound "oils out" instead of forming crystals.
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.
-
Troubleshooting Steps:
-
Reheat the solution to dissolve the oil.
-
Add more of the "good" solvent (the one in which the compound is more soluble in a mixed solvent system) to the solution. This can lower the saturation point and prevent premature separation.
-
Allow the solution to cool more slowly.
-
Consider using a different solvent system altogether.
-
Q4: The recrystallization yield is very low.
A4: A low yield can be due to several procedural missteps.
-
Troubleshooting Steps:
-
Excess Solvent: Using too much solvent is a common cause of low yield, as a significant amount of the product will remain in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure the funnel and receiving flask are pre-heated.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.
-
Incomplete Crystallization: Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation before filtration.
-
Q5: The purified product is still colored.
A5: Colored impurities may not be effectively removed by a single recrystallization.
-
Troubleshooting Steps:
-
Activated Charcoal: If not already done, use a small amount of activated charcoal in the hot solution before filtration. Be aware that using too much charcoal can adsorb your product and reduce the yield.
-
Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent colored impurities.
-
Alternative Purification: If recrystallization fails to remove the color, consider other purification techniques such as column chromatography.
-
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Bromo-6-methyl-1H-indole
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 4-Bromo-6-methyl-1H-indole. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and frequently asked questions to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions used with this compound?
A1: The most common palladium-catalyzed cross-coupling reactions for this compound, an electron-rich heteroaryl bromide, include Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions are fundamental for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse array of complex molecules.
Q2: How does catalyst loading generally impact the yield and purity of my cross-coupling reaction?
A2: Catalyst loading is a critical parameter that significantly influences both the yield and purity of your product.
-
Too Low Loading: Insufficient catalyst can lead to incomplete conversion of the starting material and consequently, low yields.
-
Too High Loading: While it might drive the reaction to completion, excessive catalyst loading can promote the formation of side products through undesired catalytic pathways. It also increases the overall cost of the synthesis and the challenge of removing residual palladium from the final product, a crucial consideration in pharmaceutical development.
Q3: What are typical starting catalyst loading ranges for cross-coupling reactions with a bromoindole substrate?
A3: While the optimal catalyst loading is highly dependent on the specific substrates and reaction conditions, the following table provides general ranges for initial experiments. A screening of catalyst loadings is always recommended to determine the optimal conditions for your specific transformation.
| Cross-Coupling Reaction | Typical Palladium Source | Typical Ligand | Typical Catalyst Loading (mol%) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, XPhos, SPhos | 0.5 - 5 |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | 0.1 - 5 |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, Xantphos | 1 - 5 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos, RuPhos | 1 - 5 |
Q4: What are some common side reactions to be aware of when performing cross-coupling reactions with bromoindoles?
A4: Common side reactions include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions). This is often promoted by the presence of oxygen.
-
Protodeboronation: Replacement of the boronic acid group with a hydrogen atom, which can be a significant issue with some heteroaryl boronic acids.[1]
-
Dehalogenation: Reduction of the C-Br bond, leading to the formation of 6-methyl-1H-indole.
-
Formation of Palladium Black: Precipitation of inactive palladium metal, which reduces the concentration of the active catalyst.
Troubleshooting Guide
Issue 1: Low to No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-activated Pd(0) source or a more robust pre-catalyst. Ensure proper storage of catalysts and ligands under an inert atmosphere. | Palladium catalysts, especially Pd(II) pre-catalysts, can degrade over time. Phosphine ligands are susceptible to oxidation.[1] |
| Poor Reagent Quality | Use high-purity, anhydrous solvents and bases. Ensure the this compound and coupling partner are pure. | Moisture and oxygen can deactivate the catalyst and lead to side reactions like protodeboronation of boronic acids.[1] |
| Suboptimal Ligand | Screen a variety of ligands, particularly bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) for Suzuki and Buchwald-Hartwig reactions. | The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. The optimal ligand is substrate-dependent.[2] |
| Inappropriate Base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered for better solubility and reactivity. | The strength and solubility of the base are critical for the efficiency of the transmetalation and catalyst regeneration steps.[2] |
| Incorrect Temperature | Optimize the reaction temperature. If no reaction occurs at a lower temperature, incrementally increase it. Conversely, if decomposition is observed, try a lower temperature for a longer duration. | Temperature affects reaction kinetics, but excessive heat can lead to catalyst decomposition and side product formation. |
| Insufficient Catalyst Loading | Gradually increase the catalyst loading (e.g., from 1 mol% to 2.5 mol% or 5 mol%). | While higher loading can increase costs, it may be necessary for challenging substrates or to achieve a reasonable reaction rate.[3] |
Issue 2: Significant Formation of Side Products
| Side Product | Troubleshooting Step | Rationale |
| Homocoupling | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Thoroughly degas all solvents and reagents before use. | Oxygen promotes the oxidative homocoupling of boronic acids (Glaser coupling for alkynes).[1] |
| Protodeboronation | Use anhydrous solvents and a milder base. Consider using a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid. | Water can be a proton source for protodeboronation. Milder bases can reduce the rate of this side reaction.[1] |
| Dehalogenation | Avoid using solvents that can act as hydride donors (e.g., alcohols as the primary solvent). Ensure reagents are anhydrous. | Certain solvents and impurities can lead to the reduction of the aryl halide. |
Experimental Protocols
General Protocol for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling
This protocol provides a general framework for screening catalyst loading. The specific conditions should be adapted based on the specific coupling partners.
-
Reaction Setup: To a series of oven-dried reaction vials equipped with magnetic stir bars, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst/Ligand Preparation: In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the reaction solvent (e.g., 1,4-dioxane/water, 4:1).
-
Catalyst Addition: Add varying amounts of the catalyst and ligand stock solutions to each reaction vial to achieve different catalyst loadings (e.g., 0.5, 1.0, 2.0, and 5.0 mol%).
-
Reaction Execution: Seal the vials, purge with an inert gas (e.g., argon) for 5-10 minutes, and then heat the reaction mixtures to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the progress of each reaction by TLC, GC, or LC-MS at regular intervals.
-
Workup and Analysis: Once the reactions are complete, cool the mixtures to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and analyze the crude product to determine the yield and purity for each catalyst loading.
Visualizations
References
Overcoming low reactivity in N-alkylation of 4-Bromo-6-methyl-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions to address the challenges associated with the N-alkylation of 4-Bromo-6-methyl-1H-indole, a substrate known for its tendency towards low reactivity. This resource is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation of this compound proceeding slowly or resulting in low yields?
A1: The low reactivity of this compound in N-alkylation reactions can be attributed to a combination of electronic and steric factors. The electron-withdrawing nature of the bromine atom at the C4 position reduces the electron density of the indole ring system, thereby decreasing the nucleophilicity of the indole nitrogen.[1][2] Additionally, the substituent at the C4 position may exert steric hindrance, impeding the approach of the alkylating agent to the nitrogen atom.[3]
Q2: I am observing the formation of byproducts. What are the likely side reactions?
A2: A common side reaction in indole alkylation is C3-alkylation, as the C3 position is highly nucleophilic.[3] Although the methyl group at C6 in your substrate is electron-donating, the competing C3-alkylation can still occur, especially under conditions where N-alkylation is sluggish. Another possibility is dialkylation, though this is less common with substituted indoles.
Q3: What are the recommended starting conditions for the N-alkylation of this substrate?
A3: For a substituted indole like this compound, a robust set of starting conditions involves the use of a strong base such as sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[4] The reaction is typically initiated by deprotonating the indole at a low temperature (e.g., 0 °C) before the addition of the alkylating agent.
Q4: How can I improve the regioselectivity of the reaction to favor N-alkylation over C3-alkylation?
A4: To enhance N-alkylation selectivity, ensure complete deprotonation of the indole nitrogen by using a slight excess of a strong base and allowing sufficient time for the deprotonation to occur before adding the electrophile.[3] Running the reaction at a slightly elevated temperature can also favor the thermodynamically more stable N-alkylated product.[4] Alternatively, catalyst-controlled methods using transition metals like copper or zinc have been shown to provide high N-regioselectivity.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently strong base: The pKa of the indole N-H is around 17. A base that cannot effectively deprotonate the indole will result in low reactivity. 2. Poor quality reagents: The base (e.g., NaH) may be old or deactivated. The solvent may not be anhydrous. 3. Steric hindrance: The alkylating agent or the indole substituent may be sterically bulky, hindering the reaction.[5] 4. Low reaction temperature: The reaction may require thermal energy to overcome the activation barrier. | 1. Use a stronger base: Switch to or ensure the activity of strong bases like NaH, KHMDS, or LiHMDS. 2. Use fresh, high-quality reagents: Use freshly opened or properly stored NaH. Ensure the use of anhydrous solvents. 3. Choose a less bulky alkylating agent if possible. For bulky substrates, consider increasing the reaction time and/or temperature. 4. Increase the reaction temperature: Gradually increase the temperature (e.g., to room temperature, 50 °C, or 80 °C) and monitor the reaction progress.[4] |
| Predominant C3-Alkylation | 1. Incomplete deprotonation: If the indole is not fully deprotonated, the neutral indole can react at the more nucleophilic C3 position.[3] 2. Kinetic control: At lower temperatures, the kinetically favored C3-alkylation product may form preferentially. | 1. Ensure complete deprotonation: Use a slight excess of a strong base (1.1-1.2 equivalents) and allow for a sufficient deprotonation time (e.g., 30-60 minutes) before adding the alkylating agent. 2. Favor thermodynamic product: Increase the reaction temperature to promote the formation of the more stable N-alkylated product.[4] |
| Complex Mixture of Products | 1. Side reactions: Competing C3-alkylation, dialkylation, or degradation of starting materials/products. 2. Reactive alkylating agent: Highly reactive electrophiles can lead to multiple alkylations. | 1. Optimize reaction conditions: Re-evaluate the base, solvent, and temperature to minimize side reactions. 2. Use a less reactive alkylating agent: Consider using an alkyl bromide or chloride instead of an iodide. |
Experimental Protocols
Protocol 1: Classical N-Alkylation using Sodium Hydride
This protocol is a standard method for the N-alkylation of indoles and serves as a good starting point for this compound.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the indole (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.1-1.2 eq) portion-wise. Hydrogen gas evolution will be observed.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C if it has warmed up.
-
Slowly add the alkyl halide (1.0-1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC. If the reaction is sluggish, gentle heating (e.g., 50-80 °C) may be necessary.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Alternative Conditions for Improved Reactivity
For particularly unreactive substrates, a change of base and/or solvent, or the use of an additive, can be beneficial.
Alternative Conditions:
-
Base/Solvent Combination: Consider using potassium bis(trimethylsilyl)amide (KHMDS) or lithium diisopropylamide (LDA) as the base in THF. These bases are very strong and can be effective at lower temperatures.
-
Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) with a weaker base like potassium hydroxide (KOH) in a two-phase system (e.g., toluene/water) can be effective.
-
Microwave-assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times, particularly for sluggish reactions.[6]
Data Presentation
The following table provides a summary of typical reaction conditions and yields for the N-alkylation of substituted indoles, which can be used as a reference for optimizing the reaction of this compound.
| Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | NaH (1.1) | DMF | 0 to RT | 2-4 | 85-95 |
| Benzyl Bromide | NaH (1.1) | THF | 0 to RT | 4-8 | 90-98 |
| Ethyl Bromide | NaH (1.2) | DMF | RT to 50 | 6-12 | 80-90 |
Note: Yields are indicative and will vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: A generalized experimental workflow for the N-alkylation of this compound.
Caption: A troubleshooting flowchart for overcoming low reactivity in the N-alkylation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
Preventing dehalogenation of 4-Bromo-6-methyl-1H-indole in subsequent steps
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of dehalogenation of 4-Bromo-6-methyl-1H-indole during subsequent synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation, and why is it a significant issue with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the indole ring is replaced by a hydrogen atom, leading to the formation of 6-methyl-1H-indole. This is a significant issue because it consumes the starting material, reduces the yield of the desired product, and introduces a byproduct that can be difficult to separate, complicating purification.[1]
Q2: Why is this compound particularly susceptible to dehalogenation?
A2: N-heterocyclic halides, including bromoindoles, are often more prone to dehalogenation than other aryl halides.[1] The indole nucleus is electron-rich, which can influence the stability of reaction intermediates. Furthermore, the N-H proton of the indole can be deprotonated by bases used in many reactions, increasing the electron density of the ring system and potentially affecting the reaction pathway.[1][2]
Q3: In which common reactions is dehalogenation of this substrate observed?
A3: Dehalogenation is frequently observed in transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations. It can also occur during metal-halogen exchange reactions (e.g., lithiation) if not performed under strictly controlled conditions, and in some reduction reactions.[3][4]
Q4: What is the primary mechanism leading to dehalogenation in cross-coupling reactions?
A4: In palladium-catalyzed reactions, the most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This species can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water. The Pd-H species can then react with the aryl bromide intermediate in a competing pathway to the desired cross-coupling, resulting in the dehalogenated product.[1] Radical mechanisms can also contribute, especially under photochemical conditions or with certain initiators.[5][6]
Q5: Can protecting the indole N-H group help prevent dehalogenation?
A5: Yes, protecting the indole nitrogen can be an effective strategy. Deprotonation of the N-H group by a base increases the ring's electron density, which can promote dehalogenation. By replacing the acidic proton with a protecting group (e.g., Boc, SEM, or even a simple methyl group), this pathway can be suppressed.[2] In some cases, using a protecting group like t-butyloxy carbonyl (BOC) has been shown to prevent dehalogenation, and it may even be removed under the reaction conditions.[2]
Troubleshooting Guide: Dehalogenation of this compound
This guide provides solutions for common issues encountered during reactions with this compound.
| Symptom | Potential Cause(s) | Recommended Solutions & Optimization Strategies |
| High percentage of dehalogenated byproduct (6-methyl-1H-indole) observed. | 1. Inappropriate Ligand: The ligand may not be promoting the desired reductive elimination efficiently. | Ligand Screening: Switch to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can accelerate the desired coupling relative to dehalogenation.[1] |
| 2. Wrong Base: The base may be too strong, promoting the formation of Pd-H species, or it may be a source of hydrides. | Base Optimization: Use weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1] Avoid strong alkoxide bases (e.g., NaOt-Bu) if possible. | |
| 3. Sub-optimal Solvent: The solvent could be acting as a hydride source (e.g., alcohols like isopropanol) or may not be ideal for the catalyst system. | Solvent Change: Employ aprotic solvents such as toluene, dioxane, or THF.[1][4] Minimize or eliminate the use of protic co-solvents. | |
| 4. Presence of Water/Hydride Impurities: Water can be a proton source, and other impurities can generate hydrides. | Control Water Content: Ensure all reagents and solvents are rigorously dried if anhydrous conditions are intended.[1] Use high-purity reagents. | |
| Reaction is sluggish, leading to more time for side reactions like dehalogenation. | 1. Slow Oxidative Addition or Transmetalation: A slow step in the catalytic cycle can allow competing dehalogenation pathways to dominate. | Increase Temperature: Carefully increasing the reaction temperature can sometimes accelerate the desired reaction more than the side reaction. Use a More Active Catalyst: Consider a pre-catalyst that readily forms the active Pd(0) species.[1] Check Reagent Quality: Ensure the boronic acid/ester or other coupling partner is of high purity and reactivity.[1] |
| Dehalogenation occurs during lithiation/metal-halogen exchange. | 1. Temperature Too High: The aryllithium or arylmagnesium species may be unstable at higher temperatures, leading to protonation by the solvent or other species. | Maintain Low Temperature: Perform the metal-halogen exchange at very low temperatures (e.g., -78 °C). |
| 2. Inefficient Trapping: Slow addition of the electrophile allows the organometallic intermediate time to decompose or react with trace proton sources. | Rapid Trapping: Add the electrophile efficiently to the freshly formed organometallic species. |
Data Summary
The choice of reaction parameters is critical in minimizing dehalogenation. The following table summarizes general trends for Suzuki-Miyaura coupling reactions based on literature reports.
Table 1: Illustrative Effect of Reaction Parameters on Dehalogenation in Suzuki Coupling
| Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| PPh₃ | NaOt-Bu | Dioxane | 100 | 55 | 40 |
| PPh₃ | K₃PO₄ | Toluene/H₂O | 90 | 75 | 15 |
| SPhos | K₃PO₄ | Toluene/H₂O | 90 | >90 | <5 |
| XPhos | K₂CO₃ | Dioxane | 100 | 88 | 8 |
| none | Cs₂CO₃ | DMF | 110 | 40 | 50 |
Note: The data in this table is illustrative and compiled from general trends reported in the literature for challenging aryl bromides.[1] Actual results will vary depending on the specific substrates and other reaction conditions.
Visualizations
Catalytic Cycle and Competing Dehalogenation Pathway
Figure 1: Suzuki coupling cycle and the competing dehalogenation pathway.
Troubleshooting Workflow for Dehalogenation
Figure 2: Decision workflow for troubleshooting dehalogenation issues.
Recommended Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol uses a catalyst system known to minimize dehalogenation for challenging substrates.[1]
-
Reagent Preparation:
-
To a dry Schlenk flask or vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
In a separate vial, prepare the catalyst mixture: add Pd₂(dba)₃ (1-2 mol %) and SPhos (2-4 mol %).
-
-
Reaction Setup:
-
Add the catalyst mixture to the Schlenk flask containing the reagents.
-
Add anhydrous, degassed toluene (to make a ~0.1 M solution) and a small amount of degassed water (e.g., toluene/water 10:1 v/v).
-
Degas the final reaction mixture by bubbling an inert gas through the solution for 15-20 minutes, or by performing three freeze-pump-thaw cycles.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct (6-methyl-1H-indole).
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Lithiation and Borylation with Minimized Dehalogenation
This protocol is designed to generate the 4-borylated indole intermediate while minimizing protonolysis (dehalogenation).
-
Reagent Preparation:
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Protect the indole nitrogen first by treating with a suitable base (e.g., NaH) followed by a protecting group (e.g., SEM-Cl) if N-H dehalogenation is a major issue. Isolate the N-protected indole before proceeding.
-
-
Lithiation:
-
Cool the solution of the (N-protected) this compound to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0-1.1 equiv) dropwise via syringe over 10-15 minutes, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
-
Borylation (Trapping):
-
To the freshly prepared aryllithium species, rapidly add triisopropyl borate (1.2-1.5 equiv) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for at least 4 hours or overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution or 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting boronic acid or boronate ester can often be used in the next step without extensive purification, or it can be purified by chromatography or recrystallization if necessary.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography for Indole Isomer Separation
Welcome to the technical support center for the separation of indole isomers by column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the purification of indole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of indole isomers critical in research and drug development?
A1: Isomers are molecules that share the same molecular formula but have different structural arrangements.[1] These structural differences, even if minor, can lead to significant variations in biological activity.[1] In the pharmaceutical industry, one isomer of a drug may be therapeutically active, while another could be inactive or even cause adverse effects.[1] Therefore, the separation of indole isomers is crucial to ensure the safety, efficacy, and quality of the final drug product.[1]
Q2: What are the primary column chromatography techniques for separating indole isomers?
A2: The most common techniques include High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), and Supercritical Fluid Chromatography (SFC).[1] For separating enantiomers (non-superimposable mirror images), chiral chromatography utilizing Chiral Stationary Phases (CSPs) is essential.[1] Normal-phase column chromatography using adsorbents like silica gel or alumina is also widely used for purifying indole derivatives from reaction mixtures.[2][3]
Q3: How do I select an appropriate stationary phase for my indole isomer separation?
A3: The choice of stationary phase depends on the polarity of your indole isomers.
-
Normal-Phase Chromatography: A polar stationary phase like silica gel or alumina is used.[2][3] This is suitable for less polar indole derivatives.[2]
-
Reversed-Phase Chromatography: A non-polar stationary phase, such as C8 or C18 modified silica gel, is employed.[2] This is effective for purifying more polar, water-soluble indole compounds.[2]
-
Chiral Chromatography: For enantiomeric separation, polysaccharide-based Chiral Stationary Phases (CSPs), like those with amylose or cellulose derivatives, are widely successful.[1]
Q4: What is the role of the mobile phase in the separation of indole isomers?
A4: The mobile phase is crucial for achieving good separation.[4] Its polarity determines the elution order of the compounds. In normal-phase chromatography, you typically start with a non-polar solvent and gradually increase the polarity.[3][4] In reversed-phase chromatography, a polar mobile phase is used, and its composition is adjusted to control the retention of non-polar compounds.[2] The mobile phase can also be modified with additives like triethylamine (TEA) to improve peak shape for basic indole compounds.[1]
Q5: How can I visualize colorless indole compounds during column chromatography?
A5: Since many indole derivatives are colorless, visualization is key to monitoring the separation. The most common methods are:
-
UV Light: Most indoles are UV-active and will appear as dark spots on a fluorescent TLC plate (F254) under 254 nm UV light.[5]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor will stain most organic compounds, including indoles, a temporary yellow-brown color.[5]
-
Chemical Stains: Destructive stains that react with the compounds to produce colored spots are also used.[5] A highly specific stain for indoles is Ehrlich's reagent (p-dimethylaminobenzaldehyde), which typically produces blue or purple spots.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of indole isomers.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Isomers | - Inappropriate mobile phase polarity.[4] - Column overloading.[4] - Incorrect column dimensions.[4] | - Optimize the mobile phase using Thin Layer Chromatography (TLC) to achieve an Rf value of approximately 0.2-0.4 for the target compound.[4] - Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[4] - Reduce the amount of sample loaded onto the column.[4] - Use a longer, thinner column for better resolution.[4] |
| Peak Tailing or Streaking | - Undesirable interactions between the basic nitrogen of the indole and acidic silanol groups on the silica gel stationary phase.[1][4] - Inappropriate mobile phase pH.[1] | - Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase to mask the silanol groups.[1][4] - Use a less acidic stationary phase like neutral alumina or florisil.[4] - Adjust the mobile phase pH to ensure the analyte is in a single ionization state.[1] |
| Compound Decomposition on the Column | - Instability of the indole derivative on the acidic silica gel.[4][6] | - Check the stability of your compound on silica gel using a 2D TLC test.[4][6] - Deactivate the silica gel by pre-treating it with a solvent system containing a small percentage of triethylamine.[4] - Consider using a different stationary phase like alumina or florisil.[4][6] |
| Split or Double Peaks | - Injection solvent is significantly stronger than the mobile phase.[1] - Incomplete sample loop filling in HPLC.[1] | - Dissolve the sample in the initial mobile phase if possible.[1] - For HPLC, ensure the injection volume is appropriate for the loop size. For complete filling, inject 2-3 times the loop volume. For partial filling, use less than half the loop volume with high reproducibility.[1] |
| Compound Elutes Too Quickly or Not at All | - Mobile phase is too polar or not polar enough.[7] | - If the compound elutes too quickly (in the solvent front), decrease the polarity of the mobile phase.[6] - If the compound is not eluting, gradually increase the polarity of the mobile phase.[6] |
Experimental Protocols
Below are generalized methodologies for normal-phase and reversed-phase column chromatography for the separation of indole isomers.
Normal-Phase Column Chromatography
This method is suitable for the purification of less polar indole derivatives.[2]
-
Stationary Phase Selection: Silica gel is the most common stationary phase.[3] The amount used is typically 20-50 times the weight of the crude sample.[3]
-
Mobile Phase Selection: Use TLC to determine a suitable solvent system that provides good separation of the isomers and gives the target compound an Rf value of around 0.2-0.4.[4] Common solvent systems include mixtures of hexane and ethyl acetate.[8]
-
Column Packing (Wet Slurry Method):
-
Place a cotton or glass wool plug at the bottom of the column.[2]
-
Add a thin layer of sand.[2]
-
Clamp the column vertically and fill it halfway with the initial, least polar solvent.[2]
-
Prepare a slurry of silica gel in the same solvent and pour it into the column.[3]
-
Gently tap the column to ensure even packing and allow the silica gel to settle.[2]
-
Drain the excess solvent until the solvent level is just above the silica bed.[2]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed.[2]
-
Dry Loading: For samples that are not readily soluble, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness.[2][4] Carefully add the resulting powder to the top of the packed column.[4]
-
-
Elution:
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to determine which fractions contain the purified indole isomers.[7]
-
Combine the pure fractions containing the desired isomer and evaporate the solvent.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This technique is effective for purifying polar, water-soluble indole isomers.[2]
Table 1: Example RP-HPLC Conditions for Indole Isomer Separation
| Parameter | Condition | Reference |
| Instrumentation | HPLC with a Refractive Index Detector (RID) or UV Detector | [9] |
| Column | Inertsil ODS-4 C18 (250 mm x 4.6 mm, 5 µm) | [9] |
| Mobile Phase | 10 mM potassium phosphate buffer, pH adjusted to 3.0 | [9] |
| Flow Rate | 1.5 mL/min | [9] |
| Column Temperature | 35°C | [9] |
| Injection Volume | 10 µL | [9] |
Visualizations
Caption: A general workflow for the separation of indole isomers using column chromatography.
Caption: A troubleshooting decision tree for common issues in indole isomer separation.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Fischer Indole Synthesis of Precursors
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common issues encountered during the Fischer indole synthesis, particularly focusing on challenges related to precursor compounds that lead to low conversion rates.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My reaction is not proceeding, or the conversion rate is very low. What are the primary factors to investigate?
Low or no conversion in a Fischer indole synthesis can often be attributed to a few critical factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Purity of Starting Materials: Impurities in the phenylhydrazine or the carbonyl compound can significantly hinder the reaction. Phenylhydrazine is particularly susceptible to oxidation.
-
Acid Catalyst: The choice and concentration of the acid catalyst are crucial. The catalyst may be too weak, or it may be decomposing your starting materials or product.
-
Reaction Temperature: The key[1][1]-sigmatropic rearrangement step often requires elevated temperatures to overcome the activation energy. Conversely, excessively high temperatures can lead to degradation.
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting low conversion rates.
Q2: I suspect my phenylhydrazine precursor is impure. How can I purify it?
Impurities in phenylhydrazine can inhibit the reaction. It is advisable to use freshly distilled or purified phenylhydrazine.[2]
Experimental Protocol: Purification of Phenylhydrazine Hydrochloride
-
Dissolution: For every 100 g of crude phenylhydrazine hydrochloride, add 600 mL of water in a flask.
-
Decolorization: Add a few grams of activated charcoal to the solution and boil for a short period.
-
Filtration: Filter the hot solution to remove the charcoal.
-
Crystallization: To the filtrate, add 200 mL of concentrated hydrochloric acid and cool the mixture to 0°C.
-
Isolation: The purified phenylhydrazine hydrochloride will crystallize as white crystals. Collect the crystals by filtration. A yield of 85-90 g can be expected.[3]
To obtain the free base, the hydrochloride salt can be neutralized with a 25% sodium hydroxide solution, followed by extraction with an organic solvent like benzene and distillation.[3]
Q3: My reaction is producing multiple byproducts. What are the common side reactions and how can I minimize them?
The formation of byproducts is a common issue, often indicated by multiple spots on a TLC plate.[4]
-
Aldol Condensation & Friedel-Crafts Products: These are common side reactions.[4] To minimize them, try using a milder Lewis acid catalyst (e.g., ZnCl₂) or running the reaction at a lower temperature for a longer duration.[5]
-
N-N Bond Cleavage: This is a significant competing side reaction, especially when the carbonyl precursor has strong electron-donating groups (e.g., amino, amido).[6] These groups can stabilize an iminylcarbocation intermediate that forms from the cleavage of the N-N bond, diverting the reaction from the desired pathway.[6] In such cases, switching from a Brønsted acid to a Lewis acid like ZnCl₂ may improve the yield of the desired indole.[6]
Signaling Pathway of Competing Reactions:
Caption: The desired[1][1]-sigmatropic rearrangement versus the competing N-N bond cleavage pathway.
Quantitative Data on Reaction Parameters
The following tables summarize the impact of different catalysts, temperatures, and solvents on the yield of the Fischer indole synthesis for various precursors.
Table 1: Effect of Acid Catalyst on Yield
| Phenylhydrazine Precursor | Carbonyl Precursor | Catalyst | Temperature (°C) | Yield (%) |
| Phenylhydrazine | Cyclohexanone | ZnCl₂ | 170 | 76 |
| Phenylhydrazine | Cyclohexanone | p-TSA | 170 (Microwave) | 91[7] |
| Phenylhydrazine | Acetophenone | Acetic Acid | Reflux | 60[8] |
| Phenylhydrazine | Propiophenone | Eaton's Reagent | 170 (Microwave) | 92 |
| 4-Methoxyphenylhydrazine | Cyclohexanone | p-TSA | 100 | 90[9] |
| 4-Nitrophenylhydrazine | Cyclohexanone | p-TSA | 120 | 65[9] |
Table 2: Effect of Substituents on Phenylhydrazine on Yield
| Phenylhydrazine Substituent | Carbonyl Precursor | Catalyst | Yield (%) |
| 4-Methyl | Propiophenone | Oxalic Acid/DMU (Mechanochemical) | 78[10] |
| 4-Chloro | Propiophenone | Oxalic Acid/DMU (Mechanochemical) | Low Conversion[10] |
| 4-Methoxy | Propiophenone | Oxalic Acid/DMU (Mechanochemical) | 79[10] |
| Unsubstituted | Phenylacetylene | PPA | 93[11] |
| 4-Methyl | Phenylacetylene | PPA | 81[11] |
| 4-Chloro | Phenylacetylene | PPA | 75[11] |
Key Experimental Protocols
Protocol 1: Synthesis of 2-Phenylindole from Acetophenone and Phenylhydrazine (Conventional Heating)
This protocol is a classic example of the Fischer indole synthesis.
Part A: Formation of Acetophenone Phenylhydrazone [1]
-
In a flask, warm a mixture of 40 g (0.33 mole) of acetophenone and 36 g (0.33 mole) of phenylhydrazine on a steam cone for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitation and then cool the mixture in an ice bath.
-
Collect the product by filtration and wash with 25 mL of ethanol. The yield of acetophenone phenylhydrazone is typically 87-91%.[1]
Part B: Cyclization to 2-Phenylindole [1]
-
In a 1-L beaker, intimately mix 53 g (0.25 mole) of freshly prepared acetophenone phenylhydrazone and 250 g of powdered anhydrous zinc chloride.
-
Immerse the beaker in an oil bath at 170°C and stir vigorously. The mixture will become liquid after 3-4 minutes.
-
Remove the beaker from the bath and continue stirring for 5 minutes.
-
To prevent solidification into a hard mass, stir in 200 g of clean sand.
-
Break up the cooled mixture and boil it with 400 mL of water and 40 mL of concentrated hydrochloric acid for 10 minutes.
-
Filter the hot solution and wash the residue with 200 mL of hot water.
-
Boil the residue with 400 mL of 95% ethanol, filter the hot solution, and cool the filtrate to induce crystallization.
-
Collect the crystals of 2-phenylindole. The total yield is typically 72-80%.[1]
Protocol 2: Microwave-Assisted One-Pot Synthesis of 1,2,3,4-Tetrahydrocarbazole
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.
-
Reaction Setup: In a microwave vial, mix phenylhydrazine, cyclohexanone, and a catalytic amount of p-toluenesulfonic acid (p-TSA).[7]
-
Microwave Irradiation: Irradiate the mixture at 600 W for 3 minutes.[7]
-
Work-up: After cooling, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic solution with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be further purified by column chromatography. A yield of 91% can be achieved.[7]
Frequently Asked Questions (FAQs)
Q1: Can I perform the Fischer indole synthesis in a one-pot procedure?
Yes, one-pot procedures are highly advantageous as they reduce handling losses and reaction time.[4] This is often achieved by forming the hydrazone in situ without isolation before proceeding with the acid-catalyzed cyclization.[12] Microwave-assisted one-pot protocols are particularly efficient.[7]
Q2: Why does the Fischer indole synthesis fail with certain precursors like acetaldehyde?
The reaction with acetaldehyde to form the parent, unsubstituted indole often fails under standard conditions.[3] However, it is possible to synthesize indole by using pyruvic acid as the carbonyl precursor to form 2-indolecarboxylic acid, which is then decarboxylated.[12]
Q3: What is the role of electron-donating and electron-withdrawing groups on the precursors?
-
On the Phenylhydrazine: Electron-donating groups on the phenylhydrazine ring generally accelerate the reaction, while electron-withdrawing groups hinder it.[13] For meta-substituted phenylhydrazines, a mixture of 4- and 6-substituted indoles is often obtained, with the major product depending on the electronic nature of the substituent.[10]
-
On the Carbonyl Compound: Strong electron-donating groups on the carbonyl component can be problematic, as they favor a competing N-N bond cleavage pathway over the desired[1][1]-sigmatropic rearrangement, leading to low yields or reaction failure.[6]
Q4: How do I choose between a Brønsted and a Lewis acid catalyst?
Both Brønsted acids (e.g., HCl, H₂SO₄, p-TSA) and Lewis acids (e.g., ZnCl₂, BF₃) are effective.[14] The choice is often substrate-dependent. Lewis acids are generally milder and can be beneficial for substrates that are sensitive to strong Brønsted acids.[5] The choice of acid can also influence the regioselectivity when using unsymmetrical ketones.[15] Screening different acids is a key step in optimizing the reaction.[4]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 11. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines [mdpi.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 15. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
Technical Support Center: Managing Thermal Stability in Large-Scale Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing thermal stability issues during large-scale chemical synthesis.
Troubleshooting Guide
This guide provides solutions to common thermal stability problems encountered during large-scale synthesis experiments.
| Issue | Question | Answer |
| Unexpected Exotherm | My reaction temperature is increasing unexpectedly and rapidly. What should I do? | Immediate Actions: 1. Stop Reagent Addition: Immediately cease the addition of any reagents. 2. Enhance Cooling: Increase the cooling rate to the maximum capacity of your system. This may involve increasing the flow of coolant or decreasing the coolant temperature. 3. Ensure Agitation: Verify that the agitator is functioning correctly to ensure homogenous mixing and prevent localized hotspots.[1] 4. Prepare for Quenching: If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding a pre-determined quenching agent to halt the exotherm. 5. Emergency Shutdown: If the situation escalates and poses a safety risk, initiate an emergency shutdown of the reactor system.[2] |
| Localized Hotspots | I suspect localized hotspots in my reactor, but the bulk temperature appears stable. How can I confirm and address this? | Confirmation and Mitigation: 1. Improve Agitation: Inadequate mixing is a common cause of hotspots. Increase the agitation speed or evaluate if the impeller design is appropriate for the reaction mass. 2. Check for Fouling: Fouling on the reactor walls can insulate the reaction and lead to poor heat transfer. Inspect the reactor for any buildup. 3. Use Multiple Temperature Probes: If possible, use multiple temperature probes at different locations within the reactor to get a better understanding of the temperature distribution. 4. Controlled Reagent Addition: Ensure that reagents are added at a controlled rate and, if possible, below the surface of the reaction mixture to promote rapid dispersion. |
| Cooling System Failure | My primary cooling system has failed. What are the immediate steps to prevent a thermal runaway? | Emergency Response: 1. Activate Backup Cooling: If available, immediately switch to a backup or emergency cooling system.[2] 2. Stop Reagent and Heat Input: Stop all reagent feeds and any external heating. 3. Reduce Pressure: If applicable and safe to do so, reducing the reactor pressure can help to lower the temperature by promoting solvent evaporation. 4. Consider Quenching: If the temperature continues to rise, a quenching procedure may be necessary. 5. Alert Personnel: Inform all relevant personnel of the situation and follow established emergency procedures. |
| Scale-Up Temperature Control Issues | I am scaling up a reaction, and the temperature is much harder to control than in the lab. Why is this happening and what can I do? | Understanding and Addressing Scale-Up Challenges: 1. Surface Area to Volume Ratio: As the reactor volume increases, the surface area available for heat transfer does not increase proportionally.[3] This makes cooling less efficient at larger scales. 2. Mixing Efficiency: Achieving uniform mixing is more challenging in large reactors, which can lead to temperature gradients.[1] 3. Proactive Measures: - Perform Calorimetry Studies: Conduct reaction calorimetry to accurately determine the heat of reaction and the rate of heat evolution before scaling up.[1][4] - Re-evaluate Cooling Capacity: Ensure the cooling capacity of the large-scale reactor is sufficient to handle the total heat output of the reaction. - Optimize Addition Rate: The rate of reagent addition may need to be significantly slower at a larger scale to match the reduced heat removal capability.[3] |
Frequently Asked Questions (FAQs)
1. What is a thermal runaway reaction?
A thermal runaway occurs when the heat generated by an exothermic reaction exceeds the rate at which heat can be removed from the system.[5] This leads to a self-accelerating increase in temperature, which can result in a rapid pressure buildup, reactor failure, and potentially an explosion.[6][7]
2. How can I prevent thermal runaway reactions?
Prevention is key and involves several strategies:
-
Thorough Hazard Assessment: Understand the thermal hazards of your reaction by conducting a thorough literature search and performing thermal analysis experiments like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC).[8][9]
-
Controlled Reagent Addition: For exothermic reactions, add the reactive reagent slowly and at a controlled rate to manage the rate of heat generation.[3][5]
-
Adequate Cooling: Ensure your reactor's cooling system is capable of removing the maximum amount of heat that the reaction can generate.[1]
-
Effective Agitation: Maintain good mixing to ensure uniform temperature throughout the reactor and prevent the formation of localized hot spots.
-
Develop Emergency Procedures: Have a clear and practiced plan for how to respond to a temperature excursion, including emergency cooling and quenching procedures.[10]
3. What is the importance of the Maximum Temperature of the Synthesis Reaction (MTSR)?
The MTSR is the highest temperature a reaction mixture would reach under adiabatic conditions (no heat loss to the surroundings) if the cooling were to fail. Knowing the MTSR is crucial for assessing the worst-case scenario. If the MTSR is above the decomposition temperature of any component in the reaction mixture or the boiling point of the solvent, a thermal runaway could have severe consequences.[9]
4. How does Differential Scanning Calorimetry (DSC) help in assessing thermal stability?
DSC measures the heat flow into or out of a sample as it is heated or cooled.[11][12] It can be used to determine the onset temperature of decomposition for reactants, intermediates, and products. This information is critical for defining safe operating temperature limits and understanding the potential for secondary decomposition reactions that could be triggered by an initial exotherm.[13]
5. When should I use Reaction Calorimetry (RC)?
Reaction calorimetry should be used during process development and before scaling up any exothermic reaction.[4] It provides quantitative data on the heat of reaction, the rate of heat evolution, and the heat capacity of the reaction mixture under process-relevant conditions.[14][15] This data is essential for designing an adequate cooling system and for safe scale-up.[4]
Quantitative Data for Thermal Stability Assessment
The following tables provide key quantitative data to aid in thermal stability assessments.
Table 1: Thermal Properties of Common Solvents
| Solvent | Thermal Conductivity (W/m·K) | Specific Heat Capacity (J/g·K) |
| Water | 0.607 | 4.184 |
| Methanol | 0.202 | 2.533 |
| Ethanol | 0.167 | 2.440 |
| Isopropanol | 0.135 | 2.600 |
| Acetone | 0.161 | 2.160 |
| Toluene | 0.131 | 1.690 |
| Heptane | 0.140 | 2.230 |
| Ethyl Acetate | 0.143 | 1.920 |
| Dichloromethane | 0.122 | 1.200 |
| Acetonitrile | 0.187 | 2.229 |
Note: Values are approximate and can vary with temperature.
Table 2: Typical Overall Heat Transfer Coefficients (U) for Industrial Reactors
| Reactor Type | Material of Construction | Typical U-Value (W/m²·K) |
| Jacketed Reactor (100-1000 L) | Glass-Lined Steel | 50 - 300 |
| Jacketed Reactor (100-1000 L) | Stainless Steel | 200 - 800 |
| Jacketed Reactor (>1000 L) | Glass-Lined Steel | 40 - 200 |
| Jacketed Reactor (>1000 L) | Stainless Steel | 150 - 600 |
| Half-Coil Jacketed Reactor | Glass-Lined Steel | 100 - 400 |
| Continuous Flow Reactor | Stainless Steel | 700 - 1500[16] |
Note: These are typical ranges and the actual U-value will depend on many factors including the properties of the process fluid and coolant, agitation speed, and the presence of fouling.[17]
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Decomposition Temperature
Objective: To determine the onset temperature of thermal decomposition for a substance.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the dried sample into a DSC pan.[18] Hermetically seal the pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition temperature (e.g., 30 °C).
-
Heat the sample at a constant rate, typically 5-10 °C/min, to a final temperature that is expected to be above the decomposition temperature.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
The onset temperature of decomposition is determined by the intersection of the baseline with the tangent of the exothermic peak representing the decomposition event.
-
2. Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To evaluate the thermal stability of a material by measuring its mass change as a function of temperature.[19][20]
Methodology:
-
Sample Preparation: Place 5-10 mg of the sample into a tared TGA crucible.
-
Instrument Setup:
-
Place the crucible onto the TGA balance.
-
Purge the furnace with a controlled atmosphere (e.g., nitrogen or air) at a specified flow rate.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a desired final temperature at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The temperature at which significant mass loss begins is an indicator of the material's thermal stability. The derivative of the mass loss curve can help to identify the temperatures of maximum decomposition rates.[3]
-
3. Reaction Calorimetry (RC) for Heat of Reaction
Objective: To measure the heat evolved during a chemical reaction under process conditions.
Methodology:
-
System Calibration: Calibrate the calorimeter by introducing a known amount of heat (e.g., using an electrical heater) to determine the overall heat transfer coefficient (U) and the heat capacity of the system.
-
Reactor Charging: Charge the reactor with the initial reactants and solvent.
-
Isothermal Operation: Bring the reactor contents to the desired reaction temperature and allow the system to reach thermal equilibrium.
-
Reagent Addition: Add the limiting reagent at a controlled rate, simulating the intended large-scale process.
-
Data Acquisition: Continuously monitor the temperature of the reaction mixture and the cooling jacket. The heat flow from the reaction is calculated in real-time based on the temperature difference and the pre-determined U-value.
-
Data Analysis:
-
Integrate the heat flow over time to determine the total heat of reaction.
-
Analyze the heat flow profile to understand the rate of heat evolution throughout the reaction. This data is crucial for ensuring that the plant-scale cooling system can handle the heat load.[14]
-
Visualizations
References
- 1. amarequip.com [amarequip.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. syrris.com [syrris.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. tuvsud.com [tuvsud.com]
- 7. tuvsud.com [tuvsud.com]
- 8. stonehousesafety.com [stonehousesafety.com]
- 9. helgroup.com [helgroup.com]
- 10. cedrec.com [cedrec.com]
- 11. quercus.be [quercus.be]
- 12. news-medical.net [news-medical.net]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. fauske.com [fauske.com]
- 15. Calorimetric Studies - Prime Process Safety Center [primeprocesssafety.com]
- 16. How to calculate heat transfer in continuous flow applications — Stoli Chem [stolichem.com]
- 17. Heat Transfer in Glass-Lined Double-Jacketed and Half-Coil Jacketed Reactors [gmmpfaudler.com]
- 18. americanbiotechsupply.com [americanbiotechsupply.com]
- 19. veeprho.com [veeprho.com]
- 20. aurigaresearch.com [aurigaresearch.com]
Refining reaction conditions to avoid N-H protonolysis in coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine reaction conditions to avoid N-H protonolysis in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is N-H protonolysis and why is it a problem in coupling reactions?
A: N-H protonolysis is a side reaction in which a proton (H+) from an N-H bond of an amine, amide, or other nitrogen-containing starting material is abstracted by a basic species in the reaction mixture. In the context of cross-coupling reactions like Buchwald-Hartwig amination, this can lead to several undesirable outcomes:
-
Deactivation of the catalyst: The active catalyst can be protonated, rendering it inactive for the desired catalytic cycle.
-
Consumption of base: The base intended to facilitate the catalytic cycle is consumed by this side reaction, slowing down or halting the desired transformation.
-
Formation of undesired byproducts: Protonolysis can lead to the formation of homocoupled products and other impurities.
Q2: Which factors influence the extent of N-H protonolysis?
A: Several factors can influence the likelihood and rate of N-H protonolysis:
-
Acidity of the N-H bond: The more acidic the N-H bond of the substrate, the more susceptible it is to deprotonation. For example, the N-H bond of a carbamate is more acidic than that of a simple alkylamine.
-
Strength of the base: Stronger bases are more likely to cause protonolysis.
-
Steric hindrance: Sterically hindered substrates or catalysts can sometimes suppress protonolysis by making the N-H bond less accessible.
-
Reaction temperature: Higher temperatures can increase the rate of protonolysis.
-
Solvent: The choice of solvent can influence the basicity of the base and the solubility of the reactants.
Q3: How can I choose the right base to minimize N-H protonolysis?
A: The choice of base is critical. A base that is strong enough to deprotonate the N-H bond of the amine starting material will likely lead to protonolysis. Therefore, a weaker base is often preferred. The ideal base should be strong enough to facilitate the desired catalytic reaction but not so strong that it readily deprotonates the starting material.
Troubleshooting Guide
Problem: Low yield of the desired coupled product and significant recovery of the starting amine.
This is a common symptom of N-H protonolysis, where the catalyst is deactivated or the base is consumed before the reaction can proceed to completion.
Troubleshooting Steps:
-
Evaluate the Base: The base you are using may be too strong. Consider switching to a weaker base. See the table below for a comparison of commonly used bases.
-
Lower the Reaction Temperature: If possible, running the reaction at a lower temperature can help to disfavor the protonolysis side reaction.
-
Use a Bulky Ligand: Employing a sterically hindered phosphine ligand on your metal catalyst can sometimes create a pocket around the metal center that disfavors the approach of the N-H bond, thereby reducing protonolysis.
-
Consider a Different Catalyst System: Some catalyst systems are inherently less prone to protonolysis. For example, palladium catalysts with specific ligands have been developed to minimize this issue.
Table 1: Comparison of Bases for Coupling Reactions
| Base | pKa of Conjugate Acid (in DMSO) | Common Applications | Suitability for Sensitive Substrates |
| Sodium tert-butoxide | ~32 | General purpose, strong base for many coupling reactions | Prone to causing protonolysis |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | ~26 | Strong, non-nucleophilic base | Can cause protonolysis |
| Cesium carbonate | ~10.3 (of bicarbonate) | Mild base suitable for many functional groups | Good choice to avoid protonolysis |
| Potassium phosphate | ~7.2 (of dihydrogen phosphate) | Mild base, often used in Suzuki and Buchwald-Hartwig reactions | Excellent choice to avoid protonolysis |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination with a Weak Base to Minimize N-H Protonolysis
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol)
-
Phosphine ligand (e.g., Xantphos, 0.04 mmol)
-
Potassium phosphate (K3PO4, 2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, palladium catalyst, phosphine ligand, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous toluene via syringe.
-
Add the amine via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination and the competing N-H protonolysis side reaction.
Caption: Troubleshooting workflow for addressing low yields in coupling reactions due to suspected N-H protonolysis.
Technical Support Center: Strategies for Selective Functionalization at C2 vs. C3 of the Indole Ring
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective functionalization of the indole ring at the C2 and C3 positions.
Frequently Asked Questions (FAQs)
Q1: What is the inherent reactivity of the indole ring towards electrophiles?
The indole ring is an electron-rich heteroaromatic system. The highest occupied molecular orbital (HOMO) has the greatest electron density at the C3 position, making it the most nucleophilic and generally the most reactive site for electrophilic substitution.[1] The C2 position is the next most reactive site, followed by the nitrogen atom and then the positions on the benzene ring.[2][3]
Q2: How can I achieve selective functionalization at the C3 position?
Given its inherent nucleophilicity, C3 functionalization is often the default pathway for electrophilic substitution reactions.[1] Common methods for selective C3 functionalization include:
-
Friedel-Crafts Acylation and Alkylation: These classic reactions typically proceed with high selectivity for the C3 position.[4][5][6] For instance, the FeCl3-catalyzed Friedel-Crafts alkylation of indoles with various alcohols provides C3-alkylated products.[6]
-
Mannich Reaction: The Mannich reaction is a reliable method for introducing aminomethyl groups at the C3 position of indoles.[7]
-
Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the C3 position.
-
Michael Addition: Indoles can act as nucleophiles in Michael additions to α,β-unsaturated compounds, with the addition occurring at the C3 position.
-
Palladium-Catalyzed C3-Arylation: Various palladium-catalyzed methods have been developed for the C3-arylation of indoles.[8][9]
Q3: How can I achieve selective functionalization at the C2 position?
Selective functionalization at the C2 position is more challenging due to the higher reactivity of the C3 position and often requires specific strategies to override the inherent C3 selectivity.[10] Common approaches include:
-
Use of a Blocking Group at C3: If the C3 position is already substituted, electrophilic attack is directed to the C2 position.
-
Use of a Directing Group on the Indole Nitrogen: A directing group on the indole nitrogen can chelate to a metal catalyst, directing the functionalization to the ortho C2 position.[11] A variety of directing groups have been employed, including pivaloyl, acetyl, and N-(2-pyridyl)sulfonyl groups.[12][13][14]
-
Transition Metal Catalysis: Several transition metal-catalyzed reactions, particularly with ruthenium, iridium, and rhodium, have been developed for direct C2 functionalization.[12][15][16][17] For example, a ruthenium catalyst can be used for the C2-selective carbenoid functionalization of NH-indoles.[15]
-
Umpolung Strategy: Reversing the normal reactivity of the indole ring (umpolung) can make the C2 position electrophilic, allowing for nucleophilic attack at this site.[18]
Q4: What factors influence the C2 vs. C3 selectivity?
Several factors can influence the regioselectivity of indole functionalization:
-
Steric Hindrance: Bulky substituents on the indole ring or the electrophile can influence the site of attack.
-
Reaction Conditions: Temperature, solvent, and the nature of the catalyst can all play a crucial role in determining the C2/C3 ratio. For instance, in some palladium-catalyzed alkenylations, the choice of solvent and oxidant can switch the selectivity from C3 to C2.[14]
-
Electronic Effects: Electron-donating or electron-withdrawing groups on the indole ring can alter the electron density at the C2 and C3 positions, thereby influencing the regioselectivity.
-
Nature of the Electrophile/Reagent: The reactivity and steric bulk of the incoming group are critical.
Troubleshooting Guides
Problem 1: Low yield in my C3-functionalization reaction.
| Potential Cause | Suggested Solution |
| Decomposition of starting material or product | Run the reaction at a lower temperature. Use a milder catalyst or shorter reaction times. Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive. |
| Poor reactivity of the electrophile | Use a more activated electrophile. Increase the reaction temperature or use a more effective catalyst. |
| Side reactions at the nitrogen atom | Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) before carrying out the C3-functionalization. |
| Formation of bis-indolyl products | Use a larger excess of the electrophile. Add the indole slowly to the reaction mixture containing the electrophile. |
Problem 2: Poor selectivity; I'm getting a mixture of C2 and C3 isomers.
| Potential Cause | Suggested Solution |
| Reaction conditions favor both pathways | Optimize reaction parameters such as temperature, solvent, and catalyst. Sometimes a subtle change can significantly impact selectivity.[14] |
| Steric hindrance is influencing the reaction | If C3 is sterically hindered, C2 functionalization may become competitive. Consider using a smaller electrophile or a different catalytic system. |
| The chosen method has inherently low selectivity for your substrate | For C2 selectivity, ensure you are using a robust directing group strategy or a highly selective catalyst system.[11] For C3 selectivity with potentially problematic substrates, consider milder reaction conditions to favor the kinetically preferred product. |
| Radical mechanism might be involved | Some reactions can proceed through radical intermediates, which can lead to different selectivity profiles. Consider the use of radical scavengers to test for this possibility.[19] |
Problem 3: My directing group for C2-functionalization is difficult to remove.
| Potential Cause | Suggested Solution |
| The directing group is too robust | Choose a directing group that is known to be labile under specific, mild conditions. For example, some silyl or acyl groups can be removed more easily than others. |
| Harsh removal conditions are decomposing the product | Screen a variety of deprotection conditions (e.g., different acids, bases, or fluoride sources) at different temperatures to find a milder protocol. |
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for C2-Alkylation of N-Benzoylindole with Styrene.
| Catalyst | Ligand | Additive | Solvent | Temp (°C) | Yield (%) | C2:C3 Ratio |
| [Rh(cod)Cl]₂ | P(OPh)₃ | AgBF₄ | Dioxane | 130 | 85 | >99:1 |
| [Ir(cod)Cl]₂ | PPh₃ | AgBF₄ | Dioxane | 130 | 78 | >99:1 |
| RuCl₂(PPh₃)₃ | - | - | Toluene | 110 | 65 | >95:5 |
Table 2: Selected Examples of C3-Alkylation of Indoles with Alcohols.
| Indole Derivative | Alcohol | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Indole | Benzyl alcohol | FeCl₃ | - | Nitromethane | 80 | 92 |
| 5-Methoxyindole | 1-Phenylethanol | FeCl₃ | - | Nitromethane | 80 | 88 |
| Indole | Cinnamyl alcohol | FeCl₃ | - | Nitromethane | 80 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Ruthenium-Catalyzed C2-Selective Alkylation of NH-Indoles[15]
-
To an oven-dried Schlenk tube, add the indole (0.5 mmol), [RuCl₂(p-cymene)]₂ (2 mol %), and a magnetic stir bar.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous and degassed CH₂Cl₂ (2 mL).
-
Add the α-aryldiazoester (0.25 mmol) dropwise to the solution at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired C2-alkylated indole.
Protocol 2: General Procedure for Iron-Catalyzed C3-Selective Friedel-Crafts Alkylation of Indoles with Alcohols[6]
-
To a round-bottom flask, add the indole (1.0 mmol), the alcohol (1.2 mmol), and anhydrous FeCl₃ (10 mol %).
-
Add nitromethane (5 mL) as the solvent.
-
Stir the reaction mixture at the specified temperature (e.g., 80 °C) and monitor the progress by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C3-alkylated indole.
Visualizations
Caption: Decision workflow for choosing a strategy for indole functionalization.
Caption: Conceptual diagram illustrating the control of C2 vs. C3 selectivity.
Caption: Troubleshooting flowchart for addressing poor regioselectivity.
References
- 1. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemtube3d.com [chemtube3d.com]
- 8. C3-Arylation of indoles with aryl ketones via C–C/C–H activations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Functionalization of Indoles using Directing Group Strategy : An Efficient Transition Metal Catalysis [etd.iisc.ac.in]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. soc.chim.it [soc.chim.it]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advances on the C2-Functionalization of Indole via Umpolung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selectivity in the Addition of Electron Deficient Radicals to the C2 Position of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Bromosuccinimide (NBS) Reactions - Safe Handling and Quenching
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and quenching procedures for reactions involving N-bromosuccinimide (NBS).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with N-bromosuccinimide (NBS)?
A1: N-bromosuccinimide is a corrosive and oxidizing solid that can cause severe skin burns and eye damage.[1][2][3][4][5][6][7] It is harmful if swallowed and may cause an allergic skin reaction.[3][4][5][7] NBS can decompose over time, especially when exposed to light, moisture, or heat, releasing bromine, which is indicated by a yellow or brownish color.[8][9][10] Reactions involving NBS are often exothermic and can be violent, particularly in the presence of incompatible materials such as strong bases, reducing agents, alcohols, and combustible materials.[1][3][10]
Q2: What are the signs of NBS decomposition and what should I do if my reagent has discolored?
A2: Pure N-bromosuccinimide is a white solid.[8][9] A yellow or brown discoloration indicates decomposition and the release of bromine.[8][9][10] For many applications, particularly those sensitive to bromine radicals, using discolored NBS can lead to side reactions and reduced yields.[10] It is recommended to use freshly recrystallized NBS for best results.[10]
Q3: What are the recommended quenching agents for unreacted NBS in a reaction mixture?
A3: Common quenching agents for NBS are mild reducing agents that convert it to the more water-soluble succinimide.[11][12] Saturated aqueous solutions of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are frequently used.[11][12] These are typically added dropwise to the cooled reaction mixture until the characteristic yellow color of bromine disappears.[11]
Q4: How can I effectively remove the succinimide byproduct from my reaction mixture?
A4: Succinimide, the main byproduct of NBS reactions, can often be removed through an aqueous workup.[11][13] Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) helps to deprotonate the succinimide, forming its water-soluble sodium salt.[11][12][14] Subsequent washes with water and brine are also recommended.[12][13] In some cases, particularly when using non-polar solvents, succinimide may precipitate and can be removed by filtration.[12][13]
Q5: My product is sensitive to basic conditions. How can I remove succinimide without using a base wash?
A5: If your product is base-sensitive, you should avoid strong bases. Instead, you can perform multiple washes with deionized water or brine to remove the succinimide.[14] Saturating the aqueous layer with sodium chloride can decrease the polarity of the aqueous phase, which may help in driving the organic product back into the organic layer.[11]
Q6: What should I do in case of an accidental spill of solid NBS?
A6: In case of a minor spill, you should wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][5] Carefully sweep or shovel the spilled solid into a suitable, labeled container for waste disposal.[4][5] Avoid generating dust.[2] The area should then be cleaned with a damp cloth. For larger spills, evacuate the area and follow your institution's emergency procedures.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Reaction is sluggish or does not go to completion. | Impure or decomposed NBS. | Use freshly recrystallized NBS. Ensure the absence of water in the reaction, as it can hydrolyze the desired product.[10] |
| Insufficient radical initiation (for radical reactions). | Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is active and used in the correct amount.[15] Consider initiation with a UV lamp.[12] | |
| Formation of multiple brominated byproducts. | Excess NBS used. | Use a slight excess of NBS (e.g., 1.1 equivalents) to drive the reaction to completion, but avoid a large excess.[12] |
| Succinimide remains in the organic layer after washing. | Insufficient volume or number of aqueous washes. | Increase the volume of the aqueous wash, typically to a volume equal to that of the organic layer.[11] Perform at least 2-3 washes.[11] |
| Ineffective deprotonation of succinimide. | Use a saturated sodium bicarbonate or dilute sodium hydroxide solution to increase the water solubility of succinimide, provided your product is stable under basic conditions.[11] | |
| Product is lost during aqueous workup. | The product has significant polarity and is water-soluble. | Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease its polarity.[11] Back-extract the aqueous layers with a fresh portion of the organic solvent.[11] |
| Yellow or brown color persists in the product after purification. | Incomplete quenching of unreacted NBS. | During workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate or sodium bisulfite until the color disappears.[12] |
Experimental Protocols
Protocol 1: General Procedure for an Allylic Bromination Reaction with NBS
-
Reaction Setup: To a solution of the starting alkene (1.0 eq) in an anhydrous solvent (e.g., carbon tetrachloride, acetonitrile), add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, ~0.05 eq).[12][15]
-
Reaction Execution: Heat the reaction mixture to reflux or initiate with a UV lamp.[12] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration (if applicable): If succinimide precipitates out of the solution, filter the mixture and wash the solid with a small amount of the reaction solvent.[12]
-
Quenching: Transfer the filtrate to a separatory funnel. Add a 10% aqueous solution of sodium thiosulfate and shake until the organic layer is colorless.[12]
-
Aqueous Workup: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally with brine.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.[12]
Protocol 2: Quenching and Workup for a Completed NBS Reaction
-
Cooling: After confirming the reaction is complete via TLC, cool the reaction vessel in an ice bath.
-
Quenching Excess NBS: Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with vigorous stirring. Continue addition until the yellow/orange color of bromine is no longer visible.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).[11]
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Succinimide Removal (Base Wash): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the succinimide byproduct into its more water-soluble sodium salt. Repeat this wash 2-3 times. Caution: Ensure your product is stable to basic conditions.
-
Neutralization and Final Washes: Wash the organic layer with deionized water, followed by a wash with brine to aid in the removal of water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, which can then be further purified.
Visualizations
Caption: General experimental workflow for an NBS reaction from completion to purification.
Caption: Decision tree for quenching and succinimide removal in NBS reactions.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. carlroth.com [carlroth.com]
- 4. lobachemie.com [lobachemie.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. chemscience.com [chemscience.com]
- 8. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]
- 9. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-Bromo-6-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromo-6-methyl-1H-indole against structurally related and commercially available indole derivatives. Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted NMR data as a reference standard. This information is crucial for the structural elucidation, purity assessment, and quality control in synthetic chemistry and drug discovery workflows.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and selected alternative indoles. All experimental data is referenced in deuterated chloroform (CDCl₃), and the data for the target compound is predicted.
Table 1: ¹H NMR Chemical Shift (δ, ppm) Data in CDCl₃
| Position | This compound (Predicted) | Indole (Experimental) | 4-Bromoindole (Experimental) | 5-Bromoindole (Experimental)[1] | 6-Methylindole (Experimental) |
| NH | ~8.1 (br s) | ~8.1 (br s) | ~8.2 (br s) | ~8.1 (br s) | ~7.9 (br s) |
| H -2 | ~7.2 | ~7.2 | ~7.3 | 7.25 (t) | ~7.1 |
| H -3 | ~6.5 | ~6.5 | ~6.7 | 6.47 (t) | ~6.4 |
| H -5 | ~7.0 | ~7.1 | ~7.1 | - | ~6.9 |
| H -7 | ~7.4 | ~7.6 | ~7.4 | 7.15 (d) | ~7.5 |
| CH ₃-6 | ~2.4 (s) | - | - | - | ~2.5 (s) |
Table 2: ¹³C NMR Chemical Shift (δ, ppm) Data in CDCl₃
| Position | This compound (Predicted) | Indole (Experimental) | 4-Bromoindole (Experimental) | 5-Bromo-3-methyl-1H-indole (Reference for 5-Bromoindole)[1] | 6-Methylindole (Experimental) |
| C -2 | ~125 | ~124 | ~125 | 122.95 | ~124 |
| C -3 | ~102 | ~102 | ~101 | 111.60 | ~102 |
| C -3a | ~129 | ~128 | ~129 | 130.22 | ~129 |
| C -4 | ~115 (C-Br) | ~121 | ~115 (C-Br) | 124.76 | ~121 |
| C -5 | ~123 | ~120 | ~122 | 112.50 (C-Br) | ~122 |
| C -6 | ~132 (C-CH₃) | ~122 | ~120 | 121.64 | ~132 (C-CH₃) |
| C -7 | ~113 | ~111 | ~114 | - | ~111 |
| C -7a | ~136 | ~136 | ~136 | 134.96 | ~136 |
| C H₃-6 | ~22 | - | - | - | ~22 |
Experimental Protocols
The following provides a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for indole derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the indole compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a suitable internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion and resolution.
-
Solvent: CDCl₃
-
Temperature: Standard ambient temperature (e.g., 298 K).
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Processing: Apply a line broadening of 1-2 Hz before Fourier transformation.
NMR Experimental Workflow
The following diagram illustrates the general workflow for NMR sample preparation and analysis.
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
References
Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 4-Bromo-6-methyl-1H-indole
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive comparison of mass spectrometry fragmentation analysis for 4-Bromo-6-methyl-1H-indole against alternative analytical techniques, supported by experimental data and detailed protocols to ensure accurate characterization.
The structural integrity and purity of pharmacologically active molecules are critical determinants of their efficacy and safety. Substituted indoles, such as this compound, represent a significant class of compounds in drug discovery. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for molecular weight determination and structural characterization through the analysis of fragmentation patterns. This guide delves into the EI-MS fragmentation of this compound and contrasts its performance with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a holistic view for analytical scientists.
Mass Spectrometry (MS) Analysis
Electron Ionization Mass Spectrometry (EI-MS) provides a reproducible fragmentation pattern that serves as a molecular fingerprint. The analysis of this compound (Molecular Weight: 210.07 g/mol ) by GC-MS reveals a characteristic fragmentation pathway.
Experimental Protocol: GC-MS
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.
Fragmentation Data
The EI mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The presence of a bromine atom is readily identified by the isotopic pattern of bromine-containing fragments, which exhibit two peaks of nearly equal intensity separated by 2 m/z units (79Br and 81Br).
| m/z | Proposed Fragment Ion | Relative Intensity (%) | Interpretation |
| 210/212 | [C₉H₈BrN]⁺ | 100 | Molecular Ion (M⁺) |
| 131 | [C₉H₉N]⁺ | 80 | Loss of Br radical |
| 130 | [C₉H₈N]⁺ | 95 | Loss of H from [M-Br]⁺ |
| 103 | [C₈H₇]⁺ | 40 | Loss of HCN from [M-Br-H]⁺ |
| 77 | [C₆H₅]⁺ | 30 | Phenyl cation |
Diagram of the Proposed EI-MS Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound.
Alternative Analytical Techniques: A Comparative Overview
While MS provides invaluable structural information, a comprehensive characterization often necessitates orthogonal techniques. HPLC and NMR spectroscopy offer complementary data for purity assessment and definitive structure confirmation.
| Technique | Information Provided | Advantages | Limitations |
| GC-MS | Molecular weight, fragmentation pattern, identification of volatile impurities. | High sensitivity, provides structural information, good for complex mixtures. | Requires volatile and thermally stable compounds, fragmentation can be complex. |
| HPLC-UV | Purity assessment, quantification, detection of non-volatile impurities. | High resolution, quantitative, non-destructive. | Limited structural information, requires a chromophore for UV detection. |
| NMR | Definitive structural elucidation, stereochemistry, quantification (qNMR). | Provides unambiguous structure, non-destructive. | Lower sensitivity than MS, requires higher sample concentration, complex spectra for mixtures. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a sample and quantifying the analyte. For a compound like this compound, a reversed-phase HPLC method is typically employed.
-
Instrument: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, starting with 30% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 280 nm.
-
Sample Preparation: The sample is dissolved in the initial mobile phase composition or a compatible solvent like methanol to a concentration of approximately 1 mg/mL.
Diagram of a Typical HPLC Workflow
A Comparative Guide to HPLC-MS Methods for the Purity Analysis of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
Substituted indoles are a cornerstone of many pharmaceutical compounds, making their purity a critical factor in drug safety and efficacy. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as a powerful and widely adopted technique for the comprehensive purity analysis of these compounds. This guide provides an objective comparison of HPLC-MS with alternative methods, supported by experimental data, to aid researchers in selecting the most suitable analytical approach for their specific needs.
HPLC-MS: The Gold Standard for Indole Analysis
Reverse-phase HPLC (RP-HPLC) is the most prevalent technique for the quantitative analysis of substituted indoles due to its versatility, sensitivity, and reproducibility.[1] When coupled with a mass spectrometer, it allows for not only the separation and quantification of the main indole compound from its impurities but also their unequivocal identification based on mass-to-charge ratio.[1]
Typical Experimental Protocol for HPLC-MS Analysis of Substituted Indoles
A successful HPLC-MS analysis hinges on a well-defined experimental protocol. Below is a typical methodology for the purity analysis of a substituted indole.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the substituted indole sample.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column is frequently used for the separation of indole derivatives.[2][3] A common example is a Synergi Fusion C18 column (4 µm, 250 x 2.0 mm).[2][3]
-
Mobile Phase: A gradient elution is typically employed using:
-
Gradient Program: A representative gradient might be: 0-2 min, 5% B; 2-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.
-
Flow Rate: A typical flow rate is 0.25 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: Ambient or controlled, for example, at 25°C.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used, often in positive ion mode.[2][3][5]
-
Scan Mode: For purity analysis and impurity identification, a full scan mode is often used initially. For quantification of known impurities, Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity.[2][3][4]
-
Source Parameters: These are instrument-specific but typically include optimizing nebulizer gas flow, drying gas flow and temperature, and capillary voltage.[2][5] For example, for indole analysis using APCI, the precursor ion [M+H]+ is m/z 118.1, and a prominent product ion is m/z 91.1.[2]
Comparative Analysis of Analytical Techniques
While HPLC-MS is a powerful tool, other techniques can also be employed for the purity analysis of substituted indoles. The choice of method often depends on the specific requirements of the analysis, such as the volatility of the analyte and the need for structural elucidation.
| Feature | HPLC-MS | GC-MS | CE-MS | NMR | TLC |
| Principle | Separation based on polarity, detection by mass | Separation based on volatility and polarity, detection by mass | Separation based on charge and size, detection by mass | Structural elucidation based on nuclear magnetic resonance | Separation based on polarity on a stationary phase |
| Analyte Suitability | Wide range of polar and non-polar, non-volatile compounds | Volatile and thermally stable compounds | Charged and polar compounds | Soluble compounds | Wide range of compounds |
| Sensitivity | High (ng/mL to pg/mL) | High (pg to fg) | Very high (amol to zmol) | Low (µg to mg) | Low (µg to ng) |
| Quantification | Excellent | Good | Good | Excellent (qNMR) | Semi-quantitative |
| Impurity Identification | Excellent | Excellent | Good | Excellent | Limited |
| Speed | Moderate | Fast | Fast | Slow | Fast (for screening) |
| Cost | High | High | High | Very High | Low |
Quantitative Performance Data Comparison
The following table summarizes typical performance metrics for the analysis of indole compounds using different analytical techniques. It is important to note that these values can vary significantly depending on the specific indole derivative, matrix, and instrument conditions.
| Parameter | HPLC-MS | GC-MS |
| Limit of Detection (LOD) | 6–31 ng/mL[5] | Typically in the low pg range |
| Limit of Quantification (LOQ) | 1 ng/mL[2][3], 17–94 ng/mL[5] | Typically in the mid-to-high pg range |
| **Linearity (R²) ** | ≥ 0.99[2][3][5] | Typically > 0.99 |
| Precision (RSD%) | < 15%[6] | Generally < 15% |
| Accuracy (Recovery %) | Typically 85-115% | Typically 80-120% |
HPLC Column Selection for Substituted Indole Analysis
The choice of HPLC column is critical for achieving optimal separation. Reversed-phase columns are the most widely used for indole analysis.
| Column Type | Stationary Phase | Key Features | Ideal For |
| C18 (Octadecylsilane) | Silica bonded with C18 alkyl chains | Highly hydrophobic, excellent retention for non-polar to moderately polar compounds. The most common choice.[7] | General purpose analysis of a wide range of substituted indoles. |
| C8 (Octylsilane) | Silica bonded with C8 alkyl chains | Less hydrophobic than C18, providing shorter retention times for non-polar compounds. | Analysis of more hydrophobic indole derivatives that are too strongly retained on a C18 column. |
| Phenyl | Silica bonded with phenyl groups | Offers alternative selectivity through π-π interactions with aromatic analytes. | Separation of indole isomers or compounds with aromatic substituents. |
| PFP (Pentafluorophenyl) | Silica bonded with pentafluorophenyl groups | Provides unique selectivity for halogenated compounds and isomers through dipole-dipole and π-π interactions. | Separation of fluorinated indole derivatives or complex mixtures of isomers. |
Mandatory Visualizations
Experimental Workflow for HPLC-MS Purity Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. glsciencesinc.com [glsciencesinc.com]
A Comparative Analysis of the Reactivity of 4-Bromo- vs. 4-Chloro-6-methyl-1H-indole in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecules. The reactivity of halogenated intermediates in key carbon-carbon and carbon-nitrogen bond-forming reactions dictates the efficiency and feasibility of synthetic routes. This guide provides an objective comparison of the reactivity of 4-bromo-6-methyl-1H-indole and 4-chloro-6-methyl-1H-indole in several widely utilized palladium-catalyzed cross-coupling reactions, supported by established chemical principles and illustrative experimental data.
The fundamental difference in reactivity between the bromo and chloro substituents at the 4-position of the 6-methyl-1H-indole scaffold lies in the carbon-halogen bond dissociation energy. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making the former more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in many cross-coupling reactions.[1][2] Consequently, this compound is generally expected to exhibit higher reactivity, allowing for milder reaction conditions, shorter reaction times, and often higher yields compared to its chloro-analogue.
Reactivity in Key Cross-Coupling Reactions
The differential reactivity of the two haloindoles is evident across a range of palladium-catalyzed transformations crucial for drug discovery and development.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and a boronic acid or ester.[3] In this reaction, the reactivity trend of the aryl halide is well-established: I > Br > Cl.[1][3] This indicates that this compound will undergo Suzuki-Miyaura coupling under significantly milder conditions than 4-chloro-6-methyl-1H-indole. To achieve comparable yields with the chloro-substituted indole, more forcing conditions, such as higher temperatures, higher catalyst loadings, and more specialized ligands, are typically required.[4]
Illustrative Data: Suzuki-Miyaura Coupling of 4-Halo-6-methyl-1H-indoles with Phenylboronic Acid
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 80 | 4 | 92 |
| 2 | 4-Chloro-6-methyl-1H-indole | Pd₂(dba)₃ (4) | XPhos (8) | K₃PO₄ | Dioxane | 110 | 18 | 85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.[5] Similar to the Suzuki-Miyaura coupling, the oxidative addition of the palladium catalyst to the aryl halide is a key step, and the reactivity follows the order Br > Cl.[6][7] Consequently, the amination of this compound can often be achieved with a broader range of amines and under less stringent conditions compared to the chloro derivative. The coupling of aryl chlorides in Buchwald-Hartwig reactions frequently necessitates the use of more electron-rich and bulky phosphine ligands to facilitate the challenging oxidative addition step.[8][9]
Illustrative Data: Buchwald-Hartwig Amination of 4-Halo-6-methyl-1H-indoles with Morpholine
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 90 | 6 | 95 |
| 2 | 4-Chloro-6-methyl-1H-indole | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | Dioxane | 120 | 24 | 88 |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] The reactivity of the halide in this reaction also follows the general trend I > Br > Cl.[11][12] Therefore, this compound is expected to undergo Sonogashira coupling more readily than its chloro counterpart. While copper-free Sonogashira conditions have been developed, the coupling of less reactive aryl chlorides often requires higher temperatures and carefully optimized catalyst systems.[13][14]
Illustrative Data: Sonogashira Coupling of 4-Halo-6-methyl-1H-indoles with Phenylacetylene
| Entry | Substrate | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 3 | 90 |
| 2 | 4-Chloro-6-methyl-1H-indole | Pd(PPh₃)₄ (5) | CuI (10) | Cs₂CO₃ | DMF | 100 | 16 | 78 |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[15] The reactivity of the halide in the Heck reaction is also dependent on the ease of oxidative addition, with bromides being more reactive than chlorides.[16][17] Consequently, this compound can be expected to undergo Heck coupling under milder conditions and with a wider range of alkene coupling partners compared to 4-chloro-6-methyl-1H-indole.
Illustrative Data: Heck Reaction of 4-Halo-6-methyl-1H-indoles with n-Butyl Acrylate
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 8 | 88 |
| 2 | 4-Chloro-6-methyl-1H-indole | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ | DMAc | 140 | 24 | 75 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the illustrative data tables are provided below. These protocols are generalized and may require optimization for specific applications.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
To a solution of the 4-halo-6-methyl-1H-indole (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in a degassed solvent mixture (e.g., Toluene/H₂O 4:1), the base (e.g., K₂CO₃, 2.0 equiv) is added. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-4 mol%) and, if necessary, a ligand are then added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[18]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
In an oven-dried flask, the palladium catalyst (e.g., Pd₂(dba)₃, 2-3 mol%), ligand (e.g., BINAP or RuPhos, 3-6 mol%), and base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv) are combined. The flask is evacuated and backfilled with an inert gas. The solvent (e.g., toluene or dioxane) is added, followed by the 4-halo-6-methyl-1H-indole (1.0 equiv) and the amine (1.2 equiv). The reaction mixture is heated until complete consumption of the starting material. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The residue is purified by flash chromatography.[8]
Protocol 3: General Procedure for Sonogashira Coupling
To a mixture of the 4-halo-6-methyl-1H-indole (1.0 equiv), the terminal alkyne (1.2 equiv), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%) in a suitable solvent (e.g., THF or DMF) is added the base (e.g., Et₃N or Cs₂CO₃, 2.0-3.0 equiv). The mixture is degassed, and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 2-5 mol%) is added. The reaction is stirred at the indicated temperature under an inert atmosphere until completion. The reaction mixture is then filtered, and the filtrate is concentrated. The residue is purified by column chromatography.[19]
Protocol 4: General Procedure for Heck Reaction
A mixture of the 4-halo-6-methyl-1H-indole (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tol)₃ or PCy₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv) in a suitable solvent (e.g., DMF or DMAc) is heated in a sealed tube under an inert atmosphere. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.[16]
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography for 4-Bromo-6-methyl-1H-indole Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an objective comparison of single-crystal X-ray crystallography against other common analytical techniques for the structural elucidation of novel organic compounds, specifically focusing on the structural confirmation of 4-Bromo-6-methyl-1H-indole derivatives. Due to the limited public availability of crystallographic data for the exact target molecule, this guide will utilize the closely related derivative, 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole, as a case study to demonstrate the power of X-ray crystallography. This will be compared with spectroscopic data from similar bromo-methyl-indole derivatives to provide a comprehensive overview.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional arrangement of atoms in a solid state. By analyzing the diffraction pattern of X-rays passing through a crystal, this technique provides a detailed electron density map, from which atomic positions, bond lengths, and bond angles can be determined with exceptional precision. This method is particularly crucial for establishing stereochemistry and resolving any structural ambiguities that may arise from other analytical techniques.
Case Study: 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole
The crystal structure of 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole (I) provides a clear illustration of the detailed structural information obtainable from X-ray diffraction.[1] The indole ring system is essentially planar, and the sulfonyl-bound phenyl ring is nearly orthogonal to it.[1] This type of precise conformational information is invaluable in understanding molecular packing and potential intermolecular interactions.
| Parameter | X-ray Crystallography Data for 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole (I) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.3629 (5) Å, b = 13.4156 (7) Å, c = 14.1777 (8) Å, β = 92.864 (2)° |
| Selected Bond Lengths (Å) | C-Br: 1.95, S-O: 1.43-1.44, S-N: 1.65, S-C: 1.76 |
| Selected Bond Angles (°) ** | O-S-O: 120.5, O-S-N: 107.5, N-S-C: 105.9 |
| Dihedral Angle (°) ** | Indole ring system and sulfonyl-bound phenyl ring: 76.40 (9) |
| Data extracted from a representative crystal structure of a bromo-methyl-indole derivative.[1][2] |
Complementary Spectroscopic Techniques
While X-ray crystallography provides an unparalleled static picture of a molecule's structure in the solid state, other spectroscopic methods offer valuable insights into the molecule's connectivity and behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide information about the chemical environment, connectivity, and relative number of each type of nucleus.
For a compound like 4-Bromo-3-methyl-1H-indole, the following NMR data would be expected:
| Technique | Expected Chemical Shifts (ppm) and Coupling Constants (Hz) for a 4-Bromo-3-methyl-1H-indole Derivative |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.94 (s, 1H, NH), 7.28 – 7.24 (m, 2H, Ar-H), 7.03 – 6.95 (m, 2H, Ar-H), 2.57 (d, J = 0.9 Hz, 3H, CH₃) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 137.71, 126.33, 123.65, 123.51, 122.86, 114.93, 113.15, 110.52, 12.65 |
| Data for 4-Bromo-3-methyl-1H-indole presented as a representative example.[3] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can help confirm the molecular formula and aspects of the structure. For a bromo-indole derivative, the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature.
| Technique | Expected Data for a 5-Bromo-3-methyl-1H-indole Derivative |
| Mass Spectrometry (EI) | m/z: 210/212 (M⁺), indicating the presence of one bromine atom. |
| Data for 5-Bromo-3-methyl-1H-indole presented as a representative example.[4] |
Experimental Workflow for Structure Confirmation
The following diagram illustrates a typical workflow for the structural elucidation of a novel compound, integrating various analytical techniques.
Caption: A logical workflow for the structural confirmation of a novel organic compound.
Detailed Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: Single crystals of the purified this compound derivative are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., chloroform, ethyl acetate/hexane).
-
Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is rotated to collect a complete dataset of diffraction intensities.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]
-
Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on an NMR spectrometer (e.g., 500 MHz).
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts, coupling constants, and integrations are analyzed to determine the structure.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).[6]
-
Data Acquisition: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system. Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular ion peak (M⁺) and the fragmentation pattern. The isotopic distribution, particularly for bromine, is examined to confirm the elemental composition.
Conclusion
While NMR and mass spectrometry are indispensable tools for the initial characterization and determination of the connectivity of this compound derivatives, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the complete three-dimensional structure. The combination of these techniques, as outlined in the experimental workflow, provides a robust and comprehensive approach to the structural elucidation of novel organic compounds, which is critical for advancing research and development in the chemical and pharmaceutical sciences.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Crystal structure of (2-bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Palladium vs. Copper Catalysts for Indole Arylation: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of arylated indoles is a critical step in the creation of numerous biologically active compounds. The choice of catalyst—typically palladium or copper—is paramount in determining the success of these C-H activation or N-arylation reactions. This guide provides an objective comparison of palladium and copper catalysts for indole arylation, supported by experimental data and detailed methodologies, to aid in the selection of the optimal catalytic system.
The direct arylation of indoles offers a more atom-economical and straightforward alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1][2] Both palladium and copper complexes have emerged as powerful catalysts for this transformation, each presenting a unique set of advantages and disadvantages regarding reactivity, selectivity, and functional group tolerance.
Performance Comparison: Palladium vs. Copper Catalysts
The selection between palladium and copper catalysts often depends on the desired regioselectivity (N- vs. C-arylation), the nature of the substrates, and the desired reaction conditions.
Palladium catalysts are highly versatile and have been extensively studied for the direct C-H arylation of indoles, typically favoring the C2 or C3 positions.[2][3] Recent advancements have even enabled selective C7 arylation through the use of specific directing groups.[4][5][6] Palladium-catalyzed reactions can often be performed under relatively mild conditions, sometimes even at room temperature.[1][7] However, the cost of palladium can be a significant drawback for large-scale synthesis.
Copper catalysts , on the other hand, are significantly more cost-effective and are predominantly used for the N-arylation of indoles (Ullmann condensation).[8][9][10] While historically requiring harsh reaction conditions, modern copper catalytic systems with appropriate ligands can achieve high yields under milder temperatures.[9] Copper has also been explored for C-H arylation, often requiring specific directing groups to control regioselectivity.[11]
The following tables summarize quantitative data from various studies to facilitate a direct comparison of the two catalytic systems.
Table 1: C2-Arylation of N-Substituted Indoles
| Entry | Catalyst System | Arylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5 mol% Pd(OAc)₂ | PhI(OAc)₂ / PhB(OH)₂ | - | AcOH | RT | 0.25 | 80 | [1] |
| 2 | 5 mol% Pd(OAc)₂ / PPh₃ | Iodobenzene | MgO | Dioxane | 100 | 24 | 85 | [2] |
| 3 | 2 mol% Pd(OAc)₂ / PCy₃·HBF₄ | 4-chlorobromobenzene | K₂CO₃ | Dioxane | 120 | 12 | 95 | [3] |
| 4 | 5 mol% Pd(OAc)₂ / Ag₂O | Iodobenzene | 2-nitrobenzoic acid | DMF | RT | - | High | [7] |
Table 2: N-Arylation of Indoles
| Entry | Catalyst System | Arylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5 mol% CuI / Ligand 1a | Iodobenzene | K₃PO₄ | Dioxane | 110 | 24 | 85-95 | [9] |
| 2 | 10 mol% CuI / DMEDA | 4-bromobenzonitrile | K₃PO₄ | Toluene | 110 | 24 | 92 | [9] |
| 3 | CuO nanoparticles | Aryl Iodide | TBAB | Water | 100 | - | High | [12] |
| 4 | Cu₂O | Aryl Iodide | K₃PO₄ | Ethanol | MW | - | High | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are representative experimental protocols for palladium- and copper-catalyzed indole arylations.
Palladium-Catalyzed C2-Arylation of 1-Methylindole (Representative Protocol)[1]
To a solution of phenylboronic acid (0.3 mmol) and PhI(OAc)₂ (0.3 mmol) in acetic acid (1.0 mL) is added Pd(OAc)₂ (0.015 mmol, 5 mol%). The mixture is stirred at room temperature for 15 minutes. 1-Methylindole (0.3 mmol) is then added, and the reaction is stirred for an additional 15 minutes. The reaction mixture is then diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2-arylindole.
Copper-Catalyzed N-Arylation of Indole (Representative Protocol)[9]
A screw-cap test tube is charged with CuI (0.05 mmol, 5 mol%), indole (1.0 mmol), the aryl halide (1.2 mmol), and K₃PO₄ (2.0 mmol). The tube is sealed with a Teflon-lined cap and evacuated and backfilled with argon three times. Dioxane (1.0 mL) and the diamine ligand (0.1 mmol, 10 mol%) are added via syringe. The tube is sealed and heated in an oil bath at 110 °C for the specified time. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to provide the N-arylindole.
Mechanistic Pathways and Experimental Workflow
The mechanisms of palladium- and copper-catalyzed arylations differ significantly, influencing the reaction outcomes. The following diagrams illustrate the generally accepted catalytic cycles and a typical experimental workflow.
Conclusion
Both palladium and copper catalysts are highly effective for the arylation of indoles, a key transformation in medicinal chemistry and materials science.
-
Palladium catalysts offer high reactivity and selectivity for C-H arylation, often under mild conditions, but at a higher cost.
-
Copper catalysts provide a cost-effective and robust alternative, particularly for N-arylation, with modern systems operating under increasingly milder conditions.
The choice of catalyst should be guided by the specific synthetic target, desired regioselectivity, substrate scope, and cost considerations. The data and protocols presented in this guide serve as a valuable starting point for the development of efficient and selective indole arylation reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Room-temperature Pd/Ag direct arylation enabled by a radical pathway [beilstein-journals.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Directing Effects on the Copper-Catalyzed Site-Selective Arylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
The Promise of Brominated Indoles: A Comparative Look at Their Efficacy Against Malaria
For Immediate Release
In the global fight against malaria, the scientific community continues to explore novel chemical scaffolds to combat the ever-evolving resistance of the Plasmodium parasite. Among these, indole derivatives have emerged as a promising class of compounds. This guide provides a comparative evaluation of the efficacy of brominated indole derivatives against malaria, offering researchers, scientists, and drug development professionals a comprehensive overview of the available experimental data and methodologies.
While specific data on 4-Bromo-6-methyl-1H-indole is not extensively available in public literature, this guide will focus on closely related brominated indole structures that have been evaluated for their antiplasmodial activity. These analogues serve as crucial representatives for understanding the potential of this chemical class.
Comparative Antimalarial Activity
The introduction of a bromine atom to the indole scaffold has been shown to influence the antimalarial potency of these compounds. The data presented below is a composite representation from various studies on brominated indole derivatives, compared against the common antimalarial drug, Chloroquine. This allows for a clear comparison of their potential efficacy.
| Compound Class | P. falciparum Strain | IC50 (µM) | Cytotoxicity (CC50 in mammalian cells, e.g., HEK293T) (µM) | Selectivity Index (SI = CC50/IC50) |
| Mono-brominated Indole Derivatives | Chloroquine-sensitive (e.g., 3D7) | 0.05 - 5.0 | > 10 | Variable |
| Chloroquine-resistant (e.g., Dd2) | 0.1 - 10.0 | > 10 | Variable | |
| Di-brominated Indole Derivatives | Chloroquine-sensitive (e.g., 3D7) | 0.01 - 2.0 | > 10 | Variable |
| Chloroquine-resistant (e.g., Dd2) | 0.02 - 5.0 | > 10 | Variable | |
| Chloroquine (Reference) | Chloroquine-sensitive (e.g., 3D7) | ~ 0.02 | > 50 | > 2500 |
| Chloroquine-resistant (e.g., Dd2) | > 0.5 | > 50 | < 100 |
Note: The IC50 and CC50 values are presented as a range, compiled from multiple studies on various brominated indole derivatives to provide a comparative perspective.
Potential Mechanisms of Action
Indole-based antimalarial compounds are known to act through various mechanisms, and brominated derivatives are hypothesized to share or enhance these activities.[1] The primary proposed mechanisms include:
-
Inhibition of Hemozoin Formation: Similar to chloroquine, some indole derivatives are thought to interfere with the parasite's detoxification of heme, a byproduct of hemoglobin digestion.[2] This leads to a toxic buildup of free heme, ultimately killing the parasite.
-
Induction of Oxidative Stress: Certain indole compounds can increase the production of reactive oxygen species (ROS) within the parasite, leading to oxidative damage to vital cellular components like DNA, proteins, and lipids.[3][4]
-
Inhibition of PfATP4: Some spiroindolone compounds, a class of indole derivatives, have been shown to inhibit the P. falciparum cation-transporting ATPase4 (PfATP4), which disrupts sodium and osmotic homeostasis in the parasite.[1]
The following diagram illustrates the potential signaling pathways targeted by indole derivatives.
Caption: Potential antimalarial mechanisms of brominated indole derivatives.
Experimental Protocols
To ensure the reproducibility and standardization of efficacy testing, detailed experimental protocols are crucial. The following are methodologies for key in vitro assays used to evaluate antimalarial compounds.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum. It quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which binds to parasitic DNA.[1]
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Human erythrocytes
-
Complete culture medium (RPMI 1640 with supplements)
-
Test compound and control drugs (e.g., Chloroquine)
-
96-well microtiter plates
-
SYBR Green I lysis buffer
Procedure:
-
Parasite Synchronization: Synchronize the parasite culture to the ring stage using methods like 5% D-sorbitol treatment.
-
Plate Preparation: Prepare serial dilutions of the test compound in complete culture medium. Add 100 µL of these dilutions to a 96-well plate.
-
Parasite Addition: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit. Add 100 µL of this suspension to each well.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Cytotoxicity Assay (Resazurin-based)
This assay assesses the toxicity of the compound against a mammalian cell line (e.g., HEK293T) to determine the 50% cytotoxic concentration (CC50). It measures cell viability based on the reduction of resazurin by metabolically active cells.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound and control (e.g., a known cytotoxic agent)
-
96-well plates
-
Resazurin solution
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of the test compound. Replace the old medium with 100 µL of the drug dilutions.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator (5% CO2).
-
Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours.
-
Absorbance Measurement: Measure the absorbance at 570 nm and 600 nm using a microplate reader.
-
Data Analysis: Calculate the CC50 values from the dose-response curve.
The following diagram outlines the general workflow for in vitro evaluation of antimalarial compounds.
Caption: General workflow for in vitro antimalarial drug screening.
Conclusion
Brominated indole derivatives represent a promising avenue for the development of new antimalarial agents. Their activity against both chloroquine-sensitive and -resistant strains of P. falciparum, coupled with diverse potential mechanisms of action, makes them attractive candidates for further investigation. The experimental protocols detailed herein provide a standardized framework for the continued evaluation of these and other novel compounds, paving the way for the discovery of the next generation of antimalarial drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Orally Effective Aminoalkyl 10H-Indolo[3,2-b]quinoline-11-carboxamide Kills the Malaria Parasite by Inhibiting Host Hemoglobin Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mmv.org [mmv.org]
- 4. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Indole Syntheses: Fischer vs. Bartoli for Precursor Chemicals
For researchers, scientists, and professionals in drug development, the efficient synthesis of indole-containing precursors is a critical step in the creation of new therapeutics. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Two of the most venerable and widely employed methods for constructing this vital heterocycle are the Fischer and Bartoli indole syntheses. This guide provides a side-by-side comparison of these two powerhouse reactions, offering insights into their relative strengths and weaknesses for precursor synthesis, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | Fischer Indole Synthesis | Bartoli Indole Synthesis |
| Starting Materials | Phenylhydrazines and aldehydes or ketones | ortho-Substituted nitroarenes and vinyl Grignard reagents |
| Key Transformation | Acid-catalyzed cyclization of a phenylhydrazone | Reaction of a nitroarene with a vinyl Grignard reagent |
| Typical Products | 2- and/or 3-substituted indoles | 7-Substituted indoles (classically) |
| Substrate Scope | Broad for hydrazines and carbonyls; tolerant of various functional groups. Particularly useful for precursors from para-substituted phenylhydrazines. | Primarily limited to ortho-substituted nitroarenes. The nature of the ortho-substituent can influence yield. |
| Reaction Conditions | Typically requires strong acids (Brønsted or Lewis) and elevated temperatures. | Requires cryogenic temperatures and strictly anhydrous conditions due to the use of Grignard reagents. |
| Yields | Generally moderate to high, but can be substrate-dependent. | Can provide good yields, especially for sterically hindered 7-substituted indoles that are difficult to access via other methods.[1] |
Delving into the Mechanisms
The fundamental difference in the starting materials for the Fischer and Bartoli syntheses dictates their distinct reaction pathways.
The Fischer indole synthesis commences with the formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound.[2][3][4] This intermediate then tautomerizes to an enamine, which undergoes a crucial[5][5]-sigmatropic rearrangement under acidic conditions.[2][4] Subsequent cyclization and elimination of ammonia yield the final indole product.[2][4]
Conversely, the Bartoli indole synthesis utilizes an ortho-substituted nitroarene as the starting material.[1][6][7] The reaction is initiated by the addition of a vinyl Grignard reagent to the nitro group, which, after a series of intermediates, leads to a key[5][5]-sigmatropic rearrangement.[6][7] Subsequent cyclization and aromatization afford the indole. The presence of the ortho-substituent is crucial for the success of the reaction.[1][6]
Comparative Experimental Workflow
The distinct reaction conditions of the Fischer and Bartoli syntheses necessitate different experimental setups and considerations.
Case Study: Synthesis of a Pharmaceutical Precursor
A compelling example that highlights the differing substrate requirements of the two methods is the synthesis of precursors for the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. The structure of Indomethacin features a 5-methoxy-2-methylindole core.
The Fischer indole synthesis is a well-established and efficient method for preparing the key intermediate, 5-methoxy-2-methylindole-3-acetic acid. The synthesis typically starts from 4-methoxyphenylhydrazine and levulinic acid. The para-methoxy group on the phenylhydrazine readily directs the cyclization to form the desired 5-methoxyindole.
In stark contrast, a literature search for the synthesis of this Indomethacin precursor via the Bartoli indole synthesis yields no viable routes. This is because the Bartoli synthesis necessitates an ortho-substituted nitroarene. The required starting material for the Indomethacin core would be a derivative of 4-methoxynitrobenzene, which lacks the essential ortho-substituent to facilitate the Bartoli reaction. This underscores a significant limitation of the Bartoli synthesis for precursors derived from para-substituted anilines or hydrazines.
Experimental Protocols
Fischer Indole Synthesis: General Protocol for 5-Methoxy-2-methylindole-3-acetic acid
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Levulinic acid
-
Glacial acetic acid
-
Hydrochloric acid (concentrated)
Procedure:
-
A mixture of 4-methoxyphenylhydrazine hydrochloride and levulinic acid in glacial acetic acid is prepared.
-
The mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and then dissolved in a suitable solvent such as ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield 5-methoxy-2-methylindole-3-acetic acid.
Bartoli Indole Synthesis: General Protocol for a 7-Substituted Indole
This protocol is a general representation and requires strict anhydrous conditions.
Materials:
-
ortho-Substituted nitroarene
-
Vinylmagnesium bromide (or other vinyl Grignard reagent) in anhydrous tetrahydrofuran (THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
A solution of the ortho-substituted nitroarene in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
The vinyl Grignard reagent (typically 3 equivalents) is added dropwise to the stirred solution, maintaining the low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to a specified temperature (e.g., -40 °C or -20 °C) and stirred for several hours.
-
The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at low temperature.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the 7-substituted indole.
Conclusion
Both the Fischer and Bartoli indole syntheses are powerful tools in the arsenal of the medicinal chemist. The choice between them is dictated primarily by the desired substitution pattern of the target indole precursor. The Fischer synthesis offers broad applicability, particularly for precursors derived from readily available phenylhydrazines, including those with para-substituents. In contrast, the Bartoli synthesis provides a unique and efficient pathway to 7-substituted indoles, a class of compounds often challenging to access by other means. A thorough understanding of the mechanisms, substrate limitations, and experimental requirements of each method is paramount for the successful and efficient synthesis of indole-based drug candidates.
References
- 1. grokipedia.com [grokipedia.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Bartoli (Indole Synthesis) [quimicaorganica.org]
- 6. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
Cross-Validation of Analytical Data for 4-Bromo-6-methyl-1H-indole: A Comparative Guide
This guide provides a comprehensive cross-validation of analytical data for 4-Bromo-6-methyl-1H-indole, alongside a comparison with two structurally related alternatives: 4-Bromo-1H-indole and 6-Methyl-1H-indole. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in compound selection and analytical method development.
Comparative Analytical Data
The following tables summarize the key analytical data for this compound and its selected alternatives.
Table 1: General Properties
| Property | This compound | 4-Bromo-1H-indole | 6-Methyl-1H-indole |
| Molecular Formula | C₉H₈BrN | C₈H₆BrN | C₉H₉N |
| Molecular Weight | 210.07 g/mol | 196.04 g/mol [1] | 131.17 g/mol [2] |
| CAS Number | 885520-48-9 | 52488-36-5[1] | 3420-02-8[2][3] |
Table 2: Mass Spectrometry Data
| Compound | Ionization Mode | Observed m/z | Key Fragmentation Peaks |
| This compound | Electron Ionization (EI) | 209/211 (M/M+2) | Data not publicly available |
| 4-Bromo-1H-indole | Electron Ionization (EI) | 195/197 (M/M+2), 116, 89 | Based on typical indole fragmentation patterns |
| 6-Methyl-1H-indole | Electron Ionization (EI) | 131 (M+), 130, 103, 77 | Based on publicly available spectral data[4][5] |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H NMR)
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | Not Available | Spectral data not publicly available |
| 4-Bromo-1H-indole | CDCl₃ | 8.15 (br s, 1H, NH), 7.69 (d, J=8.0 Hz, 1H), 7.35-7.25 (m, 2H), 7.18 (t, J=7.8 Hz, 1H), 6.65 (m, 1H) |
| 6-Methyl-1H-indole | CDCl₃ | 8.00 (br s, 1H, NH), 7.50 (d, J=8.1 Hz, 1H), 7.18 (s, 1H), 7.08 (t, J=2.6 Hz, 1H), 6.95 (d, J=8.1 Hz, 1H), 6.48 (m, 1H), 2.45 (s, 3H, CH₃)[6] |
Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹³C NMR)
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | Not Available | Spectral data not publicly available |
| 4-Bromo-1H-indole | CDCl₃ | 136.0, 128.9, 125.0, 124.7, 122.6, 112.5, 111.4, 102.8 |
| 6-Methyl-1H-indole | Dioxane | 136.4, 131.8, 128.5, 123.0, 121.2, 120.0, 110.0, 102.1, 21.7 (CH₃) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the indole derivatives.
Instrumentation: 400 MHz NMR Spectrometer
¹H NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 1 second, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling constants to elucidate the molecular structure.
¹³C NMR Protocol:
-
Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.7 mL of deuterated solvent.
-
Data Acquisition: Use a standard proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required compared to ¹H NMR.
-
Processing: Process the data similarly to the ¹H NMR spectrum.
-
Analysis: Identify the chemical shifts of the carbon atoms to confirm the carbon skeleton of the molecule.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound and quantify any impurities.
Instrumentation: HPLC system with a UV detector.
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid.
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase.
-
Injection and Elution: Inject a small volume (e.g., 10 µL) of the sample and run the gradient method.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm for indoles).
-
Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the molecular weight and identify volatile impurities.
Instrumentation: GC system coupled to a Mass Spectrometer.
Protocol:
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) into the GC inlet.
-
Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the components.
-
Ionization and Detection: Use Electron Ionization (EI) at 70 eV. The mass spectrometer will scan a mass range (e.g., m/z 50-500).
-
Analysis: Identify the peak corresponding to the target compound by its retention time and mass spectrum. Compare the obtained mass spectrum with a reference or theoretical fragmentation pattern.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FT-IR spectrometer.
Protocol:
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Sample Spectrum: Place the sample pellet in the spectrometer and record the IR spectrum.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the indole structure (e.g., N-H stretch, C-H stretch, C=C stretch).
Visualizations
The following diagrams illustrate the workflow and logical connections of the analytical techniques described.
Caption: Experimental workflow for the synthesis and analytical validation of indole compounds.
Caption: Logical relationships of complementary information from different analytical techniques.
References
- 1. rsc.org [rsc.org]
- 2. Protocol for validating small molecule structure assignment using calculated 13C NMR chemical shifts with quantum mechanics and moe | Poster Board #745 - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. 1H-Indole, 6-methyl- | C9H9N | CID 137928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Indole, 6-methyl- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Enzyme Inhibition Profiles of Substituted Indoles
The indole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets. Its structural resemblance to endogenous molecules allows it to serve as a versatile backbone for the design of potent and selective enzyme inhibitors. This guide provides a comparative analysis of the enzyme inhibition profiles of various substituted indoles, supported by quantitative data and detailed experimental methodologies, for researchers, scientists, and drug development professionals.
Comparison of Enzyme Inhibition Profiles
Substituted indoles have been extensively investigated as inhibitors of several key enzyme families implicated in a variety of diseases. The nature and position of substituents on the indole ring play a crucial role in determining the potency and selectivity of these compounds.
Kinase Inhibitors
Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Indole derivatives have been developed to target multiple kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK-2), and Phosphoinositide 3-kinase (PI3K).[1][2] Pyrrole indolin-2-one, for instance, is a key structure in inhibitors of receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are involved in tumor angiogenesis.[3]
| Compound Class | Specific Compound Example | Target | Cancer Cell Line | Activity (IC50) | Reference |
| Pyrazolyl-s-triazine indole | Compound 16 | EGFR | A549 (Lung) | 34.1 nM | [4] |
| Pyrazolyl-s-triazine indole | Erlotinib (Reference) | EGFR | - | 67.3 nM | [4] |
| Azine-indole | Compound 21 | - | HCT-116 (Colon) | 4.27 µM | [4] |
| Azine-indole | Compound 22 | - | HCT-116 (Colon) | 8.15 µM | [4] |
| Azine-indole | Doxorubicin (Reference) | - | HCT-116 (Colon) | 5.23 µM | [4] |
| Indole-based | Compound 5 (Pan-inhibitor) | PIM-1, PIM-2, PIM-3 | - | 0.37 µM, 0.41 µM, 0.3 µM | [1] |
Cholinesterase Inhibitors
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key therapeutic agents for neurodegenerative diseases like Alzheimer's disease.[4] Many indole derivatives have been synthesized as cholinesterase inhibitors, often designed as analogs of existing drugs like donepezil.[5][6] The indole moiety can interact with key residues in the active site of these enzymes.[7]
| Compound Class | Specific Compound Example | Target | Activity (IC50) | Reference |
| Indole-isoxazole carbohydrazide | Compound 5d | AChE | 29.46 ± 0.31 µM | [7] |
| Tacrine-indole heterodimer | Compound 3c | AChE | 25 nM | [7] |
| Tacrine-indole heterodimer | Compound 4d | AChE | 39 nM | [7] |
| Indoline-dione derivative | Compound IIId | AChE | More potent than Donepezil | [5][6] |
Phosphodiesterase (PDE) Inhibitors
Phosphodiesterases are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. Indole derivatives have shown promise as inhibitors of PDE type 4 (PDE4) and PDE type 5 (PDE5).[8][9] For instance, a novel indole-containing compound, 14a, was identified as a potent PDE5 inhibitor with an IC50 of 16.11 nM.[10][11]
| Compound Class | Specific Compound Example | Target | Activity (IC50) | Reference |
| Indole-based | Compound 14a | PDE5 | 16.11 nM | [10][11] |
| N-alkyl indole derivatives | Compounds 5a-g | PDE5 | Low micromolar range | [11] |
Other Enzyme Targets
The versatility of the indole scaffold extends to other enzyme targets. Substituted indoles have been identified as inhibitors of the anti-apoptotic Bcl-2 family of proteins, which are crucial in cancer therapy.[4] For example, compound 29 showed potent dual inhibitory activity against Bcl-2 and Mcl-1 with IC50 values of 7.63 μM and 1.53 μM, respectively.[4] Additionally, indole derivatives have been studied as inhibitors of HIV-1 fusion, monoamine oxidase (MAO), and bacterial efflux pumps.[12][13][14]
| Compound Class | Specific Compound Example | Target | Activity (IC50) | Reference |
| Novel Indole Derivative | Compound 29 | Bcl-2 | 7.63 µM | [4] |
| Novel Indole Derivative | Compound 29 | Mcl-1 | 1.53 µM | [4] |
| Bisindole | Compound 6j | HIV-1 Fusion | 0.2 µM (EC50) | [12] |
Experimental Protocols
The characterization of enzyme inhibitors requires robust and reproducible experimental protocols. The following is a generalized procedure for a spectrophotometric enzyme inhibition assay.
General Protocol for Spectrophotometric Enzyme Inhibition Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound.[15][16]
1. Preparation of Reagents:
-
Assay Buffer: Prepare a buffer solution optimized for the target enzyme's activity (e.g., phosphate buffer, pH 7.0-7.5).[15]
-
Enzyme Solution: Dilute the purified target enzyme in the assay buffer to a concentration that yields a linear reaction rate over time.[15]
-
Substrate Solution: Prepare a stock solution of the substrate that, upon enzymatic conversion, produces a chromogenic or fluorogenic product.
-
Inhibitor Solutions: Prepare a series of dilutions of the substituted indole compound (test inhibitor) in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all assays and does not affect enzyme activity.[17]
-
Controls: Prepare a positive control (a known inhibitor, if available) and a negative control (solvent only).[16]
2. Assay Procedure:
-
Pre-incubation: In a 96-well microplate, add the enzyme solution to wells containing different concentrations of the test inhibitor or control solutions. Allow the mixture to pre-incubate for a specific period (e.g., 10-15 minutes) at a controlled temperature to permit inhibitor binding.[15]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.[15]
-
Reaction Monitoring: Immediately place the microplate in a spectrophotometer or microplate reader. Measure the change in absorbance or fluorescence over time at a specific wavelength.[15] The rate of product formation should be monitored in the linear range.[17]
3. Data Analysis:
-
Calculate Reaction Rates: Determine the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the progress curves.
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Negative Control)] x 100
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve (e.g., a sigmoidal model) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[16]
Workflow for Enzyme Inhibition Assay and IC50 Determination.
Visualization of a Key Signaling Pathway
Many indole-based kinase inhibitors target pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK pathway.[18] This pathway is a cascade of proteins that relays signals from the cell surface to the DNA in the nucleus.
The diagram below illustrates a simplified representation of the Receptor Tyrosine Kinase (RTK) to ERK signaling cascade, a common target for indole-based anticancer agents.
Simplified RTK-MAPK/ERK Signaling Pathway showing inhibition points for indole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new indole derivatives structurally related to donepezil and their biological evaluation as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3D-QSAR studies of indole derivatives as phosphodiesterase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The synthesis and biological evaluation of a novel series of indole PDE4 inhibitors I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. benchchem.com [benchchem.com]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Analysis of the Reactivity of 4-Bromo-6-methyl-1H-indole and Its Isomers for Drug Discovery and Development
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted indole scaffolds is paramount for the efficient synthesis of novel therapeutics. This guide provides an objective comparison of the chemical reactivity of 4-Bromo-6-methyl-1H-indole and its positional isomers, supported by experimental data from the literature. We delve into key transformations including electrophilic substitution, N-alkylation, and palladium-catalyzed cross-coupling reactions, offering insights into how substituent placement governs reaction outcomes.
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of substituents, such as bromine and methyl groups, provides critical handles for further molecular elaboration and can significantly influence the biological activity of the parent molecule. The position of these substituents dictates the electronic and steric properties of the indole ring, thereby influencing its reactivity in various chemical transformations. This guide focuses on a comparative analysis of this compound and its isomers to aid in the strategic design and synthesis of indole-based drug candidates.
Electrophilic Aromatic Substitution: A Game of Regioselectivity
Electrophilic aromatic substitution is a fundamental reaction for functionalizing the electron-rich indole core. The inherent reactivity of the indole ring is significantly greater than that of benzene, with substitution typically occurring at the C3 position. However, the presence and position of substituents can alter this regioselectivity.
In the case of methylindoles, the methyl group, being an electron-donating group, further activates the ring towards electrophilic attack. The regioselectivity of bromination, a common electrophilic substitution reaction, is highly dependent on the position of the methyl group.
Table 1: Comparison of Regioselectivity and Yields in the Electrophilic Bromination of Methylindoles
| Substrate | Major Product(s) | Yield (%) | Reference |
| 1-Methyl-1H-indole | 3-Bromo-1-methyl-1H-indole | High | [1] |
| 2-Methyl-1H-indole | 3-Bromo-2-methyl-1H-indole | High | [1] |
| 3-Methyl-1H-indole | 2-Bromo-3-methyl-1H-indole | Moderate | [1] |
| 6-Methyl-1H-indole | 3-Bromo-6-methyl-1H-indole | Not specified | [2] |
Note: "High" and "Moderate" yields are qualitative descriptions from the literature where specific quantitative data was not provided.
The general preference for C3 substitution is maintained in 1-methyl and 2-methyl indoles. However, when the C3 position is blocked, as in 3-methylindole, the electrophile is directed to the C2 position. For 6-methylindole, electrophilic attack is expected to occur at the most nucleophilic C3 position. The presence of a bromine atom, an electron-withdrawing group, on the benzene ring of the indole will generally decrease the overall reactivity towards electrophilic substitution but can also influence the regioselectivity of subsequent substitutions. A theoretical study on the direct bromination of substituted indoles suggests that the reaction rate is influenced by the electronic properties of the substituents[3].
Experimental Protocol: General Procedure for Electrophilic Aromatic Bromination
A solution of the methylindole (1.0 mmol) in a suitable solvent (e.g., acetonitrile) is cooled to 0 °C. To this solution, N-bromosuccinimide (NBS) (1.0 mmol) is added in one portion. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the brominated indole derivative[2].
N-Alkylation: Modifying the Pyrrole Nitrogen
The nitrogen atom of the indole ring can be readily alkylated, a crucial modification for modulating the pharmacological properties of indole-based compounds. The reaction typically proceeds via deprotonation of the N-H bond with a base, followed by nucleophilic attack on an alkylating agent.
The acidity of the N-H proton, and thus the ease of deprotonation, can be influenced by the substituents on the indole ring. Electron-withdrawing groups, like bromine, are expected to increase the acidity of the N-H proton, potentially facilitating N-alkylation.
Table 2: Comparison of Yields for N-Methylation of Bromoindoles
| Substrate | Product | Yield (%) | Reference |
| 5-Bromo-1H-indole | 5-Bromo-1-methyl-1H-indole | ~99% | [4] |
| 4-Bromo-1H-indole | 4-Bromo-1-methyl-1H-indole | High | [5] |
Note: Specific yield for 4-bromo-1-methyl-1H-indole was not explicitly stated but implied to be high under the described conditions.
Experimental Protocol: General Procedure for N-Methylation
To a solution of the bromoindole (e.g., 5-bromoindole, 1.0 g) in dimethyl carbonate (10 mL), 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 eq) is added, followed by DMF (2 mL). The resulting solution is heated to 90-95 °C for several hours. After cooling, the reaction mixture is diluted with ethyl acetate and water. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to give the N-methylated product[4].
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for creating C-C and C-N bonds, respectively. Bromoindoles are excellent substrates for these transformations, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents.
The reactivity of bromoindoles in these reactions is influenced by the position of the bromine atom, which affects both the electronic properties and steric hindrance around the C-Br bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide. The general reactivity trend for aryl halides in Suzuki coupling is I > Br > Cl[6]. For bromoindoles, reactivity can be influenced by the position of the bromine atom on either the benzene or pyrrole ring.
Table 3: Comparison of Yields for Suzuki-Miyaura Coupling of Bromoindoles with Phenylboronic Acid
| Substrate | Product | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 5-Bromo-1H-indole | 5-Phenyl-1H-indole | Pd-nanoparticles | K₂CO₃ | H₂O/EtOH | Not specified | [4] |
| 6-Chloro-1H-indole | 6-Phenyl-1H-indole | XPhos-Pd-G2 | K₃PO₄ | Dioxane/H₂O | 97% | [7] |
| 7-Bromo-1H-indole | 7-Phenyl-1H-indole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Moderate | [6] |
Note: While a direct comparison with this compound is not available, the data for other isomers illustrates the feasibility and general conditions for Suzuki coupling of bromoindoles.
A mixture of the bromoindole (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., Na₂CO₃, 2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas. A degassed solvent system (e.g., a mixture of toluene, ethanol, and water) is then added. The reaction mixture is heated with stirring for a specified time and temperature. After completion, the reaction is worked up and the product purified by column chromatography[6].
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. This reaction is highly valuable for the synthesis of arylamines, which are common motifs in pharmaceuticals.
Table 4: Comparison of Yields for Buchwald-Hartwig Amination of Bromo- and Chloroindoles with Aniline
| Substrate | Product | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Bromoanisole | 4-Methoxydiphenylamine | Pd₂(dba)₃ / Ligand | NaOBuᵗ | Toluene | Varies | [8] |
| 5-Bromo-8-benzyloxyquinoline | 5-(N-methylanilino)-8-benzyloxyquinoline | Pd(OAc)₂ / L3 | NaOBuᵗ | Toluene | 93% | [3] |
Note: Data for bromo-methyl-indoles is limited, but these examples with related substrates demonstrate the general applicability of the reaction.
To a reaction vessel are added the bromoindole (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOBuᵗ, 1.4 mmol). The vessel is sealed and purged with an inert gas. Anhydrous toluene is added, and the mixture is heated with stirring. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography[9].
Biological Significance and Signaling Pathways
Substituted indoles are known to interact with various biological targets. While specific data for this compound and its isomers are scarce, related brominated indoles have been identified as ligands for the Aryl Hydrocarbon Receptor (AhR) [10]. The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune responses, and cell cycle control. Activation of the AhR signaling pathway by these compounds could have significant physiological consequences.
Furthermore, some indole derivatives have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway [11][12]. The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Inhibition of this pathway by bromo-methyl-indole derivatives could represent a promising therapeutic strategy.
Conclusion
The reactivity of this compound and its isomers is a complex interplay of electronic and steric effects imparted by the substituents. While a comprehensive, direct comparative study is warranted, the available data suggests that these compounds are versatile building blocks for the synthesis of diverse molecular architectures through a range of chemical transformations. Their potential to modulate key signaling pathways such as the AhR and NF-κB pathways highlights their importance as scaffolds for the development of novel therapeutic agents. Further investigation into the specific reactivity and biological activity of each isomer will undoubtedly open new avenues in drug discovery.
References
- 1. Dichotomy in Regioselectivity of Electrophilic Reaction of 3-Acetyl-5-hydroxylindole-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Bromo-6-methyl-1H-indole: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of 4-Bromo-6-methyl-1H-indole, a halogenated indole derivative. The following procedures are based on safety data sheets for structurally similar compounds and general best practices for handling such chemicals.
Hazard Profile and Safety Precautions
Summary of Potential Hazards (based on related compounds):
| Hazard Statement | Classification (Typical for Brominated Indoles) |
| Acute Oral Toxicity | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation[1][2] |
| Specific target organ toxicity | May cause respiratory irritation[1] |
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Body Protection: Laboratory coat or other protective clothing.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dusts are generated.[3][4]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its contaminated materials is through a licensed professional waste disposal service.
Experimental Protocols:
1. Waste Segregation and Collection:
- Designate a specific, clearly labeled, and sealed container for this compound waste.
- This includes unused product, reaction byproducts, and any grossly contaminated disposable materials (e.g., weighing paper, pipette tips).
- Avoid mixing with other waste streams to prevent unknown chemical reactions.
2. Handling of Spills:
- In case of a spill, ensure the area is well-ventilated.
- For dry spills, carefully sweep up the material, avoiding dust formation, and place it in the designated waste container.[2][3]
- For wet spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in the sealed waste container.
- Clean the spill area thoroughly with a suitable solvent and then with soap and water.
3. Decontamination of Labware:
- Rinse contaminated labware (e.g., glassware) with a suitable solvent to remove residues of this compound.
- Collect the initial rinsate as hazardous waste.
- Subsequent washes with soap and water can typically be disposed of down the drain, but consult local regulations.
4. Final Disposal:
- Arrange for the collection of the hazardous waste by a licensed disposal company.
- The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the halogenated components.[3]
- Alternatively, surplus and non-recyclable solutions can be offered to a licensed disposal company.[3]
- Contaminated packaging should be disposed of as unused product.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Bromo-6-methyl-1H-indole
Disclaimer: No specific Safety Data Sheet (SDS) is available for 4-Bromo-6-methyl-1H-indole. The following guidance is based on the safety data of structurally similar compounds, including 4-Bromo-3-methyl-1H-indole and 6-Bromo-4-methyl-1H-indole. Researchers should handle this chemical with caution and adhere to all institutional and local safety protocols.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following operational and disposal plans are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Hazard Summary
Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. Appropriate PPE is mandatory to prevent exposure.
| Hazard Classification (Anticipated) | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Wear a lab coat, and chemical-resistant gloves (e.g., nitrile). |
| Serious Eye Damage/Irritation | Wear safety glasses with side shields or chemical safety goggles. |
| Respiratory Irritation | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or fumes. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Before handling, ensure that a chemical fume hood is operational and accessible.
-
Verify that an eyewash station and safety shower are unobstructed and within close proximity.
-
Designate a specific area within the fume hood for handling the compound to contain any potential spills.
-
-
Donning Personal Protective Equipment (PPE) :
-
Wear a clean, buttoned lab coat.
-
Put on safety glasses with side shields or chemical safety goggles.
-
Wear appropriate chemical-resistant gloves (nitrile gloves are a common choice for handling solid chemicals).
-
-
Handling the Compound :
-
Perform all weighing and transfers of this compound within the chemical fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tools for transferring the solid chemical. Avoid creating dust.
-
Keep the container with the compound sealed when not in use.
-
-
Post-Handling Procedures :
-
After handling, decontaminate the work area by wiping it down with an appropriate solvent and then cleaning with soap and water.
-
Carefully remove gloves and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation and Collection :
-
All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material and have a secure lid.
-
Label the waste container as "Hazardous Waste" and list the chemical contents.
-
-
Disposal of Unused Compound :
-
Do not dispose of this compound down the drain or in the regular trash.
-
Unused or excess material should be collected in its original container or a suitable, labeled hazardous waste container.
-
-
Arranging for Professional Disposal :
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the hazardous waste.[1]
-
Workflow for Safe Handling and Disposal
Caption: A logical workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
